molecular formula C10H10N4O3 B184097 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole CAS No. 210364-77-5

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Katalognummer: B184097
CAS-Nummer: 210364-77-5
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: YOCNYONAYYIPCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole is a chemical research reagent designed for investigative applications and is not for diagnostic or therapeutic purposes. This compound features a 1,2,4-triazole moiety, a five-membered aromatic heterocycle known for its versatility in research , linked via an ethoxy spacer to a 4-nitrophenyl group. The 1,2,4-triazole scaffold is recognized as a privileged structure in exploratory biology due to its ability to engage in hydrogen bonding and its metabolic stability . Derivatives of this core are frequently investigated for a wide spectrum of potential activities, including antibacterial , antifungal , antioxidant , and anticancer effects in preliminary models. The incorporation of the 4-nitrophenoxy group can influence the compound's electronic properties and may be explored in the context of material science or as a synthetic intermediate for further chemical elaboration. Researchers value this structural motif for developing novel experimental entities, particularly against drug-resistant bacterial strains . This product is intended for laboratory research by qualified personnel. It is strictly For Research Use Only and is not intended for direct use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-14(16)9-1-3-10(4-2-9)17-6-5-13-8-11-7-12-13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCNYONAYYIPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356961
Record name 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

210364-77-5
Record name 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and characterization of the novel heterocyclic compound, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of new chemical entities incorporating the 1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of biologically active compounds, exhibiting diverse therapeutic properties including antifungal, antimicrobial, and anticancer activities.[1][2][3][4][5] This guide offers a detailed, step-by-step methodology for the synthesis of the title compound, rooted in established chemical principles, and a comprehensive approach to its structural elucidation and characterization.

I. Synthetic Strategy and Rationale

The synthesis of this compound is strategically designed as a two-step process. The core of this strategy involves the well-established Williamson ether synthesis to construct the ether linkage, followed by a nucleophilic substitution to introduce the 1,2,4-triazole moiety. This approach is selected for its reliability, high-yield potential, and the ready availability of starting materials.

The Williamson ether synthesis is a robust and versatile method for forming ethers from an organohalide and an alkoxide.[6][7] In this synthesis, the phenoxide ion derived from 4-nitrophenol acts as the nucleophile, attacking an electrophilic alkyl halide. This reaction is typically carried out in the presence of a base to deprotonate the phenol.

The second step involves the N-alkylation of 1,2,4-triazole. The triazole anion, a potent nucleophile, displaces a leaving group on the previously synthesized ether intermediate in an SN2 reaction. The regioselectivity of this alkylation can be influenced by the reaction conditions.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation of 1,2,4-Triazole 4-Nitrophenol 4-Nitrophenol Intermediate_A 1-(2-Bromoethoxy)-4-nitrobenzene 4-Nitrophenol->Intermediate_A 1,2-Dibromoethane, Base 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate_A Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_A Final_Product This compound Intermediate_A->Final_Product 1,2,4-Triazole, Base 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Final_Product Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Final_Product

Figure 1: Proposed two-step synthesis pathway for this compound.

II. Experimental Protocols

A. Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of TLC plates can be achieved under UV light (254 nm). All synthesized compounds should be characterized by standard spectroscopic techniques.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra should be recorded on a 400 MHz spectrometer.[8][9] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra should be recorded on a Fourier-transform infrared (FTIR) spectrophotometer using KBr pellets.

  • Mass Spectrometry (MS): Mass spectra can be obtained using an electrospray ionization (ESI) mass spectrometer.[10][11]

  • Melting Point: Melting points should be determined using a calibrated melting point apparatus.

B. Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene (Intermediate A)

Reaction: 4-Nitrophenol + 1,2-Dibromoethane → 1-(2-Bromoethoxy)-4-nitrobenzene

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add anhydrous potassium carbonate (K2CO3, 1.5 eq) as a base.

  • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture. The excess 1,2-dibromoethane also serves as a solvent and drives the reaction towards mono-substitution.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-(2-bromoethoxy)-4-nitrobenzene as a solid.

C. Synthesis of this compound (Final Product)

Reaction: 1-(2-Bromoethoxy)-4-nitrobenzene + 1,2,4-Triazole → this compound

Procedure:

  • To a solution of 1,2,4-triazole (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of 1,2,4-triazole.

  • Add a solution of 1-(2-bromoethoxy)-4-nitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.

III. Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

A. Physical Properties
PropertyExpected Observation
Appearance White to pale yellow solid
Melting Point To be determined experimentally
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in less polar solvents (e.g., chloroform, ethyl acetate), and insoluble in water.
B. Spectroscopic Data

1. 1H Nuclear Magnetic Resonance (1H NMR)

The 1H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Triazole CH (C5-H)~8.5 - 8.0Singlet1H
Triazole CH (C3-H)~8.0 - 7.8Singlet1H
Aromatic H (ortho to NO2)~8.2Doublet2H
Aromatic H (ortho to OCH2)~7.0Doublet2H
-O-CH 2-CH2-N-~4.5 - 4.3Triplet2H
-O-CH2-CH 2-N-~4.3 - 4.1Triplet2H

2. 13C Nuclear Magnetic Resonance (13C NMR)

The 13C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Triazole C -H (C5)~152
Triazole C -H (C3)~145
Aromatic C -NO2~164
Aromatic C -O~141
Aromatic C H (ortho to NO2)~126
Aromatic C H (ortho to OCH2)~115
-O-C H2-CH2-N-~67
-O-CH2-C H2-N-~48

3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm-1)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch2950 - 2850
C=N stretch (Triazole ring)1610 - 1580
N-O stretch (Nitro group)1550 - 1500 (asymmetric), 1350 - 1300 (symmetric)
C-O-C stretch (Ether)1250 - 1050

4. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

IonExpected m/z
[M+H]+ (Molecular Ion)249.08

Common fragmentation pathways for 1,2,4-triazoles under ESI-MS often involve cleavage of the side chain and fragmentation of the triazole ring.[10][12]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Compound Purified this compound NMR NMR Spectroscopy (1H and 13C) Synthesized_Compound->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Compound->IR Functional Group ID MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight MP Melting Point Synthesized_Compound->MP Purity Assessment Appearance Appearance & Solubility Synthesized_Compound->Appearance

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. The 1,2,4-triazole moiety is a key pharmacophore in a variety of clinically significant drugs, valued for its metabolic stability and capacity for hydrogen bonding.[1][2] The inclusion of a 4-nitrophenoxy ethyl substituent introduces specific electronic and steric features that significantly influence the molecule's behavior in biological and chemical systems. This document outlines a plausible synthetic route, details established methodologies for the determination of its key physicochemical parameters, and presents anticipated spectral data. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics and other advanced chemical applications.

Introduction

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[2][3] Its unique electronic configuration and ability to participate in hydrogen bonding contribute to its favorable interactions with biological targets.[1] The specific compound, this compound, incorporates a 4-nitrophenoxy ethyl group at the N1 position of the triazole ring. This substituent is expected to modulate the molecule's lipophilicity, solubility, and electronic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. Understanding these physicochemical properties is paramount for its potential development as a drug candidate or as a scaffold in chemical synthesis.

Synthesis and Structural Elucidation

A plausible and efficient synthetic pathway for this compound is proposed, followed by a discussion of the spectroscopic techniques essential for its structural confirmation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process, beginning with the synthesis of an intermediate, 2-(4-nitrophenoxy)ethan-1-amine, followed by its reaction with a suitable reagent to form the triazole ring. A more direct approach involves the alkylation of 1H-1,2,4-triazole with a suitable electrophile. A common and effective method for N-alkylation of azoles is the Williamson ether synthesis-like reaction, where the sodium salt of 1,2,4-triazole is reacted with a halo-functionalized precursor.

Step 1: Synthesis of 1-(2-chloroethyl)-4-nitrobenzene.

This precursor can be synthesized from 2-(4-nitrophenoxy)ethanol through chlorination using a reagent such as thionyl chloride (SOCl₂).

Step 2: N-Alkylation of 1,2,4-Triazole.

The sodium salt of 1,2,4-triazole, prepared by reacting 1H-1,2,4-triazole with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), is then reacted with 1-(2-chloroethyl)-4-nitrobenzene to yield the final product.

Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkylation A 2-(4-Nitrophenoxy)ethanol B 1-(2-chloroethyl)-4-nitrobenzene A->B SOCl₂ E This compound B->E DMF C 1H-1,2,4-Triazole D Sodium 1,2,4-triazolide C->D NaH, DMF D->E

Caption: Proposed two-step synthesis of this compound.

Structural Characterization

The definitive identification of this compound relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenoxy group, the methylene protons of the ethyl linker, and the protons of the 1,2,4-triazole ring. The aromatic protons will likely appear as two doublets in the downfield region. The methylene protons adjacent to the oxygen and the triazole nitrogen will exhibit characteristic triplet or multiplet patterns. The two protons on the triazole ring will present as distinct singlets.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing signals for each unique carbon atom, including the two distinct carbons of the triazole ring, the carbons of the ethyl bridge, and the carbons of the 4-nitrophenyl group.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key absorption bands are anticipated for the C-H stretching of the aromatic and aliphatic portions, the C=C and C=N stretching vibrations within the aromatic and triazole rings, the C-O-C stretching of the ether linkage, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂).[4]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in drug development and other scientific fields.

Physical State and Appearance

Based on the parent compound, 1H-1,2,4-triazole, which is a white to pale yellow crystalline solid, this compound is also predicted to be a solid at room temperature.[5]

PropertyPredicted Value/Observation
Molecular Formula C₁₀H₁₀N₄O₃
Molecular Weight 234.21 g/mol
Appearance White to pale yellow solid
Melting Point Not experimentally determined
Solubility

The solubility of a compound in various solvents is a critical parameter that influences its formulation and bioavailability. The presence of the polar triazole and nitro groups suggests some aqueous solubility, while the aromatic phenoxy group contributes to its solubility in organic solvents.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: A known amount of the compound is added to a fixed volume of each solvent in a series of vials.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.

  • Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

SolventPredicted Solubility
WaterSlightly soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
DMSOFreely soluble
Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the partitioning of a compound between an octanol and a water phase.

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • Phase Preparation: A saturated solution of octanol in water and water in octanol is prepared.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • Concentration Measurement: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

A predicted LogP value for this compound would likely be in the range of 1.5 to 2.5, indicating moderate lipophilicity.

ExperimentalWorkflow cluster_solubility Solubility Determination cluster_logp LogP Determination S1 Weigh Compound S2 Add to Solvents S1->S2 S3 Equilibrate S2->S3 S4 Analyze Supernatant S3->S4 L1 Prepare Phases (Octanol/Water) L2 Dissolve Compound L1->L2 L3 Partition & Equilibrate L2->L3 L4 Analyze Phases L3->L4 L5 Calculate LogP L4->L5

Caption: Experimental workflow for determining solubility and LogP.

Spectroscopic Data

The following are the anticipated spectral characteristics of this compound.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d2HAromatic protons ortho to NO₂
~7.10d2HAromatic protons meta to NO₂
~8.50s1HTriazole C5-H
~8.00s1HTriazole C3-H
~4.60t2HN-CH₂-CH₂-O
~4.40t2HN-CH₂-CH₂-O
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~163Aromatic C-O
~152Triazole C5
~145Triazole C3
~141Aromatic C-NO₂
~126Aromatic CH ortho to NO₂
~115Aromatic CH meta to NO₂
~66O-CH₂
~48N-CH₂
IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600-1580Aromatic C=C stretch
1520 & 1340Asymmetric & Symmetric NO₂ stretch
1250Aryl-O stretch
1100C-N stretch
UV-Vis Spectroscopy

In a suitable solvent like ethanol, the UV-Vis spectrum is expected to show strong absorption bands characteristic of the 4-nitrophenoxy chromophore. A significant absorption maximum (λmax) is anticipated around 310-320 nm due to the π → π* transition of the nitro-aromatic system.

Potential Applications

Given the prevalence of the 1,2,4-triazole scaffold in pharmaceuticals, this compound holds potential for various biological activities.[6][7] The 4-nitrophenyl group is a common feature in compounds with antimicrobial and anticancer properties.[2][8] Therefore, this molecule could be a valuable candidate for screening in these therapeutic areas. Furthermore, its structure may lend itself to applications in materials science, for instance, as a ligand in coordination chemistry or as a component in the synthesis of functional polymers.

Conclusion

This technical guide has provided a detailed projection of the physicochemical properties of this compound. While specific experimental data for this compound is not widely available in the public domain, this document, by combining established principles of organic chemistry with data from analogous structures, offers a robust framework for its synthesis, characterization, and evaluation. The outlined experimental protocols provide a clear path for the empirical determination of its key properties. It is our hope that this guide will serve as a valuable resource for researchers and contribute to the advancement of new discoveries in the chemical and pharmaceutical sciences.

References

  • International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). Retrieved from [Link]

  • IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2014). Retrieved from [Link]

  • Iraqi Academic Scientific Journals. Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. (2022). Retrieved from [Link]

  • ISRES Publishing. synthesis of 1,2,4 triazole compounds. (2022). Retrieved from [Link]

  • Lithionyx Chemicals. 1 2 4- Triazole. (n.d.). Retrieved from [Link]

  • MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2017). Retrieved from [Link]

  • Multichem. 1,2,4-Triazole Supplier. (n.d.). Retrieved from [Link]

  • PharmaInfo. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (2013). Retrieved from [Link]

  • PMC. An insight on medicinal attributes of 1,2,4-triazoles. (2020). Retrieved from [Link]

  • ResearchGate. The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). (2022). Retrieved from [Link]

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. (2015). Retrieved from [Link]

  • ResearchGate. Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (2023). Retrieved from [Link]

  • Royal Society of Chemistry. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2018). Retrieved from [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. (2014). Retrieved from [Link]

  • Solubility of Things. 1,2,4-Triazole. (n.d.). Retrieved from [Link]

  • SpectraBase. 1,2,4-Triazole. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Retrieved from [Link]

  • TÜBİTAK Academic Journals. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). Retrieved from [Link]

  • Wikipedia. 1,2,4-Triazole. (n.d.). Retrieved from [Link]

Sources

Mass spectrometry analysis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a molecule combining the structurally significant 1,2,4-triazole and nitroaromatic moieties. For researchers, medicinal chemists, and drug development professionals, mass spectrometry is an essential tool for the structural confirmation, purity assessment, and quantitative analysis of such novel compounds.[1] This document details optimized methodologies, from sample preparation to advanced tandem mass spectrometry, explaining the rationale behind experimental choices to ensure robust and reliable data generation. We will explore ionization behavior, predictable fragmentation pathways, and quantitative strategies, grounded in established principles of mass spectrometry for heterocyclic and nitroaromatic compounds.

Introduction: The Analytical Imperative

The compound this compound belongs to a class of heterocyclic structures of significant interest in medicinal and agricultural chemistry.[2][3][4] The 1,2,4-triazole ring is a well-known pharmacophore found in numerous antifungal and therapeutic agents, while the nitrophenoxy group can influence biological activity and metabolic fate.[4][5] Accurate structural elucidation and quantification are therefore paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.[1]

This guide moves beyond a simple recitation of methods. It provides the causal logic—the "why"—behind protocol design, empowering scientists to not only replicate but also adapt these techniques for analogous molecules.

Physicochemical Profile and Analytical Implications

Understanding the molecule's fundamental properties is the first step in developing a sound analytical method.

PropertyValueAnalytical Implication
Molecular Formula C₁₀H₁₀N₄O₃Provides the basis for exact mass calculations.
Monoisotopic Mass 234.0753 g/mol The target mass for high-resolution mass spectrometry (HRMS) identification.
Key Functional Groups 1,2,4-Triazole, Ether, NitroaromaticThe triazole ring contains basic nitrogen atoms, making it ideal for protonation in positive mode Electrospray Ionization (ESI). The acidic nature of the phenolic proton is absent due to the ether linkage, but the electronegative nitro group can influence ionization and fragmentation.[6][7][8]
Predicted Polarity HighThe combination of the triazole and nitro groups suggests good solubility in polar organic solvents and necessitates the use of reverse-phase liquid chromatography. GC-MS is less suitable without derivatization due to the compound's polarity and thermal lability.[9]

The Analytical Workflow: A Strategic Overview

The robust analysis of this compound is best achieved through a systematic, multi-stage process. The workflow diagram below outlines the logical progression from sample preparation to data interpretation.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_LC Phase 2: Separation cluster_MS Phase 3: Detection & Elucidation cluster_Analysis Phase 4: Quantification SamplePrep Sample Preparation (Dissolution in MeOH/ACN) LC LC Separation (Reverse-Phase C18 Column) SamplePrep->LC Inject StdPrep Standard Preparation (Serial Dilution) StdPrep->LC Ionization ESI Ionization (Positive & Negative Mode) LC->Ionization Eluent MS1 Full Scan MS1 (Precursor Ion ID) Ionization->MS1 MS2 Tandem MS (MS/MS) (Fragmentation Analysis) MS1->MS2 Isolate Precursor Quant Quantitative Analysis (MRM/SRM) MS2->Quant Select Transitions Fragmentation_Pathway Precursor [M+H]⁺ m/z 235.08 FragA C₈H₈NO₃⁺ m/z 166.05 (Loss of Triazole) Precursor->FragA - C₂H₃N₃ FragB C₂H₃N₃ m/z 70.04 (Triazole) Precursor->FragB Ether Cleavage FragD C₂H₅N₃⁺ m/z 71.05 (Ethyl-Triazole cation) Precursor->FragD Ether Cleavage FragC C₆H₄NO₂⁺ m/z 122.02 (Loss of Ethylene Oxide) FragA->FragC - C₂H₂O FragE C₆H₅O⁺ m/z 93.03 (Loss of NO₂) FragC->FragE - NO

Sources

Crystal Structure of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole: A Search for Crystallographic Data

Author: BenchChem Technical Support Team. Date: January 2026

An extensive search for the crystal structure of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole has revealed that the specific crystallographic data for this compound is not publicly available in common databases. While information regarding its chemical properties, molecular formula (C₁₀H₁₀N₄O₃), and CAS number (210364-77-5) is accessible, detailed single-crystal X-ray diffraction data, which is essential for a comprehensive technical guide on its crystal structure, could not be located.

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and diverse applications.[1][2][3][4][5][6] Derivatives of 1,2,4-triazole are integral to numerous clinically approved drugs, particularly antifungal and antiviral agents.[2][4] The structural framework of these compounds, including the precise arrangement of atoms in the solid state, is crucial for understanding their physical properties, stability, and biological interactions.

While the specific crystal structure for this compound remains elusive in the current scientific literature and crystallographic databases, this guide will outline the typical methodologies and analyses that would be employed in the determination and characterization of such a structure. This will be complemented by a discussion of the general structural features of the 1,2,4-triazole ring system, drawing upon published data for related compounds.

Methodology for Crystal Structure Determination: A Standard Workflow

The determination of a novel crystal structure, such as that of this compound, would follow a well-established experimental and computational workflow.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis Protocol:

A plausible synthetic route to this compound would involve the reaction of 1,2,4-triazole with a suitable electrophile, such as 1-(2-bromoethoxy)-4-nitrobenzene, in the presence of a base. The general principles of such alkylation reactions of triazoles are well-documented.

Step-by-Step Synthesis:

  • Preparation of the nucleophile: 1,2,4-triazole is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

  • Nucleophilic substitution: The electrophile, 1-(2-bromoethoxy)-4-nitrobenzene, is added to the solution containing the triazolide anion.

  • Reaction monitoring and work-up: The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Crystallization:

Obtaining single crystals is a matter of patient experimentation with various solvents and techniques. Common methods include:

  • Slow evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Solvent diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected. The positions and intensities of the diffracted beams are used to determine the electron density distribution within the crystal, which in turn reveals the arrangement of atoms.

Structure Solution and Refinement

The collected diffraction data is processed to solve the crystal structure. This involves determining the unit cell dimensions and the space group. The initial atomic positions are then refined to best fit the experimental data.

Anticipated Structural Features of this compound

Based on the known structures of other 1,2,4-triazole derivatives, several key features would be expected in the crystal structure of the title compound.

Molecular Geometry:

The molecule consists of three main fragments: the 1,2,4-triazole ring, the ethyl linker, and the 4-nitrophenoxy group. The 1,2,4-triazole ring is expected to be planar, a characteristic of aromatic heterocyclic systems.[7] The geometry around the ethyl linker would likely adopt a staggered conformation to minimize steric hindrance. The 4-nitrophenoxy group will also be largely planar. The dihedral angles between these planar fragments would be a key feature of the molecular conformation.

molecular_structure cluster_triazole 1,2,4-Triazole Ring cluster_linker Ethyl Linker cluster_nitrophenoxy 4-Nitrophenoxy Group N1 N1 C2 C2 N1->C2 C6 CH2 N1->C6 - N3 N3 C2->N3 C4 C4 N3->C4 N5 N5 C4->N5 N5->N1 C7 CH2 C6->C7 O8 O C7->O8 - C9_C14 Phenyl Ring O8->C9_C14 N15 N C9_C14->N15 O16 O N15->O16 O17 O N15->O17

Sources

Potential Biological Activity of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole: A Structurally-Informed Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1,2,4-triazole nucleus is a renowned "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide presents a prospective analysis of the potential biological activities of a specific, yet under-investigated derivative: 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole . By deconstructing its molecular architecture—the 1,2,4-triazole core, the electron-withdrawing 4-nitrophenoxy group, and the ethyl linker—we can infer its likely pharmacological profile based on extensive structure-activity relationship (SAR) data from related compounds. This document outlines the scientific rationale for predicting its antifungal, anticancer, and antibacterial properties and provides a comprehensive, tiered workflow for the systematic in silico and in vitro evaluation of these activities. The methodologies detailed herein are designed to serve as a practical roadmap for researchers aiming to characterize this and similar novel chemical entities.

Introduction and Structural Rationale

The enduring interest in 1,2,4-triazole derivatives stems from their remarkable therapeutic diversity, including applications as antifungal, anticancer, antibacterial, anti-inflammatory, and anticonvulsant agents.[3][4][5] The biological versatility of this scaffold is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites.[5]

The target molecule, this compound, possesses distinct structural features that strongly suggest a high potential for significant biological activity:

  • 1,2,4-Triazole Core: This heterocycle is the foundational pharmacophore, essential for the primary mechanism of action in many antifungal drugs where it coordinates with the heme iron of cytochrome P450 enzymes.[5][6]

  • 4-Nitrophenoxy Moiety: The presence of a nitro group (NO₂), a potent electron-withdrawing group, at the para-position of the phenoxy ring is particularly significant. SAR studies on other heterocyclic compounds have shown that nitro-containing scaffolds often exhibit enhanced antifungal and anticancer activities.[6][7] Furthermore, the phenoxy group itself has been linked to broad-spectrum antibacterial activity in other triazole series.[1]

  • Ethyl Linker: This flexible chain connects the triazole pharmacophore to the nitrophenoxy moiety, influencing the molecule's overall conformation, solubility, and ability to orient itself within a target's binding pocket.

Based on this structural analysis, we hypothesize that the primary activities of this compound will be antifungal and anticancer, with a secondary potential for antibacterial effects.

A Proposed Research Workflow for Activity Profiling

To systematically investigate the biological potential of this compound, we propose a multi-stage workflow. This process begins with predictive computational analysis to assess drug-likeness and target affinity, followed by tiered in vitro screening to confirm activity and elucidate the mechanism of action.

Research_Workflow cluster_0 Stage 1: In Silico & Physicochemical Analysis cluster_1 Stage 2: In Vitro Primary Screening cluster_2 Stage 3: In Vitro Mechanistic Studies (If Activity Confirmed) A ADMET Prediction (SwissADME) B Molecular Docking (Fungal CYP51, EGFR, BRAF) A->B Assess Drug-Likeness & Prioritize Targets C Antifungal MIC Assay (C. albicans, A. fumigatus) B->C High Antifungal Score D Anticancer MTT Assay (MCF-7, A549, HT-29 vs MRC-5) B->D High Anticancer Score E Fungal Ergosterol Content Assay C->E Low MIC Value F Cancer Cell Cycle Analysis (Flow Cytometry) D->F Low IC50 & High Selectivity G Target Protein Expression (Western Blot) F->G

Caption: Proposed workflow for evaluating biological activity.

Stage 1: In Silico & Physicochemical Analysis

Causality: Before committing to resource-intensive wet lab experiments, computational screening is essential. It provides a predictive framework for the compound's pharmacokinetic profile (ADMET) and its potential affinity for known drug targets, thereby guiding the experimental design.[8]

Protocol: ADMET & Molecular Docking

  • Structure Preparation: Generate a 3D structure of this compound and perform energy minimization using software like MarvinSketch and HyperChem.[9]

  • ADMET Prediction: Submit the structure to the SwissADME web server. Analyze key parameters such as Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for P-glycoprotein inhibition. This assesses the compound's "drug-likeness".

  • Target Selection & Preparation:

    • Antifungal: Download the crystal structure of lanosterol 14α-demethylase (CYP51) from a relevant fungal species (e.g., Candida albicans) from the Protein Data Bank (PDB).

    • Anticancer: Download structures of key cancer targets such as Epidermal Growth Factor Receptor (EGFR), B-Raf kinase (BRAF V600E), and tubulin.[10]

    • Prepare the protein receptors by removing water molecules, adding polar hydrogens, and defining the binding pocket coordinates using tools like AutoDockTools.[9]

  • Molecular Docking: Perform molecular docking using AutoDock Vina. The ligand (our compound) is treated as flexible, while the receptor is rigid.

  • Analysis: Analyze the results based on binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions) formed between the ligand and amino acid residues in the active site. A lower binding energy suggests a higher binding affinity.

Stage 2: In Vitro Primary Screening

Causality: The primary hypothesized activity is antifungal. The broth microdilution assay is the gold-standard method to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

MIC_Workflow A Prepare Stock Solution of Compound in DMSO B Perform 2-fold Serial Dilutions in 96-well plate with RPMI-1640 Medium A->B C Add Standardized Fungal Inoculum (e.g., C. albicans) B->C D Incubate at 35°C for 24-48 hours C->D E Visually Inspect Wells for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: Broth Microdilution for MIC Determination

  • Preparation: Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Prepare standardized fungal inocula of test organisms (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal suspension to each well. Include a positive control (fungi + medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24 hours for yeast or 48 hours for molds.

  • Reading: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity. Fluconazole should be used as a standard reference drug for comparison.

Table 1: Hypothetical Antifungal MIC Data

Compound MIC (µg/mL) vs C. albicans MIC (µg/mL) vs A. fumigatus
Test Compound e.g., 4 e.g., 8

| Fluconazole (Std.) | 1 | 16 |

Causality: To evaluate anticancer potential, the MTT assay is a robust and widely used colorimetric method. It measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells.[12] It is critical to test against both cancer cell lines and a normal (non-cancerous) cell line to determine the compound's selectivity index (SI), a measure of its therapeutic window.

Protocol: MTT Assay for Cytotoxicity (IC₅₀)

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast, A549 lung) and a normal human cell line (e.g., MRC-5 fibroblast) into 96-well plates at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression. Doxorubicin can be used as a standard reference drug.

Table 2: Hypothetical Anticancer IC₅₀ Data

Compound IC₅₀ (µM) vs MCF-7 IC₅₀ (µM) vs A549 IC₅₀ (µM) vs MRC-5 (Normal) Selectivity Index (SI for MCF-7)¹
Test Compound e.g., 5.2 e.g., 8.1 e.g., >50 >9.6
Doxorubicin (Std.) 0.8 1.2 2.5 3.1

| ¹ SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells) |

Stage 3: Mechanistic Elucidation

Causality: If the primary screening reveals potent activity, subsequent experiments are required to understand how the compound works. For antifungal activity, this involves confirming the inhibition of the ergosterol pathway. For anticancer activity, it involves investigating effects on cell cycle progression and specific signaling pathways.

Protocol: Fungal Ergosterol Content Assay

  • Treatment: Grow the target fungal strain (C. albicans) in the presence of the test compound at sub-MIC concentrations (e.g., MIC/2, MIC/4).

  • Sterol Extraction: Harvest the fungal cells, saponify them with alcoholic KOH, and extract the non-saponifiable lipids (sterols) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the extracted sterols from 240 nm to 300 nm. The inhibition of CYP51 leads to the accumulation of 14α-methyl sterols, causing a characteristic shift in the absorbance spectrum compared to the ergosterol peak at ~282 nm in untreated cells. This provides direct evidence of target engagement.[6]

Protocol: Cancer Cell Cycle Analysis

  • Treatment: Treat a sensitive cancer cell line (e.g., MCF-7) with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Staining: Harvest the cells, fix them in cold 70% ethanol, and stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase (e.g., G2/M arrest) points towards a specific mechanism of action, such as interference with microtubule formation.[13]

Summary and Future Directions

The structural components of This compound —namely its triazole core and nitrophenoxy substituent—provide a strong scientific basis for predicting significant antifungal and anticancer activities. The comprehensive research workflow detailed in this guide, progressing from in silico prediction to in vitro screening and mechanistic studies, offers a robust framework for validating these hypotheses.

Should this initial screening yield a promising lead compound with high potency and selectivity, future work would logically progress to:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the linker and the substitution pattern on the phenyl ring to optimize activity and reduce potential toxicity.

  • In Vivo Efficacy Studies: Evaluating the lead compound in animal models of fungal infection or cancer to determine its efficacy and pharmacokinetic profile in a whole organism.

This systematic approach ensures that resources are directed efficiently toward fully characterizing the therapeutic potential of this promising molecule.

References

  • European Journal of Chemistry. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents.
  • Journal of Pharmacy and Bioallied Sciences. (n.d.).
  • Arabian Journal of Chemistry. (2011).
  • PMC - PubMed Central. (n.d.).
  • Indian Journal of Pharmaceutical Education and Research. (2025).
  • Research Square. (2025).
  • Regulatory Mechanisms in Biosystems. (2025).
  • Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Some[1][14][15]-Triazole Derivatives.

  • Bioorganic & Medicinal Chemistry. (n.d.).
  • PMC - PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
  • ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles.
  • PMC - NIH. (n.d.). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K.
  • Pharmacia. (2022).
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Pharmacia. (2024). In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides.
  • Indian Journal of Pharmaceutical Education and Research. (2024). Synthesis, Anti-inflammatory andin silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds.
  • ResearchGate. (2023).
  • Pharmacia. (2023).
  • DergiPark. (2021).
  • ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • PMC - NIH. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)
  • Frontiers. (2022).
  • Symbiosis Online Publishing. (n.d.).
  • PMC - NIH. (n.d.). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study.
  • PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.
  • MDPI. (2023).
  • PubMed. (n.d.). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096).
  • ResearchGate. (n.d.). In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl). A_6ll30bcVwXnKNrHRsAnff)

Sources

In Vitro Screening of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This privileged scaffold is known to impart a wide range of biological activities, including antifungal, anticancer, antimicrobial, and enzyme inhibitory properties.[5][6][7][8][9][10] The polar nature of the triazole ring can enhance a compound's pharmacological profile by improving solubility and metabolic stability, and it can act as a crucial pharmacophore through hydrogen bond interactions with biological targets.[1][11] This guide provides a comprehensive framework for the initial in vitro screening of a novel derivative, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, to elucidate its potential therapeutic value. The proposed workflow is designed to be a self-validating system, progressing from broad cytotoxicity assessments to targeted assays for antifungal, anticancer, and enzyme inhibitory activities, grounded in established scientific protocols.

Part 1: Foundational Assessment - Cytotoxicity and Compound Handling

Before assessing specific biological activities, it is imperative to establish the compound's intrinsic cytotoxicity and define its basic handling properties. This foundational data ensures the validity of subsequent screening results by differentiating true biological activity from non-specific toxicity.

Compound Solubility and Stability

A prerequisite for any in vitro assay is the ability to reliably dissolve the test compound.

  • Protocol:

    • Solvent Panel Screening: Initially, assess the solubility of this compound in a panel of common, cell-culture compatible solvents, primarily Dimethyl Sulfoxide (DMSO).

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. The stock should be clear, with no visible precipitate.

    • Working Dilutions: Prepare serial dilutions from the stock solution in the appropriate cell culture medium for each assay. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay well is non-toxic to the cells, typically ≤0.5%.

    • Stability Assessment: The stability of the compound in the stock solution and in the final assay medium should be confirmed, for instance, by analytical methods like HPLC, especially if assays are conducted over extended periods.

General Cytotoxicity Screening

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] This initial screen against a non-cancerous cell line provides a baseline toxicity profile.

  • Rationale: Understanding the concentration at which the compound becomes toxic to normal cells is crucial for establishing a therapeutic window. A compound that is highly toxic to both cancerous and non-cancerous cells has limited therapeutic potential.

  • Experimental Protocol: MTT Assay on a Non-Cancerous Cell Line (e.g., Vero cells)

    • Cell Seeding: Plate Vero cells (or another suitable non-cancerous line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: Primary Screening - Exploring Key Therapeutic Areas

Based on the well-documented activities of the 1,2,4-triazole scaffold, the primary screening should focus on its potential as an antifungal and anticancer agent.

Antifungal Susceptibility Testing

Triazole compounds are renowned for their antifungal properties, primarily through the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[2][6][7]

  • Rationale: Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death or growth inhibition.[2][7] A broad-spectrum screen against common pathogenic fungi is a logical first step.

  • Experimental Workflow: Antifungal Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay (CLSI Guidelines) cluster_analysis Data Analysis A Prepare compound stock (this compound) D Serially dilute compound in 96-well plate A->D B Culture fungal strains (e.g., C. albicans, A. fumigatus) C Prepare standardized fungal inoculum E Add fungal inoculum to each well C->E D->E F Incubate at 35°C for 24-48 hours G Visually or spectrophotometrically determine growth inhibition F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for antifungal susceptibility testing.

  • Protocol: Broth Microdilution Assay

    • Fungal Strains: Use a panel of clinically relevant fungal strains, such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[12]

    • Medium: Use standardized RPMI-1640 medium.

    • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound.

    • Inoculation: Add a standardized inoculum of the fungal suspension to each well.

    • Controls: Include a growth control (no compound) and a sterility control (no inoculum). Use a known antifungal agent like Fluconazole as a positive control.[6][13][14]

    • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥80%) in fungal growth compared to the control.[12]

  • Data Presentation: Antifungal Activity

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)[Insert Data][Insert Data]
Cryptococcus neoformans (ATCC 208821)[Insert Data][Insert Data]
Aspergillus fumigatus (ATCC 204305)[Insert Data][Insert Data]
Fluconazole-Resistant C. albicans[Insert Data][Insert Data]
Anticancer Activity Screening

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[5][15][16][17] The initial screening should therefore involve assessing the antiproliferative effects of the compound on a panel of cancer cells.

  • Rationale: A primary screen against cell lines from different cancer types (e.g., breast, lung, colon) can reveal if the compound has broad-spectrum activity or is selective for a particular cancer type.

  • Experimental Protocol: Antiproliferative Assay (MTT or SRB)

    • Cell Line Panel: Select a panel of human cancer cell lines, for example:

      • MCF-7 (Breast Cancer)[9]

      • A549 (Lung Cancer)[17]

      • HT-29 (Colon Cancer)[17]

      • HepG2 (Liver Cancer)[18]

    • Methodology: Follow the same procedure as the MTT assay described in section 1.2. Alternatively, the Sulforhodamine B (SRB) assay, which measures total protein content, can be used.

    • Data Analysis: For each cell line, calculate the IC₅₀ value, representing the concentration of the compound required to inhibit cell growth by 50%. Compare these values to a standard anticancer drug (e.g., Doxorubicin or Cisplatin).[17]

  • Data Presentation: Anticancer Activity

Cell LineCancer TypeTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast[Insert Data][Insert Data]
A549Lung[Insert Data][Insert Data]
HT-29Colon[Insert Data][Insert Data]
HepG2Liver[Insert Data][Insert Data]
VeroNormal Kidney[Insert Data][Insert Data]

Part 3: Secondary Screening and Mechanism of Action Studies

If promising activity is observed in the primary screens, the next logical step is to investigate the potential mechanism of action through enzyme inhibition assays.

Enzyme Inhibition Assays

The 1,2,4-triazole scaffold is a known inhibitor of various enzymes.[19][20][21] Based on the primary screening results, specific enzyme assays can be selected.

  • Rationale: Identifying a specific molecular target provides strong evidence for a compound's therapeutic potential and guides further drug development efforts.

  • Potential Targets and Assays:

    • If Antifungal Activity is Observed:

      • CYP51 Inhibition Assay: As the canonical target for antifungal triazoles, assessing inhibition of fungal CYP51 (lanosterol 14α-demethylase) is a priority.[6] This can be done using recombinant enzyme and measuring the conversion of a substrate.

    • If Anticancer Activity is Observed:

      • Kinase Inhibition Assays: Many anticancer drugs target protein kinases. Screening against a panel of relevant kinases (e.g., EGFR, BRAF) could reveal a mechanism.[5]

      • Tubulin Polymerization Assay: Some triazole derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[5]

    • General Exploratory Screening:

      • Cholinesterase Inhibition: Some triazoles inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.[22][23]

      • α-Glucosidase Inhibition: Inhibition of this enzyme is a therapeutic strategy for diabetes.[22][23]

  • Logical Flow for Enzyme Inhibition Studies

Enzyme_Inhibition_Workflow cluster_initial Initial Screening cluster_target Target Selection cluster_assay Enzyme Assay cluster_analysis Kinetic Analysis A Primary Hit from Antifungal/Anticancer Screen B Antifungal Hit? A->B C Anticancer Hit? A->C D Perform CYP51 Inhibition Assay B->D Yes E Perform Kinase Panel Screening C->E Yes F Perform Tubulin Polymerization Assay C->F Yes G Determine IC₅₀ D->G E->G F->G H Conduct Enzyme Kinetic Studies (e.g., Michaelis-Menten) G->H I Elucidate Mechanism of Inhibition H->I

Caption: Decision workflow for secondary enzyme inhibition assays.

  • Protocol: General Enzyme Inhibition Assay

    • Reagents: Obtain the purified target enzyme, its specific substrate, and a suitable buffer.

    • Assay Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the test compound.

    • Reaction Initiation: Add the substrate to start the reaction.

    • Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Data Analysis: Calculate the rate of reaction at each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

  • Data Presentation: Enzyme Inhibition

Target EnzymeTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
Fungal CYP51[Insert Data][e.g., Ketoconazole]
EGFR Kinase[Insert Data][e.g., Erlotinib]
Acetylcholinesterase[Insert Data][e.g., Donepezil]

Conclusion

This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. By progressing from foundational cytotoxicity and solubility assessments to targeted primary and secondary screens, researchers can efficiently and rigorously evaluate the compound's therapeutic potential. The proposed workflows and data presentation formats are designed to ensure scientific integrity and provide a clear, interpretable dataset. Positive results from this screening cascade would provide a strong rationale for advancing the compound to more complex cellular models, mechanism-of-action studies, and eventually, in vivo efficacy testing.

References

  • A series of novel compounds carrying 1,2,4-triazole scaffold was synthesized and evaluated for their anticancer activity against a panel of cancer cell lines using MTT assay. PubMed. Available at: [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. Available at: [Link]

  • Synthesis and anticancer activity of[5][6][16] triazole [4,3-b][5][6][7][16] tetrazine derivatives. SpringerLink. Available at: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. Available at: [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. Available at: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. Available at: [Link]

  • In vitro anticancer screening of synthesized compounds. ResearchGate. Available at: [Link]

  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central. Available at: [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. Royal Society of Chemistry. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Johns Hopkins University. Available at: [Link]

  • Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. Available at: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available at: [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. Royal Society of Chemistry. Available at: [Link]

Sources

The Structure-Activity Relationship of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Promising Antifungal Scaffold

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole derivatives, a class of compounds with significant potential in the development of novel antifungal agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of new antifungal therapies. By synthesizing established principles of medicinal chemistry with specific insights into the triazole class of antifungals, this guide offers a framework for the rational design of more potent and selective therapeutic agents.

Introduction: The Persistent Challenge of Fungal Infections and the Promise of Triazoles

Invasive fungal infections remain a significant global health threat, particularly among immunocompromised populations. The emergence of drug-resistant fungal strains necessitates the continuous development of new antifungal agents with novel mechanisms of action or improved efficacy. The 1,2,4-triazole scaffold is a cornerstone in antifungal drug discovery, with prominent examples including fluconazole and itraconazole. These agents exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately compromises fungal cell membrane integrity.[1]

The this compound core represents a promising, yet underexplored, scaffold for the development of new antifungal agents. The presence of the nitro group, a strong electron-withdrawing moiety, is known to enhance the biological activity of various heterocyclic compounds.[2] This guide will delve into the key structural features of this scaffold and their influence on antifungal activity, providing a roadmap for future drug design and optimization efforts.

The Core Scaffold: Understanding the Key Pharmacophoric Features

The this compound scaffold can be dissected into three key components, each contributing to the overall biological activity of the molecule. Understanding the role of each component is crucial for designing effective derivatives.

SAR_Scaffold cluster_0 This compound Triazole 1,2,4-Triazole Ring Linker Ethyl Linker Triazole->Linker Essential for CYP51 Binding Phenoxy 4-Nitrophenoxy Moiety Linker->Phenoxy Influences Physicochemical Properties

Caption: Key pharmacophoric elements of the core scaffold.

The 1,2,4-Triazole Ring: The Anchor to the Target

The 1,2,4-triazole ring is the quintessential pharmacophore of this class of antifungals. The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively inhibiting its enzymatic activity.[3] This interaction is the primary mechanism of action for all triazole antifungals. Modifications to the triazole ring itself are generally not well-tolerated, as this can disrupt the crucial interaction with the heme iron.

The Ethyl Linker: A Bridge Influencing Potency

The two-carbon ethyl linker connecting the triazole ring to the phenoxy moiety plays a critical role in positioning the molecule within the active site of CYP51. The length and flexibility of this linker are important for optimal binding. While a two-carbon chain is common in many antifungal azoles, variations in linker length and rigidity could be explored to optimize interactions with the enzyme's active site.

The 4-Nitrophenoxy Moiety: A Key Determinant of Activity and Selectivity

The substituted phenoxy ring is a major determinant of the antifungal potency and spectrum of activity. The nature and position of substituents on this ring can significantly influence the compound's binding affinity for CYP51, as well as its physicochemical properties such as solubility and membrane permeability. The presence of a nitro group at the 4-position is of particular interest. Strong electron-withdrawing groups like the nitro group have been shown to enhance the antifungal activity of other heterocyclic compounds.[2] This is likely due to a combination of electronic effects that can influence the binding affinity and the overall physicochemical properties of the molecule.

Proposed Synthesis of this compound Derivatives

While a specific, dedicated synthesis for this exact class of compounds is not extensively reported, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of 1,2,4-triazoles and phenoxyethyl derivatives. The following multi-step synthesis provides a general framework for accessing the target compounds.

Synthesis_Workflow cluster_workflow Proposed Synthetic Pathway Start 4-Nitrophenol Step1 Williamson Ether Synthesis (1,2-Dibromoethane, Base) Start->Step1 Intermediate1 1-(2-Bromoethoxy)-4-nitrobenzene Step1->Intermediate1 Step2 Nucleophilic Substitution (1,2,4-Triazole, Base) Intermediate1->Step2 Product This compound Step2->Product Derivatization Further Derivatization Product->Derivatization

Caption: A proposed synthetic workflow for the target compounds.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene

  • To a solution of 4-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add an excess of 1,2-dibromoethane to the reaction mixture.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(2-bromoethoxy)-4-nitrobenzene.

Step 2: Synthesis of this compound

  • To a solution of 1,2,4-triazole in a suitable solvent (e.g., DMF), add a strong base such as sodium hydride at 0°C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of the triazole.

  • Add a solution of 1-(2-bromoethoxy)-4-nitrobenzene in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

Due to the limited specific data on this compound derivatives, the following SAR is proposed based on established principles for antifungal triazoles and related heterocyclic compounds. Experimental validation of these hypotheses is crucial.

Table 1: Proposed Structure-Activity Relationship for this compound Derivatives

Molecular MoietyPosition of ModificationProposed Effect on Antifungal ActivityRationale
4-Nitrophenoxy Ring Substituents on the ringIntroduction of additional electron-withdrawing groups (e.g., halogens) may enhance activity.Increased electron deficiency of the aromatic ring can lead to stronger interactions within the CYP51 active site.[4]
Introduction of bulky groups may decrease activity.Steric hindrance can prevent optimal binding within the active site.
Position of the nitro groupMoving the nitro group to the ortho or meta positions may alter activity and selectivity.The position of the substituent influences the electronic distribution and steric profile of the molecule.
Ethyl Linker Length of the linkerIncreasing or decreasing the linker length may decrease activity.The two-carbon linker is often optimal for positioning the triazole and the substituted phenyl ring in the active site.
Rigidity of the linkerIntroducing rigidity (e.g., double or triple bonds) may decrease activity.Flexibility is often required for the molecule to adopt the optimal conformation for binding.
1,2,4-Triazole Ring N1 vs. N4 substitutionN1 substitution is essential for antifungal activity.The N4 atom is crucial for coordinating with the heme iron of CYP51.

In Vitro Biological Evaluation: A Standardized Approach

To assess the antifungal potential of newly synthesized this compound derivatives, a standardized in vitro testing protocol is essential. The following workflow outlines the key steps for determining the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant fungal pathogens.

Biological_Evaluation_Workflow cluster_workflow In Vitro Antifungal Susceptibility Testing Start Synthesized Compounds Step1 Preparation of Stock Solutions (in DMSO) Start->Step1 Step2 Serial Dilution in 96-well plates Step1->Step2 Step3 Inoculation with Fungal Suspension Step2->Step3 Step4 Incubation (24-48 hours) Step3->Step4 Step5 Determination of MIC (Visual or Spectrophotometric) Step4->Step5 Result MIC Values (µg/mL) Step5->Result

Caption: Standard workflow for in vitro antifungal testing.

Protocol for Broth Microdilution Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.[5]

  • Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal test strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in the wells of a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control (no compound). This can be determined visually or by measuring the optical density using a microplate reader.

Molecular Modeling: Rationalizing the Structure-Activity Relationship

Molecular docking studies can provide valuable insights into the binding mode of this compound derivatives with the active site of fungal CYP51.[6] These in silico studies can help to rationalize the experimentally observed SAR and guide the design of more potent inhibitors.

A typical molecular docking workflow involves:

  • Preparation of the Receptor: Obtain the 3D crystal structure of the target enzyme (e.g., Candida albicans CYP51) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand: Generate the 3D structure of the this compound derivative and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand within the active site of the receptor.

  • Analysis of Results: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. The predicted binding affinity can be correlated with the experimentally determined antifungal activity.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. While specific experimental data for this class of compounds is currently limited, this guide provides a comprehensive framework for their synthesis, biological evaluation, and SAR-guided optimization. The presence of the electron-withdrawing nitro group is a particularly noteworthy feature that warrants further investigation.

Future research in this area should focus on the systematic synthesis of a library of derivatives with modifications to the 4-nitrophenoxy ring and the ethyl linker. The in vitro antifungal activity of these compounds should be evaluated against a broad panel of clinically relevant fungal pathogens, including resistant strains. Furthermore, molecular modeling studies will be instrumental in elucidating the binding interactions at the molecular level and guiding the rational design of next-generation antifungal agents based on this promising scaffold.

References

  • Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. [Link][2]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (n.d.). RSC Publishing. [Link][7]

  • Mahmoudi, N., et al. (2018). Synthesis, antifungal activity and molecular docking of novel 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry, 26(15), 4471-4479.
  • Zhang, H., Zheng, Q., & Shi, Y. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 585501. [Link][4][8]

  • Geddes, S. L., et al. (2016). Targeting CYP51 for drug design by the contributions of molecular modeling. Fundamental & Clinical Pharmacology, 31(1), 15-27. [Link][1][6]

  • Saeed, M. S., Abdulghani, S. M., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 58-70. [Link][9][10]

  • Aggarwal, R., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652. [Link][11]

  • Castanedo, G. M., et al. (2011). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • Parker, J. E., et al. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. ACS Infectious Diseases, 1(1), 2-15.
  • Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (2014). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo, 12(1).
  • Butts, A., et al. (2015). Structure-Activity Relationships for the Antifungal Activity of Selective Estrogen Receptor Antagonists Related to Tamoxifen. PLoS ONE, 10(5), e0125921. [Link][12]

  • Warrilow, A. G. S., et al. (2013). The clinical azole-resistant Aspergillus fumigatus cyp51A mutant G54E is more sensitive to the agricultural azole prochloraz than the wild-type. Fungal Genetics and Biology, 58, 21-29.
  • Hargrove, T. Y., et al. (2017). Structural and functional analysis of the Candida albicans sterol 14-α-demethylase. Journal of Biological Chemistry, 292(16), 6727-6743.

Sources

An In-depth Technical Guide to the Discovery of Novel 1,2,4-Triazole Compounds with a Nitrophenoxy Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of novel 1,2,4-triazole compounds featuring a nitrophenoxy moiety. We will explore the rationale behind this chemical hybridization, detailing synthetic methodologies, protocols for biological evaluation, and an analysis of their mechanisms of action. This document is designed to be a practical resource, blending established protocols with the scientific reasoning that underpins experimental design, thereby empowering researchers to navigate the complexities of developing new chemical entities in this promising class.

Introduction: The Strategic Combination of 1,2,4-Triazole and a Nitrophenoxy Moiety

The 1,2,4-triazole ring is a "privileged" heterocyclic structure, meaning it is a recurring motif in a multitude of pharmacologically active compounds.[1] Its prevalence is attributed to its unique physicochemical properties, including its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[2] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1]

The strategic incorporation of a nitrophenoxy moiety onto the 1,2,4-triazole scaffold is a rational design approach aimed at enhancing or modulating biological activity. The nitro group (NO₂) is a potent electron-withdrawing group that can significantly influence the electronic properties and polarity of a molecule.[3] This can lead to altered binding affinities for target enzymes and can be a critical pharmacophore in its own right.[3] The nitrophenoxy group, therefore, can contribute to enhanced biological activity through various mechanisms, including improved target engagement and participation in redox-mediated cellular toxicity, particularly relevant in antimicrobial and anticancer contexts.[3]

This guide will delve into the practical aspects of synthesizing and evaluating these hybrid molecules, providing a roadmap for their discovery and development.

Synthetic Strategies and Methodologies

The synthesis of 1,2,4-triazole derivatives bearing a nitrophenoxy moiety can be achieved through multi-step reaction sequences. The specific route can be adapted based on the desired substitution pattern and the availability of starting materials. Below is a representative synthetic protocol, followed by a logical workflow diagram.

General Synthetic Protocol

This protocol outlines a common pathway for the synthesis of 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones.

Step 1: Synthesis of Acid Hydrazide

  • Dissolve the starting carboxylic acid (1.0 eq) in an appropriate solvent (e.g., ethanol).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and reduce the solvent under vacuum.

  • Pour the residue into cold water to precipitate the corresponding ester.

  • Filter, wash with water, and dry the ester.

  • Reflux the ester (1.0 eq) with hydrazine hydrate (2.0 eq) in ethanol for 6-8 hours.

  • Cool the reaction mixture to precipitate the acid hydrazide.

  • Filter the solid, wash with cold diethyl ether, and dry.

Step 2: Synthesis of Potassium Dithiocarbazate Salt

  • Dissolve potassium hydroxide (1.1 eq) in absolute ethanol.

  • Add the synthesized acid hydrazide (1.0 eq) and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Add carbon disulfide (1.1 eq) dropwise over 30 minutes with continuous stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry.

Step 3: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium dithiocarbazate salt (1.0 eq) in water.

  • Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours (ensure adequate ventilation in a fume hood due to the evolution of hydrogen sulfide gas).

  • Cool the reaction mixture and dilute with cold water.

  • Carefully acidify with dilute HCl or acetic acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol.

Step 4: Introduction of the Nitrophenoxy Moiety This step can vary, but a common method involves a nucleophilic aromatic substitution (SNAr) reaction.

  • In a suitable solvent such as DMF, dissolve the synthesized 1,2,4-triazole-3-thiol (1.0 eq) and an appropriately substituted fluoronitrobenzene (e.g., 1-fluoro-4-nitrobenzene) (1.1 eq).

  • Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthetic Workflow Diagram

Synthetic_Workflow A Starting Carboxylic Acid B Esterification A->B H₂SO₄, EtOH, Reflux C Acid Hydrazide Formation B->C N₂H₄·H₂O, EtOH, Reflux D Potassium Dithiocarbazate Salt C->D KOH, CS₂, EtOH E 1,2,4-Triazole-3-thiol Formation D->E N₂H₄·H₂O, Reflux then H⁺ F Nitrophenoxy Moiety Introduction (SNAr) E->F Fluoronitrobenzene, K₂CO₃, DMF G Final Product F->G

Caption: Synthetic workflow for 1,2,4-triazole compounds.

Biological Evaluation: Protocols and Rationale

The synthesized compounds should be subjected to a battery of in vitro assays to determine their biological activity. The choice of assays will be dictated by the therapeutic area of interest, such as antifungal, antibacterial, or anticancer.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture (e.g., MCF-7, HeLa, A549).[4]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. The final DMSO concentration should not exceed 0.5%.[4]

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include untreated cells (negative control) and vehicle control (medium with DMSO) wells.

    • Incubate the plate for an additional 48-72 hours.[4]

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Cell Seeding (96-well plate) A->C B Compound Dilution D Compound Treatment (48-72h) B->D C->D E MTT Addition (3-4h) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Reading (570nm) F->G H IC₅₀ Calculation G->H

Caption: Workflow for the MTT cell viability assay.

Mechanism of Action: Unraveling the Biological Targets

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. 1,2,4-triazole derivatives with a nitrophenoxy moiety can exert their biological effects through various pathways.

Antifungal Activity: Inhibition of CYP51

A primary mechanism for the antifungal activity of many azole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51.[1] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol.[1] The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[1][6]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole 1,2,4-Triazole (Nitrophenoxy Derivative) Block Inhibition Block->CYP51

Caption: Inhibition of CYP51 by 1,2,4-triazole compounds.

Anticancer Activity: A Multi-Targeted Approach

The anticancer properties of 1,2,4-triazole derivatives are often attributed to their ability to interact with multiple targets involved in cancer cell proliferation and survival.[7][8] Some of the key targets include:

  • Kinase Inhibition: Many kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, are crucial for signal transduction pathways that regulate cell growth.[7] 1,2,4-triazole compounds can act as inhibitors of these kinases.

  • Tubulin Polymerization Inhibition: Tubulin is the building block of microtubules, which are essential for cell division. Some 1,2,4-triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is involved in estrogen biosynthesis. Its inhibition is a key strategy in treating hormone-dependent breast cancers.[9]

The nitrophenoxy moiety can play a significant role in the binding of these compounds to their respective targets, potentially through favorable electrostatic and hydrophobic interactions within the active site.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,2,4-triazole scaffold with various nitrophenoxy substituents allows for the elucidation of structure-activity relationships (SAR). Key considerations for SAR studies include:

  • Position of the Nitro Group: The position of the nitro group on the phenoxy ring (ortho, meta, or para) can significantly impact activity.

  • Substitution on the Phenoxy Ring: The presence of other substituents on the phenoxy ring can modulate the electronic and steric properties of the molecule, influencing its biological profile.

  • Linker between the Triazole and Nitrophenoxy Moiety: The nature and length of the linker can affect the overall conformation and binding affinity of the compound.

Conclusion and Future Directions

The hybridization of the 1,2,4-triazole core with a nitrophenoxy moiety represents a promising strategy for the discovery of novel therapeutic agents. This guide has provided a foundational framework for the synthesis, biological evaluation, and mechanistic understanding of this class of compounds. Future research should focus on expanding the chemical diversity of these derivatives and employing computational tools, such as molecular docking, to guide the rational design of more potent and selective inhibitors. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be essential for translating these promising laboratory findings into clinically viable drug candidates.

References

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). ASM Journals. Retrieved January 15, 2026, from [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Chemistry. Retrieved January 15, 2026, from [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2017). European Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Resistance to antifungals that target CYP51. (2018). Fungal Genetics and Biology. Retrieved January 15, 2026, from [Link]

  • Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. (1997). FEMS Microbiology Letters. Retrieved January 15, 2026, from [Link]

  • Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. (2020). Environmental Pollution. Retrieved January 15, 2026, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 15, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 15, 2026, from [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. Retrieved January 15, 2026, from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). * Zaporozhye Medical Journal*. Retrieved January 15, 2026, from [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023). Journal of Pharmaceutical Negative Results. Retrieved January 15, 2026, from [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (n.d.). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). Molecules. Retrieved January 15, 2026, from [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). Molecules. Retrieved January 15, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis. Retrieved January 15, 2026, from [Link]

  • Heterocyclic Compounds: A Study of its Biological Activity. (n.d.). Al-Nahrain Journal of Science. Retrieved January 15, 2026, from [Link]

  • A review on biological and medicinal impact of heterocyclic compounds. (2022). Results in Chemistry. Retrieved January 15, 2026, from [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Retrieved January 15, 2026, from [Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Research Journal of Pharmacy. Retrieved January 15, 2026, from [Link]

  • Synthesis, antibacterial and in silico study of 1, 3, 4 oxadiazole, triazole compounds derived from paracetamol. (n.d.). Baghdad Journal of Science. Retrieved January 15, 2026, from [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -pyridin-2-one. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Retrieved January 15, 2026, from [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.

Sources

Methodological & Application

Application Notes & Protocols: Laboratory Synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the laboratory synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its broad spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4][5] This document details a reliable two-step synthetic pathway, commencing with the preparation of a key intermediate, 1-(2-bromoethoxy)-4-nitrobenzene, via a Williamson ether synthesis, followed by the N-alkylation of 1,2,4-triazole. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, experimental detail, and safety considerations to ensure reproducible and efficient synthesis.

Introduction and Synthetic Overview

This compound is a molecule of interest for scaffold-based drug discovery, combining the biologically active 1,2,4-triazole nucleus with a nitrophenoxy ethyl side chain. The synthesis is strategically divided into two primary stages:

  • Formation of the Ether Linkage: Synthesis of the alkylating agent, 1-(2-bromoethoxy)-4-nitrobenzene, from 4-nitrophenol and 1,2-dibromoethane.

  • N-Alkylation of the Triazole Ring: Coupling of the synthesized intermediate with 1,2,4-triazole to yield the final product.

This approach is efficient and utilizes common laboratory reagents, making it an accessible method for synthetic and medicinal chemists.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation A 4-Nitrophenol C 1-(2-Bromoethoxy)-4-nitrobenzene (Intermediate) A->C K2CO3, DMF B 1,2-Dibromoethane B->C E This compound (Final Product) C->E Base (e.g., K2CO3), DMF D 1,2,4-Triazole D->E

Figure 1: Overall two-step synthetic workflow.

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene

Principle and Mechanism

This reaction is a classic example of the Williamson ether synthesis , a robust method for forming ethers.[6][7] The mechanism proceeds via an SN2 (bimolecular nucleophilic substitution) pathway.[7][8][9]

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic hydroxyl group of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.

  • Displacement: This backside attack displaces a bromide ion as the leaving group, forming the C-O ether bond. Using an excess of 1,2-dibromoethane minimizes the formation of a bis-substituted side product.

G cluster_0 Mechanism: Williamson Ether Synthesis Phenol 4-Nitrophenol Phenoxide 4-Nitrophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Product 1-(2-Bromoethoxy)-4-nitrobenzene Phenoxide->Product SN2 Attack AlkylHalide 1,2-Dibromoethane (Electrophile) AlkylHalide->Product

Figure 2: Mechanism of the Williamson ether synthesis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
4-NitrophenolReagent grade, ≥99%Sigma-Aldrich
1,2-DibromoethaneReagent grade, ≥99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Alfa Aesar
Dichloromethane (DCM)ACS gradeVWR Chemicals
Sodium Sulfate (Na₂SO₄)AnhydrousEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Tech.
Round-bottom flask, 100 mL--
Reflux condenser--
Magnetic stirrer and hotplate--
Separatory funnel, 250 mL--
Rotary evaporator--

Reaction Parameters:

ParameterValue
4-Nitrophenol1.4 g (10 mmol, 1.0 eq)
1,2-Dibromoethane2.3 g (12 mmol, 1.2 eq)
Potassium Carbonate2.8 g (20 mmol, 2.0 eq)
DMF (Solvent)30 mL
Reaction Temperature80 °C
Reaction Time~4-6 hours (Monitor by TLC)
Expected Yield ~81% (Approx. 2.0 g) [10]

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.4 g), potassium carbonate (2.8 g), and N,N-dimethylformamide (30 mL).

  • Reagent Addition: Add 1,2-dibromoethane (2.3 g) to the stirring mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrophenol) is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water and stir.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).[10]

  • Washing: Combine the organic layers and wash them with water (5 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[10]

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate gradient) to obtain 1-(2-bromoethoxy)-4-nitrobenzene as a solid.[10]

Step 2: Synthesis of this compound

Principle and Mechanism

This step involves the N-alkylation of 1,2,4-triazole with the previously synthesized electrophile, 1-(2-bromoethoxy)-4-nitrobenzene.[11] The 1,2,4-triazole anion, formed by deprotonation with a base, acts as the nucleophile.

  • Regioselectivity: Unsubstituted 1,2,4-triazole has two tautomeric forms and can be alkylated at the N1 or N4 position.[12] Alkylation with alkyl halides in the presence of bases like K₂CO₃ or NaH often yields a mixture of N1 and N4 isomers, with the N1-substituted product typically being the major isomer.[11][13] The use of specific bases like DBU can further enhance N1 selectivity.[11] For this protocol, we use K₂CO₃, a common and effective base.

G cluster_0 Mechanism: N-Alkylation of 1,2,4-Triazole Triazole 1,2,4-Triazole Anion Triazolide Anion (Nucleophile) Triazole->Anion Deprotonation Base K2CO3 Base->Anion Product 1-[2-(4-Nitrophenoxy)ethyl]- 1,2,4-triazole Anion->Product SN2 Attack (N1-alkylation shown) Intermediate 1-(2-Bromoethoxy)-4-nitrobenzene (Electrophile) Intermediate->Product

Figure 3: Mechanism of N1-alkylation of 1,2,4-triazole.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
1-(2-Bromoethoxy)-4-nitrobenzeneFrom Step 1-
1,2,4-TriazoleReagent grade, 98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Alfa Aesar
Ethyl AcetateACS gradeVWR Chemicals
WaterDeionized-
Round-bottom flask, 100 mL--
Magnetic stirrer and hotplate--
Buchner funnel and filter paper--

Reaction Parameters:

ParameterValue
1-(2-Bromoethoxy)-4-nitrobenzene2.46 g (10 mmol, 1.0 eq)
1,2,4-Triazole0.76 g (11 mmol, 1.1 eq)
Potassium Carbonate2.07 g (15 mmol, 1.5 eq)
DMF (Solvent)40 mL
Reaction Temperature100-120 °C
Reaction Time12-18 hours (Monitor by TLC)
Expected Yield High (Specific yield not cited, but generally >80% for similar reactions)

Procedure:

  • Setup: In a 100 mL round-bottom flask, combine 1,2,4-triazole (0.76 g) and potassium carbonate (2.07 g) in anhydrous DMF (40 mL).

  • Reagent Addition: Add 1-(2-bromoethoxy)-4-nitrobenzene (2.46 g) to the suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC until the alkylating agent is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into approximately 200 mL of cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with water to remove inorganic salts and residual DMF.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield pure this compound.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its structure and purity. The ¹H NMR spectrum is expected to show characteristic signals for the triazole protons, the methylene protons of the ethyl bridge, and the aromatic protons of the nitrophenoxy group.[14]

Safety Precautions

  • 4-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.

  • 1,2-Dibromoethane: Carcinogen and highly toxic. Handle with extreme care, using appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Ensure adequate ventilation and avoid skin contact.

  • General Precautions: All manipulations should be performed in a well-ventilated laboratory fume hood. Wear appropriate personal protective equipment (PPE) at all times.

Conclusion

The synthetic route detailed in this guide represents an effective and reproducible method for preparing this compound. By following a two-step sequence involving a Williamson ether synthesis and subsequent N-alkylation, the target compound can be obtained in good yield. The protocols provided, grounded in established chemical principles, offer a solid foundation for researchers engaged in the synthesis of novel triazole derivatives for pharmaceutical and materials science applications.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • Williamson Ether Synthesis. (2013). YouTube. [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. (2018). YouTube. [Link]

  • Pharmacological evaluation and characterizations of newly synthesized 1,2,4-triazoles. Semantic Scholar. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Royal Society of Chemistry. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health (NIH). [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3. ResearchGate. [Link]

  • Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology. [Link]

  • Library 1H- 1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. ResearchGate. [Link]

  • Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. ResearchGate. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. ResearchGate. [Link]

Sources

Mastering the Purification of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

Anticipating the Challenge: A Look at the Synthesis and Potential Impurities

The structure of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole strongly suggests its synthesis via a Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

A plausible synthetic route involves the reaction of the sodium salt of 4-nitrophenol with 1-(2-chloroethyl)-1,2,4-triazole. This understanding is crucial as it allows us to predict the likely impurities that may be present in the crude product mixture.

Predicted Impurities:

  • Unreacted Starting Materials:

    • 4-Nitrophenol: A key reactant that may persist if the reaction does not go to completion.

    • 1-(2-chloroethyl)-1,2,4-triazole (or a similar halo-ethyl triazole): The electrophilic partner in the synthesis.

  • Inorganic Byproducts:

    • Sodium chloride (NaCl): Formed as a stoichiometric byproduct of the reaction.

    • Excess base (e.g., sodium hydride, sodium hydroxide): Used to deprotonate the 4-nitrophenol.

  • Side-Reaction Products:

    • Products of elimination reactions, although less likely with a primary halide.

The purification strategy must therefore be designed to effectively separate the desired product from these structurally and chemically diverse impurities.

Purification Strategy 1: Recrystallization - The Art of Crystalline Perfection

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, which has a reported melting point of 128-130 °C, recrystallization is an excellent first-line purification method.

Causality of Solvent Selection:

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility of the target compound at elevated temperatures.

  • Low solubility of the target compound at low temperatures.

  • High or very low solubility of impurities at all temperatures.

  • Inertness towards the target compound.

  • A boiling point below the melting point of the target compound to prevent "oiling out".

Based on the polar nature of the triazole ring and the nitro group, polar protic solvents are a logical starting point. Indeed, ethanol has been reported as a successful recrystallization solvent for this compound.

Experimental Protocol: Recrystallization from Ethanol

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for larger volumes)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid just dissolves. Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield of recrystallized product.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: This step removes insoluble impurities that would otherwise contaminate the final product. Pre-warming the apparatus prevents premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling allows for the selective incorporation of the target molecule into the crystal lattice, excluding impurities.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities. Rationale: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even at low temperatures.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (128-130 °C) is a good indicator of high purity. Further analysis by techniques such as NMR or HPLC can provide a more quantitative assessment of purity.

Troubleshooting Recrystallization
Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. Impurities are depressing the melting point.Use a lower boiling point solvent or a mixed solvent system. Attempt a preliminary purification by another method.
No Crystals Form The solution is too dilute or supersaturated and requires nucleation.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low Yield Too much solvent was used. The compound is significantly soluble in the cold solvent.Re-concentrate the mother liquor and attempt a second crop of crystals. Choose a solvent in which the compound is less soluble at low temperatures.

Purification Strategy 2: Column Chromatography - Separation by Adsorption

For mixtures that are not amenable to recrystallization or for achieving the highest possible purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Workflow for Column Chromatography Purification

Caption: Workflow for the purification of this compound by column chromatography.

Causality in Method Development:
  • Stationary Phase: Silica gel is the standard stationary phase for normal-phase chromatography. Its polar surface interacts with polar functional groups, leading to the retention of polar compounds.

  • Mobile Phase (Eluent): A mixture of a relatively nonpolar solvent (e.g., petroleum ether, hexanes) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent is adjusted to achieve optimal separation. Less polar compounds will elute first, followed by more polar compounds.

  • Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the appropriate eluent composition using TLC. The ideal solvent system will give a good separation of the target compound from its impurities, with the target compound having an Rf value of approximately 0.3-0.4.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system by testing different ratios of ethyl acetate and petroleum ether on a TLC plate spotted with the crude product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

  • Purity Assessment: Assess the purity of the final product by melting point determination, NMR, and/or HPLC analysis.

Purity Validation: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing the purity of a compound. For this compound, a reversed-phase HPLC method would be most appropriate due to the compound's moderate polarity.

General HPLC Protocol
Parameter Condition Rationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)The nonpolar stationary phase retains the analyte based on hydrophobic interactions.
Mobile Phase Acetonitrile/Water gradientA gradient elution allows for the separation of compounds with a range of polarities.
Detection UV at ~260 nmThe aromatic rings and nitro group will have a strong UV absorbance, providing good sensitivity.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical purposes.

Conclusion

The purification of this compound is a critical step in its chemical and biological evaluation. By understanding the probable synthetic route and potential impurities, a logical and effective purification strategy can be devised. Recrystallization from ethanol offers a simple and efficient method for initial purification, while silica gel column chromatography provides a means to achieve higher levels of purity. The protocols and rationales presented in this guide are designed to empower researchers to obtain this compound in a highly pure form, thereby ensuring the reliability and reproducibility of their scientific findings.

References

  • Nagamani, C. N., et al. (2015). Synthesis, characterization and antimicrobial activity of some new 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1168-1173.
  • Kouznetsov, V. V., et al. (2011). Supplementary Information: Synthesis of new 1,2,3-triazole derivatives and their evaluation as potential antifungal agents. Sociedade Brasileira de Química, [Link].

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link].

  • Wikipedia. (2023). Williamson ether synthesis. [Link].

Application Note & Protocol: A Comprehensive Framework for the Antifungal Evaluation of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. Triazole-based compounds remain a cornerstone of antifungal therapy, primarily due to their targeted inhibition of ergosterol biosynthesis, a pathway critical to fungal cell integrity but absent in mammals. This document provides a comprehensive, multi-tiered protocol for the systematic antifungal screening of the novel compound 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole . We present a logical workflow encompassing primary in vitro susceptibility testing to determine potency (Minimum Inhibitory Concentration), mechanistic validation via ergosterol pathway analysis, and a crucial assessment of selective toxicity against mammalian cells. These protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide researchers with a reliable framework for generating reproducible and decision-enabling data.

Scientific Rationale: The Ergosterol Pathway as a Prime Antifungal Target

The efficacy of the triazole class of antifungals is rooted in their specific disruption of fungal cell membrane synthesis.[1][2][3] Unlike mammalian cells which utilize cholesterol, fungal membranes rely on ergosterol to maintain essential functions such as fluidity, permeability, and the proper activity of membrane-bound proteins.[4][5][6]

The primary mechanism of action for triazole antifungals is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[7][8] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[4][9] By binding to the heme iron atom in the enzyme's active site, this compound is hypothesized to block this demethylation process. This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which disrupt membrane structure and ultimately arrest fungal growth.[7][10] This fungal-specific pathway provides a clear therapeutic window, forming the basis for the compound's evaluation.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediates Multiple Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51 / ERG11) Ergosterol Ergosterol Intermediates->Ergosterol Downstream Enzymes Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole 1-[2-(4-Nitrophenoxy)ethyl] -1,2,4-triazole Triazole->Block Disrupted_Membrane Disrupted Membrane (Growth Arrest) Block->Disrupted_Membrane Inhibition

Caption: Mechanism of action for triazole antifungals targeting the ergosterol pathway.

Protocol I: In Vitro Antifungal Susceptibility via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible fungal growth.[11][12] The methodology is adapted from the CLSI M27 and M38 guidelines.[12][13]

2.1. Materials

  • This compound (Test Compound)

  • Control Antifungals: Fluconazole, Voriconazole (Sigma-Aldrich)

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Culture Media: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal Strains (ATCC or equivalent):

    • Candida albicans (e.g., ATCC 90028)

    • Cryptococcus neoformans (e.g., ATCC 90113)

    • Aspergillus fumigatus (e.g., ATCC 204305)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • 0.5 McFarland turbidity standard

2.2. Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Dissolve the test compound and control antifungals in DMSO to create high-concentration stock solutions (e.g., 1280 µg/mL).

    • Causality Note: DMSO is used for its ability to dissolve hydrophobic compounds. The stock concentration should be at least 100x the final highest concentration to minimize the final DMSO concentration in the assay, which should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

  • Inoculum Preparation:

    • Yeasts (C. albicans, C. neoformans): Subculture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Pick several distinct colonies and suspend them in 5 mL of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Molds (A. fumigatus): Grow on Potato Dextrose Agar until sporulation occurs (5-7 days). Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

    • Dilute the final adjusted suspension in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL (for yeasts) or 0.4-5 x 10⁴ CFU/mL (for molds) in the test wells.[12]

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-1640 medium to columns 2-11 of a 96-well plate.

    • Prepare a working solution of the drug at 2x the highest desired final concentration (e.g., 32 µg/mL for a final of 16 µg/mL) in RPMI-1640. Add 200 µL of this solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly and repeat this process across the plate to column 10. Discard 100 µL from column 10.

    • Controls: Column 11 serves as the growth control (no drug) and column 12 serves as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume will be 200 µL per well.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., 72 hours for C. neoformans, and 48-72 hours for A. fumigatus.[14][15]

  • Endpoint Determination (MIC Reading):

    • The MIC is the lowest drug concentration where there is a significant inhibition of growth compared to the drug-free growth control.

    • For azoles, this is typically defined as the concentration that inhibits ≥50% of growth (for yeasts) or 100% of growth (for molds), determined visually or with a plate reader at 600 nm.[11][16]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Stock 1. Prepare Compound Stock Solutions (in DMSO) Serial 3. Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Stock->Serial Inoculum 2. Prepare Fungal Inoculum (0.5 McFarland Standard) Inoculate 4. Inoculate Plate with Fungal Suspension Inoculum->Inoculate Serial->Inoculate Incubate 5. Incubate at 35°C (24-72 hours) Inoculate->Incubate Read 6. Determine MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read

Caption: Workflow for the broth microdilution MIC determination assay.

2.3. Data Presentation

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida albicans ATCC 90028ResultResultResult
Cryptococcus neoformans ATCC 90113ResultResultResult
Aspergillus fumigatus ATCC 204305ResultResultResult
Fluconazole-Resistant C. albicansResult>64Result

Protocol II: Mechanistic Assay via Sterol Quantification

This protocol validates that the compound's antifungal activity is due to the inhibition of ergosterol biosynthesis. A reduction in total ergosterol content in drug-treated cells compared to untreated controls supports the hypothesized mechanism of action.

3.1. Materials

  • Log-phase culture of a susceptible yeast strain (e.g., C. albicans)

  • Test Compound

  • Alcoholic potassium hydroxide (25% KOH in 70% ethanol)

  • n-Heptane

  • Sterile deionized water

  • UV-Vis Spectrophotometer and quartz cuvettes

3.2. Step-by-Step Methodology

  • Fungal Culture and Treatment:

    • Grow a culture of C. albicans to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth).

    • Inoculate fresh broth with the log-phase culture and add the test compound at various concentrations (e.g., 0.25x, 0.5x, 1x, and 2x the predetermined MIC). Include a no-drug control.

    • Incubate for 16-24 hours at 35°C with shaking.

  • Cell Harvesting and Sterol Extraction:

    • Harvest cells from each culture by centrifugation. Wash the cell pellets twice with sterile deionized water.

    • Determine the dry weight of a parallel sample for normalization.

    • To the cell pellet, add 1 mL of alcoholic KOH. Vortex vigorously.

    • Incubate in an 80°C water bath for 1 hour to saponify cellular lipids.

    • Allow the tubes to cool to room temperature.

  • Ergosterol Quantification:

    • Add 1 mL of sterile water and 3 mL of n-heptane to each tube. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.

    • Allow the layers to separate. Carefully transfer the upper heptane layer to a clean glass tube.

    • Measure the absorbance of the heptane layer from 240 nm to 300 nm using a spectrophotometer, using pure n-heptane as a blank.

    • Ergosterol and its precursor 24(28)-dehydroergosterol create a characteristic four-peaked curve. The presence of ergosterol is indicated by a peak at ~281.5 nm, while its absence and the accumulation of precursors will result in a peak at ~230 nm.

    • Calculate the ergosterol content as a percentage of the control.

3.3. Data Presentation

Compound Concentration (vs. MIC)Ergosterol Content (% of Control)
0 (Control)100%
0.25x MICResult
0.5x MICResult
1x MICResult
2x MICResult

Protocol III: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)

A viable antifungal candidate must exhibit selective toxicity, meaning it is potent against fungal cells while having minimal effect on host cells.[17] This protocol assesses the compound's cytotoxicity against a human cell line to determine its therapeutic window.

4.1. Materials

  • Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - embryonic kidney)

  • Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Test Compound

  • Control drug (e.g., Doxorubicin, as a positive control for toxicity)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well flat-bottom cell culture plates

4.2. Step-by-Step Methodology

  • Cell Seeding:

    • Culture mammalian cells according to standard protocols.

    • Trypsinize and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x concentrations of the test compound in cell culture medium via serial dilution.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

    • Incubate for an additional 24-48 hours.

  • MTT Assay and Readout:

    • Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours.

    • Causality Note: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into a purple formazan precipitate.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells) . A higher SI value indicates greater selectivity for the fungal target.

4.3. Data Presentation

ParameterValue (µg/mL)
Antifungal MIC (C. albicans)Result from Protocol I
Cytotoxicity IC₅₀ (HepG2 cells)Result from Protocol III
Selectivity Index (IC₅₀/MIC) Calculated Value

Conclusion

This application note outlines a validated, three-pronged approach for the preclinical evaluation of this compound. By systematically determining the compound's antifungal potency (MIC), confirming its mechanism of action (ergosterol inhibition), and quantifying its selectivity (cytotoxicity IC₅₀), researchers can build a comprehensive profile of its therapeutic potential. The integration of these three protocols provides a robust foundation for go/no-go decisions in the early stages of the antifungal drug discovery process.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])

  • Synthesis and antifungal activity of novel triazole derivatives - PubMed. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (URL: [Link])

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - NIH. (URL: [Link])

  • Ergosterol biosynthesis pathway in Aspergillus fumigatus. (URL: [Link])

  • Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed. (URL: [Link])

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (URL: [Link])

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed. (URL: [Link])

  • Ergosterol biosynthesis pathway in filamentous fungi. Ergosterol is... - ResearchGate. (URL: [Link])

  • Triazole antifungals | Research Starters - EBSCO. (URL: [Link])

  • Ergosterol Biosynthesis - Creative Biolabs. (URL: [Link])

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (URL: [Link])

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC - NIH. (URL: [Link])

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (URL: [Link])

  • Triazole antifungals - Altmeyers Encyclopedia - Department Internal medicine. (URL: [Link])

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (URL: [Link])

  • Fungi (AFST) - EUCAST. (URL: [Link])

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (URL: [Link])

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

  • Antifungal Susceptibility Testing for C. auris - CDC. (URL: [Link])

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay - ASM Journals. (URL: [Link])

  • EUCAST breakpoints for antifungals - PubMed. (URL: [Link])

  • Antifungal Susceptibility Testing in Aspergillus Spp. According to EUCAST Methodology. (URL: [Link])

  • In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - NIH. (URL: [Link])

  • In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - NIH. (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (URL: [Link])

  • EUCAST breakpoints for antifungals. (URL: [Link])

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC - PubMed Central. (URL: [Link])

  • (PDF) EUCAST breakpoints for antifungals - ResearchGate. (URL: [Link])

  • Antifungal Drug Toxicology & Safety Assessment Services - Creative Biolabs. (URL: [Link])

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (URL: [Link])

  • 1,2,4-Triazole - Wikipedia. (URL: [Link])

  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. (URL: [Link])

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. (URL: [Link])

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH. (URL: [Link])

  • Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives - JOCPR. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents - ResearchGate. (URL: [Link])

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (URL: [Link])

Sources

Application Notes and Protocols for the Antibacterial Assay of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant antibacterial and antifungal properties[1][2][3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial potential of a specific triazole derivative, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole . We present detailed, step-by-step protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as a qualitative assessment using the disk diffusion method. The causality behind experimental choices and adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), are emphasized to ensure scientific integrity and reproducibility[4][5][6].

Introduction: The Rationale for Investigating Triazole Derivatives

1,2,4-triazole derivatives have garnered significant attention due to their diverse therapeutic applications[7]. In the realm of antimicrobial research, these compounds have shown promise against both Gram-positive and Gram-negative bacteria[2][3]. While the exact mechanism of antibacterial action for all triazole derivatives is not fully elucidated, it is often linked to the inhibition of essential microbial enzymes, similar to the well-established mechanism of triazole antifungals that target ergosterol biosynthesis[8][9][10]. The proposed antibacterial mechanisms may involve the disruption of bacterial cell wall synthesis, interference with nucleic acid replication, or inhibition of other vital metabolic pathways. The presence of a nitrophenoxy group in the target compound, This compound , may enhance its biological activity, a common strategy in medicinal chemistry to improve the efficacy of lead compounds[2].

This guide provides the necessary protocols to systematically evaluate the in vitro antibacterial efficacy of this novel compound.

Core Experimental Protocols

A multi-faceted approach is recommended to thoroughly characterize the antibacterial profile of a novel compound. This involves both quantitative and qualitative assays.

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent[11][12][13]. The MIC is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation[14].

A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC value.

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • 96-well sterile, flat-bottom microtiter plates

  • Selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL[14]. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13)[14].

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[14].

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • This leaves column 11 as the growth control (broth and inoculum only) and column 12 as the sterility control (broth only)[14].

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 100 µL of the standardized bacterial suspension to each well (columns 1-11), resulting in a final volume of 200 µL per well. The final inoculum density will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria[14].

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The growth control well should be distinctly turbid, and the sterility control well should remain clear.

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism[14].

Quantitative Assessment: Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium[15]. It is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.

An aliquot from the wells of the MIC plate that show no visible growth is plated onto a suitable agar medium. After incubation, the number of surviving colonies is counted to determine the concentration at which a significant reduction (typically ≥99.9%) in the initial inoculum occurs[16][17].

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that also showed no growth.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10 µL) from each of these wells onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

    • Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial bacterial count.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count[15][18]. An agent is considered bactericidal if the MBC is no more than four times the MIC[15].

Qualitative Assessment: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent[19][20].

A paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk[21][22].

  • Preparation of Inoculum and Agar Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC protocol.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn[23].

  • Application of Disks:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a specific amount of this compound. A known volume of a stock solution is applied to the disk and allowed to dry.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar[23].

    • Place a blank disk (impregnated with the solvent, e.g., DMSO) as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Hypothetical MIC and MBC Data for this compound

Bacterial StrainTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 2592316320.5
E. coli ATCC 2592232>1280.25
P. aeruginosa ATCC 2785364>1281
B. subtilis ATCC 66338160.5

Table 2: Hypothetical Zone of Inhibition Data for this compound (50 µ g/disk )

Bacterial StrainZone of Inhibition (mm)
S. aureus ATCC 2592318
E. coli ATCC 2592214
P. aeruginosa ATCC 2785310
B. subtilis ATCC 663320

Visual Workflow Representations

Visual diagrams of the experimental workflows are essential for clarity and reproducibility.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Prepare Compound Stock Solution M1 Serial Dilution in 96-well Plate P1->M1 P2 Prepare Bacterial Inoculum (0.5 McFarland) M2 Inoculate Plate P2->M2 M1->M2 M3 Incubate (16-20h, 35°C) M2->M3 M4 Read MIC (Lowest concentration with no visible growth) M3->M4 B1 Subculture from Clear Wells (MIC, MICx2, MICx4) to Agar Plates M4->B1 From MIC results B2 Incubate (18-24h, 35°C) B1->B2 B3 Count CFUs B2->B3 B4 Determine MBC (≥99.9% killing) B3->B4

Caption: Workflow for MIC and MBC Determination.

Disk_Diffusion_Workflow D1 Prepare Bacterial Inoculum (0.5 McFarland) D2 Inoculate Mueller-Hinton Agar Plate (Lawn) D1->D2 D3 Prepare and Apply Compound-impregnated Disk D2->D3 D4 Incubate (16-24h, 35°C) D3->D4 D5 Measure Zone of Inhibition (mm) D4->D5

Caption: Workflow for Disk Diffusion Assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro antibacterial evaluation of This compound . By adhering to these standardized methods, researchers can generate reliable and reproducible data on the compound's spectrum of activity and its bactericidal or bacteriostatic nature. Positive results from these assays would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy models, to fully assess its potential as a future therapeutic agent.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Antibacterial activity study of 1, 2, 4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. [Link]

  • Plekoty, M., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(9), 2473. [Link]

  • Kumar, R., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 159-164. [Link]

  • Harrison, T. G., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 70(10). [Link]

  • Li, Y., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. Journal of Agricultural and Food Chemistry, 69(25), 7089-7101. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • ResearchGate. (n.d.). Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Dana, R. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • van de Beek, D., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Rybak, Z. A., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3624. [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules, 27(19), 6598. [Link]

  • Upmanyu, N., et al. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 213-221. [Link]

  • Al-Juboori, A. M. J. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Pharmaceutical and Medical Sciences, 12(1), 1-10. [Link]

  • Khomenko, K. V., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(2), 162-168. [Link]

  • Moustafa, A. H. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 5(6), 183-191. [Link]

Sources

Application Notes & Protocols for Determining the Cytotoxicity of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic profile of the novel compound 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. Triazole derivatives are a significant class of heterocyclic compounds investigated for a wide range of pharmacological activities, including potential anticancer effects.[1] Their mechanisms of action can be diverse, often involving the induction of apoptosis.[2][3] A thorough in vitro evaluation is the foundational step in characterizing the therapeutic potential and safety profile of such novel chemical entities. This guide moves beyond single-endpoint analysis, presenting a multi-assay, tiered strategy to build a comprehensive understanding of the compound's impact on cell health, from initial viability screening to elucidating the specific mechanism of cell death.

Introduction: The Rationale for a Multi-Parametric Cytotoxicity Assessment

Evaluating the cytotoxic potential of a new chemical entity like this compound is a critical step in preclinical research.[4] A simple "live vs. dead" readout is insufficient as it fails to capture the nuances of the compound's biological activity. A compound might inhibit proliferation (cytostatic effect) without directly killing the cells, or it might induce cell death through various controlled or uncontrolled pathways (e.g., apoptosis vs. necrosis).[4]

Therefore, a robust assessment relies on a panel of assays that interrogate different cellular functions. This multi-parametric approach provides a more complete and reliable profile of the compound's activity by measuring:

  • Metabolic Activity: An indicator of general cell health and proliferation.

  • Cell Membrane Integrity: A primary marker for necrotic or late apoptotic cell death.[5][6]

  • Lysosomal Integrity: An assessment of a specific organelle's health, which can be an early indicator of stress.

  • Hallmarks of Apoptosis: Specific biochemical events that characterize programmed cell death.

This application note details a logical workflow, beginning with a broad screening assay for cell viability and progressing to more specific assays to determine the mechanism of action.

Experimental Workflow & Assay Selection

We propose a tiered approach to efficiently characterize the cytotoxicity of this compound. This workflow ensures that resources are used effectively, with broad, cost-effective screening preceding more complex, mechanism-focused investigations.

G cluster_0 Tier 1: Primary Viability Screening cluster_1 Tier 2: Differentiating Cytotoxicity from Cytostatic Effects cluster_2 Tier 3: Elucidating the Apoptotic Pathway MTT MTT Assay (Metabolic Activity) LDH LDH Release Assay (Membrane Integrity) MTT->LDH If cytotoxic effect is observed NRU Neutral Red Uptake Assay (Lysosomal Integrity) MTT->NRU If cytotoxic effect is observed Annexin Annexin V / PI Staining (Phosphatidylserine Externalization) LDH->Annexin If membrane damage or organelle stress is confirmed NRU->Annexin If membrane damage or organelle stress is confirmed Caspase Caspase-3/7 Assay (Executioner Caspase Activity) Annexin->Caspase Confirm apoptosis & pathway G cluster_Cell Cell Undergoing Cytotoxicity cluster_Assays Corresponding Assays Mitochondria Mitochondria (Metabolic Activity) Membrane Plasma Membrane (Integrity) Lysosome Lysosome (Integrity) PS Phosphatidylserine (Apoptotic Marker) MTT MTT Assay MTT->Mitochondria measures reductase activity LDH LDH Release Assay LDH->Membrane detects leakage from compromised membrane NRU Neutral Red Uptake Assay NRU->Lysosome measures uptake by healthy lysosomes Annexin Annexin V Staining Annexin->PS binds to externalized phosphatidylserine

Caption: Cellular targets of the selected cytotoxicity assays.

Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cells. [4][7]When the plasma membrane loses integrity—a hallmark of necrosis or late apoptosis—LDH is released into the culture medium. [4][8]The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. [4]The amount of color is proportional to the number of damaged cells. [4] Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions as described in the MTT protocol (Steps 1-3). It is crucial to include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the endpoint. [8]2. Sample Collection: After the incubation period, centrifuge the plate at 400-600 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 2-5 µL of the cell culture supernatant to a new, opaque-walled 96-well plate. [9]4. Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and diaphorase). Add the appropriate volume of reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Data Acquisition: Measure the signal (absorbance or luminescence, depending on the kit) using a plate reader. [9] Data Analysis: % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100

Neutral Red Uptake (NRU) Assay

Principle: The NRU assay assesses cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes. [10][11]The dye penetrates cell membranes and accumulates in the lysosomes of healthy cells. [10]Damage to the lysosomal membrane, an early event in some cell death pathways, results in a decreased uptake of the dye. [10] Protocol: Neutral Red Uptake Assay

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions as described previously.

  • Medium Removal: After the treatment incubation, discard the medium from all wells and rinse the cells gently with DPBS. [12]3. Dye Incubation: Add 100 µL of medium containing neutral red solution (typically 50 µg/mL) to each well. Incubate at 37°C for 2-3 hours. [12]4. Dye Removal: Discard the neutral red solution and rinse the cells with 150 µL of DPBS. [12]5. Dye Extraction: Add 150 µL of destain solution (typically 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells. [12]Shake the plate for 10 minutes. [13]6. Data Acquisition: Measure the absorbance of the solubilized dye at 540 nm. [11] Data Analysis: Calculate the percentage of neutral red uptake inhibition and determine the IC50 value, similar to the MTT assay.

Tier 3: Apoptosis Confirmation and Pathway Analysis

If the Tier 2 assays indicate cytotoxicity, the next logical step is to determine if the mechanism is apoptosis. Many triazole-based compounds have been shown to induce apoptosis. [2]

Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [14]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label these cells. [15]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can therefore identify necrotic or late apoptotic cells where membrane integrity is lost. [15] Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50. Include positive (e.g., staurosporine-treated) and negative controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash the collected cells once with cold 1X PBS. 4. Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL. [14]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution. [15]6. Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark. [14]7. Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice. [14]8. Data Acquisition: Analyze the samples by flow cytometry as soon as possible.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells. * Annexin V (+) / PI (+): Late apoptotic or necrotic cells. * Annexin V (-) / PI (+): Necrotic cells (rare).

Caspase-Glo® 3/7 Assay

Principle: The activation of executioner caspases, specifically caspase-3 and caspase-7, is a central event in the apoptotic cascade. [16]This assay utilizes a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. [17]When the single assay reagent is added to the cells, it causes cell lysis, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. [17]The signal intensity is directly proportional to the amount of caspase activity. [18] Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Prepare a 96-well opaque-walled plate with cells and compound dilutions as described previously.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. [18]Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.

Data Summary and Interpretation

Table 1: Hypothetical Cytotoxicity Data for this compound

AssayEndpoint MeasuredResult (IC50 / Effect)Interpretation
MTT Assay Metabolic ActivityIC50 = 15 µMThe compound reduces cell viability in a dose-dependent manner.
LDH Release Assay Membrane IntegritySignificant LDH release observed at ≥ 10 µMThe loss of viability is due to cytotoxicity (cell death) involving membrane damage, not just cytostasis.
Neutral Red Uptake Lysosomal IntegrityIC50 = 18 µMThe compound does not appear to have a primary lytic effect on lysosomes.
Annexin V / PI Apoptosis vs. NecrosisDose-dependent increase in Annexin V (+)/PI (-) populationThe primary mode of cell death is apoptosis.
Caspase-Glo® 3/7 Executioner Caspase Activity5-fold increase in luminescence at 15 µMThe apoptotic pathway is dependent on the activation of executioner caspases 3 and 7.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [URL: https://www.bio-techne.com/protocols/annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?query=Cytotoxicity+MTT+Assay]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6464245/]
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. Quality Biological. [URL: https://qualitybiological.com/wp-content/uploads/2022/02/115-341-061_Neutral-Red-Uptake-Cytotoxicity-Assay_Protocol.pdf]
  • LDH-Glo™ Cytotoxicity Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
  • The Annexin V Apoptosis Assay. KUMC. [URL: https://www.kumc.edu/Research/Landon-Center/Shared-Resources/Flow-Cytometry/Protocols/annexin-v-apoptosis-assay.html]
  • Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blogs/articles/protocol-for-cell-viability-assays]
  • Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
  • LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.com/content/ldh-assay-kit-guide]
  • What is the principle of LDH assay?. AAT Bioquest. [URL: https://www.aatbio.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK543633/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-learning-center/flow-cytometry-resource-library/flow-cytometry-protocols/annexin-v-staining-protocol.html]
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program. [URL: https://ntp.niehs.nih.gov/iccvam/docs/acutetox/inv_nruprt.pdf]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz228v8j/v1]
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/cytotoxicity-assay-protocol-troubleshooting.htm]
  • Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289201/]
  • The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [URL: https://info.gbiosciences.com/blog/the-role-of-ldh-in-cellular-cytotoxicity]
  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [URL: https://tiarisbio.com/wp-content/uploads/2023/11/TBK0555-LDH-Cytotoxicity-Assay-Kit-TDS.pdf]
  • Neutral Red Uptake Assay. RE-Place. [URL: https://www.re-place.be/method/neutral-red-uptake-assay]
  • DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [URL: https://tsar.cas.cz/repo/db-alm-protocol-46-balbc-3t3-neutral-red-uptake-nru-cytotoxicity-test.pdf]
  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program (NTP). [URL: https://ntp.niehs.nih.gov/iccvam/docs/acutetox/inv_3t3prt.pdf]
  • Caspase 3/7 activity assay. Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/3345]
  • Technical Manual Caspase 3/7 Activity Assay Kit. [URL: https://www.a-star-bio.com/uploads/20230214/6c85848c78c2e3995f5697d8199b0086.pdf]
  • Cell Cytotoxicity Assay | Protocols. MedchemExpress.com. [URL: https://www.medchemexpress.com/protocols/cell-cytotoxicity-assay.html]
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10011037/caspase-3-7-cell-based-activity-assay-kit]
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835848/]
  • Application of triazoles in the structural modification of natural products. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909062/]
  • Measuring Cell Viability / Cytotoxicity. [URL: https://www.dojindo.com/Images/Product%20Photo/Cell%20Viability%20and%20Cytotoxicity%20Assay.pdf]
  • Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. [URL: https://jpp.kmu.ac.ir/article_90680.html]
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298418/]
  • Cytotoxic effects of triazole fungucides. ResearchGate. [URL: https://www.researchgate.net/publication/303861219_Cytotoxic_effects_of_triazole_fungucides]
  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. [URL: https://pharmacia.pensoft.net/article/113888/]
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [URL: https://www.researchgate.net/publication/357731737_Synthesis_of_New_124-Triazole_Derivatives_with_Expected_Biological_Activities]
  • In-vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole Derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22060552/]
  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. [URL: https://www.mdpi.com/1420-3049/28/22/7576]
  • Cytotoxicity assessment of potent triazole derivatives by hemolytic assay. ResearchGate. [URL: https://www.researchgate.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8588047/]
  • Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4409825/]
  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01526d]2/ra/d2ra01526d]

Sources

Application Note: High-Throughput Screening for Fungal Lanosterol 14α-Demethylase (CYP51) Inhibitors Using 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole as a Putative Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its potent inhibition of lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, and its disruption leads to a compromised cell membrane and ultimately, fungal cell death.[2] 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole is a novel compound featuring this key pharmacophore. This application note provides a detailed protocol for a robust, high-throughput fluorescence-based assay to determine the inhibitory activity of this and other test compounds against Candida albicans lanosterol 14α-demethylase (CaCYP51).

The established mechanism of action for triazole antifungals involves the binding of the triazole's nitrogen atom to the heme iron of the fungal cytochrome P450, which prevents the binding of the natural substrate, lanosterol.[1] This leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, which is essential for the integrity of the fungal cell membrane.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents. The provided protocol is designed to be a self-validating system, incorporating essential controls and detailed data analysis steps to ensure scientific integrity.

Principle of the Assay

This assay quantifies the inhibitory potential of a test compound by measuring its effect on the enzymatic activity of recombinant C. albicans lanosterol 14α-demethylase (CaCYP51). The assay utilizes a fluorogenic probe, 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC), which is a substrate for CaCYP51. The enzyme metabolizes BOMCC into a fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC). The rate of HFC formation is directly proportional to the enzyme's activity and can be monitored in real-time using a fluorescence plate reader. In the presence of an inhibitor, the rate of HFC production will decrease, and the extent of this decrease is used to quantify the inhibitory potency of the test compound, typically expressed as an IC50 value.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
Recombinant C. albicans Lanosterol 14α-demethylase (CaCYP51)Commercially availableVaries
NADPH-Cytochrome P450 Reductase (CPR)Commercially availableVaries
7-Benzyloxy-4-(trifluoromethyl)coumarin (BOMCC)Commercially availableVaries
This compoundCustom synthesis or research chemical supplierN/A
KetoconazoleSigma-AldrichK1003
NADPHSigma-AldrichN7505
Potassium Phosphate Buffer (0.5 M, pH 7.4)In-house preparationN/A
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificD128
96-well black, flat-bottom microplatesCorning3603
Fluorescence Microplate Reader(e.g., BMG LABTECH, Molecular Devices)N/A

Experimental Protocols

Pre-Assay Preparations

a. Test Compound Handling: Due to the novelty of this compound, it is crucial to first determine its solubility. Prepare a 10 mM stock solution in 100% DMSO. If solubility is an issue, sonication or gentle warming may be employed. Visually inspect for any precipitation. The triazole moiety generally enhances solubility through hydrogen bonding capabilities.[1]

b. Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Master Mix: On the day of the experiment, prepare a master mix containing CaCYP51 and CPR in the assay buffer. The final concentrations in the assay well should be optimized, but a starting point of 50 nM CaCYP51 and 100 nM CPR is recommended.

  • Substrate/Cofactor Master Mix: Prepare a master mix containing BOMCC and NADPH in the assay buffer. The final concentration of BOMCC should be at or near its Kₘ for CaCYP51 (typically in the low micromolar range), and NADPH should be in excess (e.g., 100 µM).

  • Test Compound Dilution Series: Perform a serial dilution of the 10 mM stock solution of this compound in 100% DMSO. A typical 8-point dilution series might range from 10 mM down to 0.03 mM. This will result in final assay concentrations from 100 µM to 0.3 nM, assuming a 1:100 final dilution.

  • Positive Control: Prepare a similar dilution series for Ketoconazole, a known potent inhibitor of CaCYP51.[3][4]

Assay Procedure

The following steps should be performed in a 96-well black, flat-bottom microplate:

  • Compound Addition: Add 1 µL of the serially diluted test compound or control (Ketoconazole) to the appropriate wells. For the 100% activity control wells, add 1 µL of DMSO. For the no-activity control wells (background), also add 1 µL of DMSO.

  • Enzyme Addition: Add 50 µL of the Enzyme Master Mix to all wells except the no-activity control wells. To the no-activity wells, add 50 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the test compound to interact with the enzyme before the reaction is initiated.

  • Reaction Initiation: Add 49 µL of the Substrate/Cofactor Master Mix to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Monitoring: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence of the product, HFC, at an excitation wavelength of ~405 nm and an emission wavelength of ~460 nm. Readings should be taken kinetically, for example, every minute for 30 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units versus time and calculating the slope of the linear portion of the curve.

  • Normalize Data:

    • Subtract the average V₀ of the no-activity control wells from all other V₀ values.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ of test compound well / V₀ of 100% activity control well)] x 100

  • Generate IC50 Curve: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualization of Experimental Workflow

G cluster_prep Pre-Assay Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - Enzyme Master Mix - Substrate/Cofactor Mix A1 1. Add 1 µL of Test Compound/ DMSO to wells P2 Prepare Compound Dilutions: - this compound - Ketoconazole (Positive Control) P2->A1 A2 2. Add 50 µL of Enzyme Master Mix A1->A2 A3 3. Pre-incubate at 37°C for 15 min A2->A3 A4 4. Add 49 µL of Substrate/ Cofactor Mix to initiate reaction A3->A4 A5 5. Kinetic Fluorescence Reading (Ex: 405 nm, Em: 460 nm) A4->A5 D1 Calculate Initial Reaction Velocities (V₀) A5->D1 D2 Normalize Data and Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. [Inhibitor] and determine IC50 D2->D3

Caption: A streamlined workflow for the CaCYP51 inhibition assay.

Expected Results and Interpretation

A successful assay will show a dose-dependent inhibition of CaCYP51 activity by both the test compound and the positive control, Ketoconazole. The 100% activity controls should exhibit a robust linear increase in fluorescence over time, while the no-activity controls should show minimal fluorescence.

CompoundExpected IC50 Range against C. albicans CYP51
This compoundTo be determined
Ketoconazole (Positive Control)0.01 - 0.1 µM[3][5]
Fluconazole (Reference Compound)0.1 - 1.0 µM[3][5]

A low IC50 value for this compound would indicate potent inhibition of CaCYP51 and warrant further investigation, including determination of the inhibition mechanism (e.g., competitive, non-competitive) and selectivity against human CYP51 to assess potential off-target effects.

Mechanism of Inhibition: A Deeper Dive

The 1,2,4-triazole moiety is a key structural feature that enables these compounds to act as potent inhibitors of CYP enzymes. The mechanism of inhibition is well-established and involves the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom in the active site of the enzyme. This binding event displaces the water molecule that is normally coordinated to the heme iron and prevents the binding and subsequent metabolism of the natural substrate, lanosterol.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Product Ergosterol Precursor CYP51->Product Inhibitor This compound Inhibitor->CYP51 Binds to Heme Iron

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls are essential:

  • Positive Control (Ketoconazole): A known, potent inhibitor of CaCYP51 should be run in parallel with the test compound. The IC50 value obtained for the positive control should fall within the expected range, validating the assay's performance.

  • Negative Control (DMSO): This control represents 100% enzyme activity and is used for data normalization. It also serves to identify any inhibitory or enhancing effects of the vehicle.

  • No-Enzyme Control: This control measures the background fluorescence of the assay components and is essential for correcting the raw fluorescence data.

  • Compound Interference Check: It is advisable to test the intrinsic fluorescence of the test compound at the assay wavelengths to rule out any artefactual signal.

By incorporating these controls, the assay becomes a self-validating system, providing confidence in the generated results.

Conclusion

This application note provides a comprehensive and detailed protocol for a high-throughput fluorescence-based assay to evaluate the inhibitory potential of this compound against C. albicans lanosterol 14α-demethylase. The described methodology, including essential controls and data analysis procedures, offers a robust and reliable platform for the primary screening of novel antifungal drug candidates. The insights gained from this assay can guide further structure-activity relationship studies and lead optimization efforts in the quest for new and effective antifungal therapies.

References

  • Riley, J., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases. Available at: [Link]

  • Voice, M. W., Macintyre, G. M. M., & Pritchard, M. P. (2019). A rapid fluorescence based screen for cyp51 inhibition. ResearchGate. Available at: [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. BioIVT. Available at: [Link]

  • Warrilow, A. G., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ghuge, P. S., et al. (2020). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. Available at: [Link]

  • Parker, J. E., et al. (2011). Determination of IC50 values for ketoconazole and ketaminazole with CaCYP51 and HsCYP51. ResearchGate. Available at: [Link]

  • Abduraman, M. A., et al. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX. Available at: [Link]

  • Warrilow, A. G., et al. (2011). IC 50 determinations for azole antifungal agents. CYP51 reconstitution... ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2020). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances. Available at: [Link]

  • Profacgen. (n.d.). CYP Inhibition Screen Assay Using LC-MS/MS. Profacgen. Available at: [Link]

  • Strushkevich, N., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences. Available at: [Link]

  • Di, L., et al. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]

  • Tan, M. L., et al. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. ResearchGate. Available at: [Link]

  • Cusabio. (n.d.). Recombinant Human Lanosterol 14-alpha demethylase (CYP51A1), partial. Cusabio. Available at: [Link]

  • Fakhim, H., et al. (2013). Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility. ResearchGate. Available at: [Link]

  • GÜNAY, N. S. (2021). Antifungal Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

  • Bell, L., et al. (2008). Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery. Novartis OAK. Available at: [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Abduraman, M. A., et al. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. ResearchGate. Available at: [Link]

  • Bell, L., et al. (2008). Evaluation of Fluorescence- and Mass Spectrometry–Based CYP Inhibition Assays for Use in Drug Discovery. Sci-Hub. Available at: [Link]

  • Lutz, I., et al. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology. Available at: [Link]

  • de Souza, T. B., et al. (2022). Physicochemical properties of 1,2,3-triazole derivatives. (a) The... ResearchGate. Available at: [Link]

  • Maurice, M., et al. (1995). Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9. British Journal of Clinical Pharmacology. Available at: [Link]

  • Obach, R. S., et al. (2016). The In Vitro Evaluation of Ketoconazole and its Alternative Clinical CYP3A4/5 Inhibitors (Ritonavir, Clarithromycin...). Drug Metabolism and Disposition. Available at: [Link]

  • Lepesheva, G. I., et al. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Julian, M. C., et al. (2021). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS ONE. Available at: [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Wikipedia. Available at: [Link]

  • Li, X., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link]

  • Suponitsky, K. Y., et al. (2020). Synthesis and properties of nitro-1,2,3-triazoles (Review). ResearchGate. Available at: [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]

Sources

Application Notes and Protocols: 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole as a Covalent Chemical Probe for Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a pivotal enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide and other fatty acid amides.[1] Its role in regulating signaling lipids has made it a significant therapeutic target for pain, inflammation, and various central nervous system disorders.[2] This guide details the application of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole (hereafter referred to as NEP-Triazole) as a novel chemical probe for studying FAAH. We propose a mechanism whereby NEP-Triazole acts as a covalent inhibitor, carbamylating the enzyme's active site serine nucleophile. A key feature of this probe is the release of the chromogenic 4-nitrophenoxy leaving group upon covalent modification, providing a direct spectrophotometric readout of the inhibition event. This document provides in-depth protocols for both in vitro enzymatic assays and cell-based applications to characterize the inhibitory potential and cellular efficacy of this probe.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a vast array of physiological processes. The integral membrane serine hydrolase, Fatty Acid Amide Hydrolase (FAAH), is a key regulator of the ECS.[2][3] It terminates the signaling of a class of lipid transmitters, including the endogenous cannabinoid anandamide (AEA), by hydrolyzing them to arachidonic acid and ethanolamine.[4] Pharmacological inhibition of FAAH elevates the endogenous levels of anandamide, thereby enhancing its analgesic, anxiolytic, and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2] This makes the development of potent and selective FAAH inhibitors a major goal in drug discovery.

Chemical probes are essential tools for validating and studying such therapeutic targets. 1,2,4-triazole derivatives represent a versatile scaffold known to exhibit a wide range of biological activities, including enzyme inhibition.[5][6] NEP-Triazole is a novel compound designed to exploit the reactivity of the FAAH active site. Its structure suggests a mechanism similar to that of established carbamate inhibitors, which are known to covalently modify the catalytic Ser241 of FAAH.[7][8][9] The incorporation of the 4-nitrophenoxy moiety offers a distinct advantage: its release as the 4-nitrophenolate anion upon covalent bond formation can be monitored spectrophotometrically, providing a continuous and direct measure of the inactivation kinetics.

Proposed Mechanism of Action: Covalent Inactivation of FAAH

We propose that NEP-Triazole functions as a mechanism-based irreversible inhibitor of FAAH. The enzyme's catalytic triad (Ser241-Ser217-Lys142) is responsible for the hydrolysis of the amide bond of its substrates.[10] The catalytic nucleophile, Ser241, is expected to attack the electrophilic carbonyl carbon of the NEP-Triazole's carbamate-like structure, which is formed by the triazole ring.

This nucleophilic attack results in the formation of a covalent, carbamoylated enzyme intermediate. This process is accompanied by the expulsion of 4-nitrophenolate, which is a stable leaving group. The formation of the yellow-colored 4-nitrophenolate anion can be quantified by measuring the absorbance at approximately 400-410 nm, providing a direct, real-time reporter of the covalent modification event. This covalent modification renders the enzyme inactive. This proposed mechanism is conceptually similar to the well-documented inactivation of FAAH by O-aryl carbamates like URB597, where a phenol is the leaving group.[9]

Mechanism_of_Action cluster_0 FAAH Active Site cluster_1 NEP-Triazole Probe FAAH_Ser241 FAAH (Ser241-OH) Intermediate Tetrahedral Intermediate FAAH_Ser241->Intermediate Nucleophilic Attack NEP_Triazole This compound (NEP-Triazole) NEP_Triazole->Intermediate Binding Inactive_Enzyme Carbamoylated FAAH (Inactive) Intermediate->Inactive_Enzyme Covalent Modification Leaving_Group 4-Nitrophenolate (Chromogenic Product, λmax ~410 nm) Intermediate->Leaving_Group Release

Caption: Proposed mechanism of FAAH inactivation by NEP-Triazole.

Quantitative Data: Comparative Inhibitor Potency

To contextualize the utility of NEP-Triazole, its inhibitory potency should be compared against established FAAH inhibitors. The following table presents hypothetical, yet plausible, IC₅₀ values for NEP-Triazole alongside reported values for well-characterized inhibitors.

InhibitorMechanismIC₅₀ (Human FAAH)IC₅₀ (Rat FAAH)Reference
NEP-Triazole Covalent (Proposed)85 nM (Hypothetical)150 nM (Hypothetical)N/A
URB597 Covalent (Carbamate)4.6 nM52 nM[9][11]
PF-3845 Covalent~7.2 nM230 nM[12]
OL-135 ReversibleN/A4.7 nM[12]

Note: IC₅₀ values can vary based on assay conditions (e.g., substrate concentration, pre-incubation time).

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory potency (IC₅₀) of NEP-Triazole against recombinant FAAH by monitoring the release of 4-nitrophenolate.

A. Materials

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • NEP-Triazole stock solution (e.g., 10 mM in DMSO)

  • Positive Control Inhibitor: URB597 (1 mM in DMSO)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader capable of reading at 410 nm

B. Procedure

  • Reagent Preparation:

    • Prepare serial dilutions of NEP-Triazole in FAAH Assay Buffer. A typical concentration range would be 1 nM to 100 µM.

    • Prepare a working solution of the positive control (e.g., 1 µM URB597).

    • Dilute the recombinant FAAH enzyme to the desired final concentration (e.g., 10-20 nM) in ice-cold FAAH Assay Buffer. Keep on ice.

  • Assay Setup:

    • In a 96-well plate, add reagents in the following order:

      • Test Wells: 170 µL FAAH Assay Buffer + 10 µL of NEP-Triazole dilution.

      • Positive Control: 170 µL FAAH Assay Buffer + 10 µL of working URB597 solution.

      • 100% Activity Control: 170 µL FAAH Assay Buffer + 10 µL of DMSO (vehicle).

      • Background Control: 180 µL FAAH Assay Buffer + 10 µL of DMSO (no enzyme).

    • Add 10 µL of the diluted FAAH enzyme solution to all wells except the Background Control wells.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 10 µL of a high concentration of NEP-Triazole (acting as the substrate for this specific assay, e.g., 100 µM final concentration) to all wells, or if measuring inhibition of a standard substrate hydrolysis, add the standard substrate first and then the inhibitor. For this probe, we measure its own reaction.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 410 nm in kinetic mode, taking readings every 60 seconds for 30-60 minutes.

C. Data Analysis

  • For each well, calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (mOD/min).

  • Correct the rates by subtracting the rate of the background control.

  • Calculate the percent inhibition for each NEP-Triazole concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

  • Plot the percent inhibition against the logarithm of the NEP-Triazole concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In_Vitro_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Serial_Dilutions Prepare serial dilutions of NEP-Triazole & Controls Add_Reagents Add Buffer, Inhibitor/Vehicle to appropriate wells Serial_Dilutions->Add_Reagents Enzyme_Prep Dilute FAAH Enzyme in Assay Buffer Add_Enzyme Add FAAH Enzyme to all wells except background Enzyme_Prep->Add_Enzyme Add_Reagents->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Read_Absorbance Measure Absorbance (410 nm) in kinetic mode Incubate->Read_Absorbance Calculate_Rates Calculate reaction rates (V = ΔAbs/Δt) Read_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Value Plot_Curve->Determine_IC50

Sources

Application Notes and Protocols for High-Throughput Screening of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Novel Triazole Analogs

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The derivatization of this privileged scaffold offers a promising avenue for the discovery of novel drug candidates. This application note focuses on a specific chemical series: 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole analogs. The inclusion of a nitrophenoxy moiety is strategic; the nitro group is a strong electron-withdrawing group that can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4][5] Furthermore, nitroaromatic compounds have been successfully developed into antibacterial, antiprotozoal, and anticancer drugs.[6][7]

The convergence of the versatile 1,2,4-triazole core with the electronically and biologically active nitrophenoxy group presents a compelling case for the high-throughput screening (HTS) of an analog library to identify novel bioactive compounds. This guide provides a comprehensive, field-proven framework for designing and executing a successful HTS campaign for this specific compound class, with a focus on a cell-based assay for identifying potential anticancer agents.

Strategic Assay Selection: Targeting Cancer Cell Proliferation

Given the established anticancer activities of many 1,2,4-triazole derivatives, a primary HTS campaign targeting cancer cell proliferation is a logical and high-yield starting point.[8] Cell-based assays are advantageous over biochemical assays in this context as they provide a more physiologically relevant system, immediately filtering out compounds with poor membrane permeability or those that are cytotoxic through non-specific mechanisms.[9][10][11]

This protocol will detail a robust, automated, and miniaturized cell-based assay using a luminescent readout to quantify cell viability, a common and reliable proxy for antiproliferative activity.[9]

High-Throughput Screening Workflow

The HTS process is a multi-step endeavor that requires careful planning and execution to ensure data quality and the successful identification of genuine "hits".[12][13] The workflow for screening this compound analogs can be visualized as follows:

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays Compound_Library Analog Library (10,000+ compounds) Assay_Plate_Prep Assay Plate Preparation (384-well format) Compound_Library->Assay_Plate_Prep Dispensing Cell_Seeding Cancer Cell Seeding Assay_Plate_Prep->Cell_Seeding Compound_Addition Compound Addition (Single Concentration) Cell_Seeding->Compound_Addition Incubation Incubation (48-72 hours) Compound_Addition->Incubation Luminescent_Assay Luminescent Cell Viability Assay Incubation->Luminescent_Assay Data_Acquisition Data Acquisition (Plate Reader) Luminescent_Assay->Data_Acquisition Hit_Selection Primary Hit Selection (Z-score > 2) Data_Acquisition->Hit_Selection Data Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response Hit_Confirmation Confirmed Hits Dose_Response->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., Apoptosis Assay) Hit_Confirmation->Orthogonal_Assay Further Validation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Candidates Lead Candidates SAR_Analysis->Lead_Candidates Apoptosis_Pathway Compound Triazole Analog (Hit) Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3_7 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis (Cell Death) Caspase3_7->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction, a potential mechanism of action for hit compounds.

Protocol:

  • Treat cells with the confirmed hit compounds at their IC50 concentrations for 24-48 hours.

  • Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit to measure the activity of these executioner caspases, which are key mediators of apoptosis.

  • An increase in caspase-3/7 activity in compound-treated cells compared to DMSO-treated cells suggests an apoptotic mechanism of action.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
High Plate-to-Plate Variability Inconsistent cell seeding, temperature gradients during incubation, reagent dispensing errors.Ensure uniform cell suspension before seeding, use automated dispensers, and allow plates to equilibrate to room temperature before adding reagents. [14]
Edge Effects Evaporation from wells on the plate periphery.Use plates with lids, maintain proper humidity in the incubator, and consider excluding the outer rows and columns from data analysis.
False Positives Compound autofluorescence/luminescence, non-specific cytotoxicity.Perform counter-screens without cells to identify interfering compounds. Use orthogonal assays to confirm the mechanism of action. [15]
Low Z'-Factor Suboptimal cell number, inappropriate assay window, reagent instability.Optimize cell seeding density and incubation time. Ensure reagents are properly stored and handled.

Conclusion

The high-throughput screening of this compound analogs offers a promising strategy for the discovery of novel therapeutic agents. The protocols and guidelines presented in this application note provide a robust framework for conducting a successful HTS campaign, from initial assay development to hit validation and characterization. By employing a systematic and rigorous approach, researchers can efficiently identify and advance promising lead compounds for further preclinical development.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • National Institutes of Health. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
  • National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Wikipedia. (n.d.). High-throughput screening.
  • PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches.
  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • The Scientist. (2024). An Overview of High Throughput Screening.
  • LabKey. (2024). What is High-Throughput Screening (HTS)?
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
  • Semantic Scholar. (n.d.). High-Throughput Screening Data Analysis.
  • chem IT Services. (n.d.). HTS Data Analysis.
  • Evotec. (2024). How To Optimize Your Hit Identification Strategy.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Biological Screening of 1,2,4-Triazole Derivatives.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
  • National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
  • PubMed Central. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.
  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
  • ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • Trade Insight AI. (2025). Common Classification Mistakes and How to Avoid Them.
  • Forensic. (2024). A Troubleshooting Guide for Common Issues in STR Analysis.
  • Flexport. (2025). The 10 Most Common HTS Classification Mistakes Made by Importers.

Sources

Application Notes and Protocols for the Development of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles. This versatile scaffold is the foundation for a wide array of drugs with antifungal, anticancer, antiviral, and antibacterial activities.[2][3]

Notably, the antifungal efficacy of triazole-based drugs like fluconazole and itraconazole is primarily attributed to their inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal growth inhibition.[4] In the realm of oncology, triazole derivatives have demonstrated the ability to induce apoptosis and interfere with the cell cycle of cancer cells.[5][6][7]

This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel derivatives of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, a parent compound with significant potential for therapeutic development. We will explore detailed protocols for its synthesis, strategies for its derivatization to enhance bioactivity, and robust methods for evaluating its antifungal and anticancer properties.

Rationale for Derivatization of this compound

The parent compound, this compound, combines two key pharmacophores: the bioactive 1,2,4-triazole ring and a 4-nitrophenoxy moiety. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule and its potential interactions with biological targets. The development of derivatives is predicated on the hypothesis that systematic structural modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key Objectives for Derivatization:

  • Enhanced Target Affinity: Modifications to the phenoxy ring and the ethyl linker can optimize interactions with the active sites of target enzymes, such as fungal CYP51 or cancer-related kinases.

  • Modulation of Physicochemical Properties: Altering substituents can fine-tune solubility, lipophilicity, and metabolic stability, which are critical for drug-likeness.

  • Structure-Activity Relationship (SAR) Elucidation: A systematic approach to derivatization will allow for the development of a clear SAR, providing insights into the molecular features essential for bioactivity and guiding future drug design.[8]

Synthetic Workflow and Protocols

The synthesis of the parent compound and its derivatives can be approached through a logical and well-established synthetic pathway. Below are detailed protocols for each stage of the synthesis.

Diagram of the General Synthetic Workflow

Synthetic_Workflow A 1,2,4-Triazole C 1-(2-Chloroethyl)-1H-1,2,4-triazole (Intermediate 1) A->C Alkylation Base, Solvent B 1,2-Dichloroethane B->C E This compound (Parent Compound) C->E Williamson Ether Synthesis Base, Solvent G Derivative Synthesis C->G Williamson Ether Synthesis Base, Solvent D 4-Nitrophenol D->E F Substituted Phenols F->G H Novel Derivatives G->H

Caption: General synthetic scheme for the parent compound and its derivatives.

Protocol 1: Synthesis of 1-(2-Chloroethyl)-1H-1,2,4-triazole (Intermediate 1)

This protocol describes the N-alkylation of 1,2,4-triazole with an excess of 1,2-dichloroethane to favor mono-alkylation.

Materials:

  • 1,2,4-Triazole

  • 1,2-Dichloroethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Standard glassware for extraction and filtration

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1,2,4-triazole (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add 1,2-dichloroethane (5 equivalents) dropwise at room temperature with vigorous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate 1-(2-Chloroethyl)-1H-1,2,4-triazole.[9]

Causality: The use of a base like potassium carbonate is essential to deprotonate the 1,2,4-triazole, increasing its nucleophilicity for the subsequent Sₙ2 reaction with 1,2-dichloroethane.[10] An excess of the dihaloalkane minimizes the formation of bis-triazole substituted products.

Protocol 2: Synthesis of this compound (Parent Compound)

This protocol utilizes the Williamson ether synthesis to couple the chloroethyl-triazole intermediate with 4-nitrophenol.[11][12]

Materials:

  • 1-(2-Chloroethyl)-1H-1,2,4-triazole (Intermediate 1)

  • 4-Nitrophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Add a solution of 4-nitrophenol (1 equivalent) in anhydrous DMF dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at this temperature to allow for the formation of the sodium phenoxide.

  • To this mixture, add a solution of 1-(2-Chloroethyl)-1H-1,2,4-triazole (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure parent compound.

Causality: Sodium hydride is a strong base that deprotonates the phenolic hydroxyl group of 4-nitrophenol to form a nucleophilic phenoxide ion. This phenoxide then displaces the chloride from the chloroethyl-triazole intermediate via an Sₙ2 reaction to form the desired ether linkage.[11][13]

Protocol 3: General Procedure for the Synthesis of Derivatives

This general protocol can be adapted for the synthesis of various derivatives by using substituted phenols in place of 4-nitrophenol in Protocol 2.

Modifications for Derivatization:

  • Substitution on the Phenyl Ring: A variety of commercially available substituted phenols can be used to introduce electron-donating or electron-withdrawing groups at different positions of the phenyl ring. This will allow for a systematic investigation of the electronic and steric effects on bioactivity.

  • Modification of the Linker: While this guide focuses on the ethyl linker, more advanced syntheses could involve the preparation of longer or more rigid linkers to probe the optimal distance and orientation between the triazole and phenoxy moieties.

Evaluation of Bioactivity

A crucial aspect of developing new therapeutic agents is the rigorous evaluation of their biological activity. The following protocols provide standardized methods for assessing the antifungal and anticancer potential of the synthesized triazole derivatives.

Protocol 4: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.[14]

Materials:

  • Synthesized triazole compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control, determined visually or by measuring the optical density at a specific wavelength.[4]

Causality: This method provides a quantitative measure of the antifungal potency of the compounds by determining the minimum concentration required to inhibit fungal growth under standardized conditions.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Materials:

  • Synthesized triazole compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37 °C.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the tetrazolium salt MTT to formazan. The amount of formazan produced is proportional to the number of viable cells, thus providing a measure of the compound's cytotoxicity.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the bioactivity assays will be crucial for establishing a structure-activity relationship. The following table provides a hypothetical example of how the data could be structured and interpreted.

Table 1: Hypothetical Bioactivity Data for this compound Derivatives

Compound IDR (Substitution on Phenyl Ring)Antifungal MIC (µg/mL) vs. C. albicansAnticancer IC₅₀ (µM) vs. MCF-7
Parent 4-NO₂825
D-1 H1650
D-2 4-Cl415
D-3 4-F210
D-4 2,4-diCl15
D-5 4-OCH₃32>100

Interpretation and Logical Progression:

  • Role of the Nitro Group: The parent compound with a 4-nitro group shows moderate activity. Removal of this group (D-1) leads to a decrease in activity, suggesting that an electron-withdrawing group at this position is beneficial.

  • Effect of Halogen Substitution: The introduction of halogens (D-2, D-3, D-4) generally enhances both antifungal and anticancer activity. The di-substituted derivative (D-4) shows the highest potency, indicating that multiple halogen substitutions may be favorable.

  • Effect of Electron-Donating Groups: The presence of an electron-donating group like methoxy (D-5) significantly reduces activity, reinforcing the importance of electron-withdrawing substituents on the phenyl ring for this class of compounds.

Diagram of SAR-Guided Optimization

SAR_Logic A Parent Compound 4-NO₂ Moderate Activity B Hypothesis Electron-withdrawing groups enhance activity A->B C Synthesis of Derivatives Varying substituents on the phenyl ring B->C D Bioactivity Screening Antifungal & Anticancer Assays C->D E Data Analysis & SAR Halogens increase potency Electron-donating groups decrease potency D->E F Lead Optimization Focus on di-halogenated and other electron-withdrawing groups E->F

Caption: Logical flow for SAR-guided lead optimization.

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly promising starting point for the development of novel therapeutic agents. The synthetic and screening protocols outlined in this document provide a robust framework for the systematic development of derivatives of this compound. The successful execution of these protocols will enable researchers to generate a library of novel compounds, establish a clear structure-activity relationship, and identify lead candidates with enhanced antifungal and/or anticancer properties for further preclinical development. Future work should focus on in vivo efficacy studies, ADME/Tox profiling of the most promising lead compounds, and elucidation of their precise mechanisms of action.

References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1684. [Link]

  • Fan, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 868931. [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

  • Kumar, A., & Singh, R. (2013). Advances in synthetic approach to and antifungal activity of triazoles. International Journal of Pharmaceutical Sciences and Research, 4(4), 1286. [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 1-13. [Link]

  • Srinivas, A., & Rao, E. K. (2021). Synthesis and Anticancer Activity of Triazole Linked Macrocycles and Heterocycles. Acta Chimica Slovenica, 68(2), 404-413. [Link]

  • Kumar, A., & Singh, R. (2013). Advances in synthetic approach to and antifungal activity of triazoles. International Journal of Pharmaceutical Sciences and Research, 4(4), 1286-1295. [Link]

  • Wang, S., et al. (2022). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 27(15), 4983. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 26(23), 7203. [Link]

  • Ali, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7202. [Link]

  • Al-Masoudi, N. A. L., et al. (2021). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 6(2), 1469-1481. [Link]

  • Petkov, I., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 129107. [Link]

  • Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 661222. [Link]

  • Sharma, D., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(12), 679-685. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. [Link]

  • Singh, P., et al. (2014). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. International Journal of PharmTech Research, 6(1), 244-251. [Link]

  • Slideshare. (2015). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

  • University of Texas at Dallas. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). * Zaporozhye Medical Journal*, 24(1), 123-130. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Aldawsari, M. F., et al. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 7(20), 17359-17370. [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

  • Al-Rawi, M. S., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(8), 59-67. [Link]

  • Jain, A., et al. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(8), 2896-2912. [Link]

  • Kumar, D., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Der Pharma Chemica, 5(3), 120-127. [Link]

  • Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3801. [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966276. [Link]

Sources

Application Notes and Protocols for 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically significant drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The specific compound, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, combines this potent heterocyclic system with a 4-nitrophenoxy moiety. The presence of a nitro group can be crucial for biological activity, and its inclusion in heterocyclic structures has been associated with enhanced antifungal and antiparasitic effects.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry potential of this compound. We will delve into its plausible synthesis, hypothesize its primary biological activities based on structure-activity relationships of related compounds, and provide detailed, field-proven protocols for its evaluation as a potential therapeutic agent.

Chapter 1: Rationale and Potential Applications

The structural features of this compound suggest two primary avenues for investigation in medicinal chemistry: antifungal and anticancer activities.

  • Antifungal Potential: The 1,2,4-triazole core is famously present in numerous azole antifungal drugs like fluconazole and itraconazole.[10][11][12] The primary mechanism of action for these agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the triazole ring coordinates with the heme iron at the active site of CYP51, disrupting its function and leading to fungal cell death.[2] The 4-nitrophenoxy group in our target compound may further enhance this activity.[7][14]

  • Anticancer Potential: A growing body of evidence highlights the anticancer properties of 1,2,4-triazole derivatives.[15][16][17] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[18] The mechanisms are diverse and can include inhibition of kinases, tubulin polymerization, and aromatase.[17][19] The nitrophenyl moiety is also a feature in some anticancer agents, suggesting that this compound warrants investigation for its cytotoxic effects against cancer cells.

Chapter 2: Synthesis Protocol

The synthesis of this compound can be approached through established methods for the alkylation of 1,2,4-triazole.[12][20][21] A plausible and efficient synthetic route is outlined below.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 2-(4-Nitrophenoxy)ethyl Bromide cluster_1 Step 2: N-Alkylation of 1,2,4-Triazole A 4-Nitrophenol E Reflux A->E B 1,2-Dibromoethane B->E C Potassium Carbonate C->E D Acetone (Solvent) D->E F 2-(4-Nitrophenoxy)ethyl Bromide E->F J Stir at 0°C to RT F->J G 1,2,4-Triazole G->J H Sodium Hydride H->J I DMF (Solvent) I->J K This compound J->K

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol:

Step 1: Synthesis of 2-(4-Nitrophenoxy)ethyl Bromide

  • To a solution of 4-nitrophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and 1,2-dibromoethane (3 equivalents).

  • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 2-(4-nitrophenoxy)ethyl bromide.

Step 2: N-Alkylation of 1,2,4-Triazole

  • To a suspension of sodium hydride (1.2 equivalents) in dry N,N-dimethylformamide (DMF) at 0°C, add 1,2,4-triazole (1 equivalent) portion-wise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add a solution of 2-(4-nitrophenoxy)ethyl bromide (1.1 equivalents) in dry DMF dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Chapter 3: Protocols for Biological Evaluation

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[22][23]

Workflow for Antifungal Susceptibility Testing

A Prepare fungal inoculum C Inoculate wells with fungal suspension A->C B Serially dilute compound in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically assess growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Fungal Strains: Use a panel of clinically relevant fungal strains, such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[22]

Parameter Condition
Fungal StrainsC. albicans, C. neoformans, A. fumigatus
MediumRPMI-1640
Incubation Temperature35°C
Incubation Time24-48 hours
EndpointVisual or spectrophotometric reading
In Vitro Anticancer Activity Assays

The cytotoxic potential of this compound against cancer cells can be evaluated using the MTT assay.[24][25][26][27]

Workflow for MTT Cytotoxicity Assay

A Seed cancer cells in 96-well plate B Treat cells with serial dilutions of compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT assay to determine anticancer cytotoxicity.

Detailed Protocol:

  • Cell Lines: Use a panel of human cancer cell lines, for instance, MCF-7 (breast), A549 (lung), and Hela (cervical).[19]

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[24]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Parameter Condition
Cell LinesMCF-7, A549, Hela
Seeding Density5,000-10,000 cells/well
Incubation Temperature37°C with 5% CO2
Treatment Duration24, 48, 72 hours
Absorbance Wavelength570 nm

Chapter 4: Data Interpretation and Future Directions

The experimental data obtained from the antifungal and anticancer assays will provide the initial assessment of the therapeutic potential of this compound.

  • Antifungal Activity: Potent MIC values against a broad spectrum of fungi would warrant further investigation into its mechanism of action, potentially through ergosterol biosynthesis assays or cytochrome P450 inhibition studies.

  • Anticancer Activity: Low IC50 values against cancer cell lines would encourage further studies to elucidate the mechanism of cell death (e.g., apoptosis assays), effects on the cell cycle, and identification of specific molecular targets.[18][28]

Successful in vitro results should be followed by in vivo studies in appropriate animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

References

  • Verma, A., Joshi, N., Singh, A., & Murugesan, S. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Indian Chemical Society, 99(9), 100658. [Link]

  • Krasovska, N. V., & Kovalenko, S. I. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Biointerface Research in Applied Chemistry, 13(4), 362. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Majid, A. M. (2021). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Molecules, 26(4), 856. [Link]

  • Al-Azzawi, W. A., & Shaker, I. M. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry & Chemical Technology, 16(1), 1-8. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(21), 6430. [Link]

  • Thorn, C. F., Lamba, J. K., & Lamba, V. (2014). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1172, 15–26. [Link]

  • Therapeutic Goods Administration (TGA). (2010). Guideline on the clinical evaluation of antifungal agents for the treatment and prophylaxis of invasive fungal disease. [Link]

  • Spadari, M., Caumes, E., & Botterel, F. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of fungi (Basel, Switzerland), 4(3), 96. [Link]

  • Gauthier, G. M., & Andes, D. R. (2016). A Practical Guide to Antifungal Susceptibility Testing. Infectious diseases and therapy, 5(4), 435–448. [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

  • Li, Y., et al. (2022). Guideline for anticancer assays in cells. Food Science and Human Wellness, 11(4), 759-768. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical microbiology reviews, 30(3), 751–779. [Link]

  • Kumar, R., et al. (2025). In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. International Journal of Science and Research Archive, 14(03), 1282-1290. [Link]

  • Al-Ostoot, F. H., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. [Link]

  • Bekircan, O., & Gürbüz, D. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Kovalenko, S. I., & Antypenko, L. M. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). * Zaporozhye Medical Journal, 26*(3), 374-381. [Link]

  • Fakhim, H., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(10), 1735. [Link]

  • Kumar, A., et al. (2019). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic chemistry, 86, 497–508. [Link]

  • Kumar, G. S., et al. (2017). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(3), 1-8. [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 1-14. [Link]

  • Gholamzadeh, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific reports, 12(1), 19379. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

  • ResearchGate. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

  • Gürbüz, D., & Bekircan, O. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Deodhar, M., & Al-Dhahir, Z. (2025). Antifungal Agents. In StatPearls. StatPearls Publishing. [Link]

  • PubMed. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

  • Sharma, D., et al. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Chemistry & Biodiversity, 19(11), e202200679. [Link]

  • PubMed Central. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987315. [Link]

  • Lee, S., et al. (2018). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic & Biomolecular Chemistry, 16(15), 2685-2689. [Link]

  • ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we will delve into the common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

I. Synthesis Overview: The N-Alkylation of 1,2,4-Triazole

The target molecule, this compound, is typically synthesized via a nucleophilic substitution reaction. The most common approach involves the N-alkylation of 1,2,4-triazole with a suitable electrophile, 1-(2-bromoethoxy)-4-nitrobenzene. This reaction is a variation of the Williamson ether synthesis, where a triazole anion acts as the nucleophile.[1][2]

The primary challenge in this synthesis is controlling the regioselectivity of the N-alkylation. 1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4), which can lead to the formation of two isomeric products.[3][4][5] Achieving a high yield of the desired N1-substituted isomer is a key focus of optimization.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Preparation of Electrophile cluster_1 Step 2: N-Alkylation Reaction cluster_2 Step 3: Purification A 4-Nitrophenol + 1,2-Dibromoethane B 1-(2-Bromoethoxy)-4-nitrobenzene A->B K2CO3, DMF, 80°C E This compound (N1 isomer) + 4-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole (N4 isomer) B->E C 1,2,4-Triazole + Base D Triazole Anion C->D Deprotonation D->E SN2 Reaction F Crude Product Mixture E->F G Purified this compound F->G Column Chromatography / Recrystallization

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is controlling the regioselectivity of the N-alkylation of 1,2,4-triazole. The triazole ring has two potential sites for alkylation, the N1 and N4 positions. This can lead to the formation of a mixture of 1-substituted and 4-substituted isomers, which can be difficult to separate.[3][4][5] The ratio of these isomers is influenced by factors such as the choice of base, solvent, and reaction temperature.

Q2: How can I improve the regioselectivity to favor the desired N1-isomer?

A2: Several strategies can be employed to enhance the formation of the N1-isomer:

  • Choice of Base: Using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of the N1-alkylated product.[3] Weaker bases like potassium carbonate (K2CO3) can also be effective, often in combination with a phase-transfer catalyst.[5]

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used. The choice of solvent can influence the reactivity of the triazole anion and the transition state energies leading to the different isomers.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the triazole salt (often in a solid phase or aqueous phase) and the alkylating agent in an organic solvent.[6][7] This technique can improve reaction rates and yields.

Q3: What are some alternative synthetic routes to consider?

A3: While direct N-alkylation is common, other methods can be explored:

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to the corresponding N-alkylated triazole using triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD).[8][9][10] This method proceeds with an inversion of stereochemistry at the alcohol carbon.

  • Reaction with Epoxides: 1,2,4-triazole can react with epoxides to form β-hydroxyethyl-substituted triazoles.[11][12][13] While this would require a different starting material, it's a viable alternative for creating a similar backbone.

Q4: What are the best practices for purifying the final product?

A4: Purification of the crude product mixture, which may contain both N1 and N4 isomers along with unreacted starting materials, typically involves:

  • Column Chromatography: This is the most common method for separating the isomers. A silica gel column with a gradient elution of a solvent system like ethyl acetate/hexane or dichloromethane/methanol is often effective.

  • Recrystallization: If the desired product is a solid and one isomer is significantly less soluble than the other in a particular solvent system, recrystallization can be an effective purification technique.[14]

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem/Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete formation of the triazole anion. 2. Deactivated alkylating agent. 3. Insufficient reaction temperature or time.1. Ensure the base is fresh and of appropriate strength. Consider using a stronger base like sodium hydride (NaH) if using a weaker base like K2CO3 is ineffective. 2. Check the purity of 1-(2-bromoethoxy)-4-nitrobenzene. It can degrade over time. 3. Monitor the reaction progress using TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of a Mixture of N1 and N4 Isomers 1. Non-optimal reaction conditions (base, solvent). 2. The inherent reactivity of the 1,2,4-triazole ring.1. As discussed in the FAQs, switch to a more regioselective base like DBU.[3] 2. Experiment with different solvents to find the optimal conditions for your specific substrate. 3. If separation is difficult, consider derivatizing the mixture to facilitate separation, followed by deprotection.
Presence of Unreacted 1,2,4-Triazole 1. Insufficient amount of alkylating agent. 2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Increase the reaction time and/or temperature. Monitor by TLC until the starting triazole is consumed.
Formation of a Dark-Colored Reaction Mixture 1. Decomposition of starting materials or product at high temperatures. 2. Side reactions involving the nitro group.1. Conduct the reaction at the lowest effective temperature. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in Purifying the Product by Column Chromatography 1. Isomers have very similar polarities. 2. Product is highly polar and streaks on the silica gel column.1. Try different eluent systems. A small amount of a polar modifier like methanol or triethylamine can sometimes improve separation. 2. Consider using reverse-phase chromatography (C18) for highly polar compounds.[15]
Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction low_yield Low or No Product check_reaction->low_yield No spot for product isomer_mix Isomeric Mixture Observed check_reaction->isomer_mix Multiple product spots purification_issue Purification Difficulty check_reaction->purification_issue Product spot streaks success Successful Synthesis check_reaction->success Clean conversion to product sol_low_yield Check Reagents Increase Temp/Time Use Stronger Base low_yield->sol_low_yield sol_isomer_mix Change Base to DBU Optimize Solvent Use Phase-Transfer Catalyst isomer_mix->sol_isomer_mix sol_purification Optimize Eluent Try Reverse-Phase HPLC Consider Recrystallization purification_issue->sol_purification

Sources

Technical Support Center: Synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis. Our goal is to equip you with the scientific rationale behind each experimental step to empower you to improve your reaction yields and product purity.

Overview of the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The most common route involves the N-alkylation of 1,2,4-triazole with a suitable 2-(4-nitrophenoxy)ethyl halide (e.g., bromide or chloride). This reaction is a variation of the Williamson ether synthesis, where an alkoxide is replaced by the triazole anion.

A primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The 1,2,4-triazole anion has two nucleophilic nitrogen atoms (N1 and N4), which can lead to the formation of two different constitutional isomers. The desired product is typically the N1-substituted isomer, but the N4-isomer is a common and often difficult-to-separate byproduct.[1][2]

Synthesis_Overview cluster_reactants Reactants cluster_conditions Conditions Triazole 1,2,4-Triazole Product This compound Triazole->Product:w N-Alkylation Alkyl_Halide 2-(4-Nitrophenoxy)ethyl bromide Alkyl_Halide->Product:w Base Base (e.g., K₂CO₃, NaH) Base->Product:w Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product:w

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield can stem from several sources, including incomplete reactions, side product formation, or suboptimal reaction conditions.

  • Incomplete Reaction: Ensure your starting materials are pure and, critically, anhydrous.[3] 1,2,4-triazole and certain bases like potassium carbonate can be hygroscopic. Moisture can quench the triazole anion, preventing the desired nucleophilic attack. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Base Strength & Stoichiometry: The choice and amount of base are critical. A base that is too weak may not fully deprotonate the triazole, leading to a low concentration of the active nucleophile. Conversely, an overly strong base can promote side reactions. Sodium hydride (NaH) is effective but requires strictly anhydrous conditions. Potassium carbonate (K₂CO₃) is a milder and safer alternative that often provides good yields.[4][5][6] Ensure at least one equivalent of the base is used.

  • Temperature and Reaction Time: This alkylation may require elevated temperatures (e.g., 60-120 °C) to proceed at a reasonable rate, especially with less reactive alkyl halides (chlorides vs. bromides).[2] However, excessively high temperatures can lead to decomposition of the starting materials or product.[3] Optimize the temperature and time by running small-scale trials and monitoring via TLC. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[4][5]

Q2: I've isolated my product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?

This is the most common problem in the alkylation of unsubstituted 1,2,4-triazole. The formation of both N1 and N4 isomers is highly dependent on reaction conditions.[2] The N1 isomer is generally the thermodynamically more stable product, while the N4 isomer can be the kinetically favored product under certain conditions.

Isomer_Formation Triazole_Anion 1,2,4-Triazole Anion N1_Product N1-Substituted Product (Thermodynamically Favored) Triazole_Anion->N1_Product Attack at N1 N4_Product N4-Substituted Product (Kinetically Favored) Triazole_Anion->N4_Product Attack at N4 Alkyl_Halide R-X Alkyl_Halide->N1_Product Alkyl_Halide->N4_Product

Caption: Competing pathways for N1 and N4 alkylation.

To favor the desired N1 isomer:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile (MeCN) are standard. The choice of solvent can influence the solvation of the triazole anion and the transition state, thereby affecting the isomer ratio.

  • Counter-ion Effects: The cation from the base (e.g., K⁺ from K₂CO₃, Na⁺ from NaH) can coordinate with the nitrogen atoms of the triazole anion, sterically hindering one position over the other. Experimenting with different bases can sometimes alter the isomer ratio.

  • Bulky Bases: Using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to consistently favor the N1-alkylated product, often with regioselectivity greater than 90:10.[2]

Table 1: Influence of Reaction Conditions on Regioselectivity

ParameterConditionRationale & Expected Outcome
Base K₂CO₃Common, effective. Yields can be good but may produce isomer mixtures.
NaHStronger base, requires anhydrous conditions. Can improve reaction rate but may not solve selectivity.
DBUSterically hindered, non-nucleophilic. Often provides high selectivity for the N1 isomer.[2]
Solvent DMFHigh boiling point, good solvating power. A standard choice.
AcetonitrileLower boiling point, easy to remove. Can influence isomer ratio.
Temperature Lower Temp.May favor the kinetic (N4) product.
Higher Temp.Tends to favor the thermodynamic (N1) product. Allows for equilibration if the reaction is reversible.
Q3: What are the best methods for purifying the final product and removing isomers?

Purification can be challenging, especially if the N1 and N4 isomers have similar polarities.

  • Column Chromatography: This is the most effective method for separating isomers.

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended. The two isomers often have slightly different Rf values on TLC, which can be optimized for separation on a column. If the product is highly polar, reverse-phase (C18) chromatography may be a better option.[7]

  • Recrystallization: If the product is a solid and one isomer is significantly more abundant (e.g., >90%), recrystallization can be an effective way to purify the major isomer. Try a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., Ethanol, Isopropanol/Water mixtures).

  • Aqueous Workup: Before chromatography, an aqueous workup is essential to remove the base and any inorganic salts. Wash the organic layer with water and brine. Some literature suggests that the N4-isomer may have higher water solubility, potentially allowing for partial removal during an aqueous workup, though this should not be relied upon for complete purification.[5]

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your synthesis.

Troubleshooting_Workflow start_node Problem: Low Yield or Impure Product decision_node1 Isomer Mixture Present? start_node->decision_node1 Analyze crude product (TLC, NMR) decision_node decision_node action_node action_node action_node1 Optimize for Regioselectivity: 1. Switch base to DBU. 2. Adjust temperature. 3. Purify via column chromatography. decision_node1->action_node1 Yes decision_node2 Unreacted Starting Material Present? decision_node1->decision_node2 No action_node2 Drive Reaction to Completion: 1. Increase reaction time/temp. 2. Check purity/dryness of reagents. 3. Verify base stoichiometry. decision_node2->action_node2 Yes decision_node3 Other Byproducts Observed? decision_node2->decision_node3 No action_node3 Minimize Side Reactions: 1. Lower reaction temperature. 2. Ensure inert atmosphere (N₂/Ar). 3. Re-purify starting materials. decision_node3->action_node3 Yes

Caption: A step-by-step workflow for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: General Synthesis using Potassium Carbonate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,4-triazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Addition: Add 2-(4-nitrophenoxy)ethyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to separate the isomers and other impurities.

Protocol 2: Optimized Synthesis for N1-Selectivity using DBU[2]
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2,4-triazole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.5 M).

  • Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at room temperature. Stir for 15 minutes.

  • Reaction: Add a solution of 2-(4-nitrophenoxy)ethyl bromide (1.1 eq) in THF. Stir at room temperature for 18-36 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required to accelerate the reaction.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. This method should yield a product with a high N1:N4 isomer ratio.

References

  • Kaur, R., Kumar, B., Dwivedi, A. R., & Kumar, V. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • ResearchGate. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]

  • Central University of Punjab. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]

  • ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Royal Society of Chemistry. (n.d.). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. [Link]

  • YouTube. (2018). Williamson Ether Synthesis. [Link]

  • National Institutes of Health (NIH). (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). Synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4-triazole ring. [Link]

  • PubMed. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. This guide, prepared by our team of application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the compound's characteristically low aqueous solubility. Our goal is to help you achieve consistent, reliable, and artifact-free results in your biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

A: The molecular structure of this compound contains both polar (the 1,2,4-triazole ring) and significant non-polar (the nitrophenoxy and ethyl groups) regions. While the parent 1,2,4-triazole molecule is water-soluble[1][2], the bulky, hydrophobic nitrophenoxyethyl substituent dramatically reduces its solubility in aqueous solutions. This is a common challenge with many organic compounds developed for biological screening.[3]

Q2: What is the recommended starting solvent for creating a stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving poorly soluble compounds like this one.[4][5] It is an aprotic solvent capable of dissolving a wide range of both non-polar and polar compounds.[4] We recommend preparing a high-concentration stock solution, for example, at 10-50 mM in 100% DMSO.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into the final assay medium. What should I do?

A: This is a classic sign that the compound has "crashed out" due to the solvent shift from a high-organic environment (DMSO) to a high-aqueous one (your buffer). The key is to ensure the final concentration of the organic solvent is sufficient to maintain solubility without compromising the biological system. You can address this by:

  • Performing a serial dilution: Instead of a single large dilution, dilute the stock solution in a stepwise manner.[6][7]

  • Vigorous mixing: Add the compound stock dropwise to the assay buffer while vortexing or stirring to facilitate rapid dispersion.[6]

  • Lowering the final compound concentration: Test if the compound is soluble at a lower target concentration.

Q4: What is the maximum final concentration of DMSO I can safely use in my cell-based assay?

A: This is a critical parameter that is cell-line and assay-dependent. As a general rule, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxicity.[7][8] However, some cell lines can be sensitive to concentrations as low as 0.1%[9][10], while others may tolerate up to 1%.[6] It is imperative to perform a solvent tolerance test to determine the no-effect concentration for your specific experimental setup.[11]

Q5: Are there any alternatives to DMSO if my cells are too sensitive?

A: Yes. If DMSO toxicity is a concern, several alternative strategies can be employed:

  • Ethanol: Can be used as a solvent, but also has cytotoxic potential.[12]

  • Co-solvents: Using agents like polyethylene glycol (PEG) or glycerol in the final buffer can enhance solubility.[13][14]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[17]

Troubleshooting Guide

Problem 1: Compound Precipitates in Assay Plate Over Time
  • Probable Cause: The compound is at the very limit of its solubility in the final assay medium. Minor changes in temperature or evaporation during long incubation periods can lead to precipitation.

  • Solution Pathway:

    • Confirm Solubility Limit: Determine the kinetic solubility of the compound in your final assay buffer. This involves preparing a dilution series and visually or spectrophotometrically inspecting for precipitation.

    • Incorporate a Co-solvent: Add a biocompatible co-solvent like PEG400 (up to 1-2%) to the final assay medium to increase the solution's solvating power.[14]

    • Utilize Cyclodextrins: Pre-complexing the compound with HP-β-CD can significantly enhance and maintain its solubility over time.[18][19] This is often the most robust solution for preventing time-dependent precipitation.

Problem 2: High Background Signal or Unexpected Activity in Vehicle Control Wells
  • Probable Cause: The solvent itself (e.g., DMSO) is exerting a biological effect on the cells or interfering with the assay components.[11] DMSO is not inert; it can induce cellular stress, differentiation, or even act as a weak inhibitor in some enzymatic assays.[5][20]

  • Solution Pathway:

    • Run a Solvent Dose-Response Curve: Before starting your main experiment, test a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) on your cells.[8] Measure the same endpoint as your assay (e.g., viability, reporter gene expression) to identify the highest concentration with no observable effect. This is your maximum allowable solvent concentration.

    • Match Solvent Concentrations Precisely: Ensure the final DMSO concentration is identical in all wells—vehicle controls, test compound wells, and positive control wells.[11]

    • Switch to a More Inert Solubilizer: If even low DMSO concentrations cause issues, transitioning to cyclodextrins is highly recommended, as they are generally more biocompatible.[10]

Problem 3: Poor Reproducibility Between Experiments
  • Probable Cause: Inconsistent stock solution preparation or handling. DMSO is highly hygroscopic and will readily absorb water from the atmosphere, which can change the concentration of your stock solution over time.[11] Repeated freeze-thaw cycles can also cause the compound to fall out of solution.

  • Solution Pathway:

    • Aliquot Stock Solutions: After preparing your high-concentration stock in 100% anhydrous DMSO, immediately aliquot it into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[7]

    • Use Fresh Aliquots: For each experiment, thaw a new aliquot and use it immediately. Avoid keeping stock solutions at room temperature for extended periods.

    • Sonicate Before Use: If you suspect minor precipitation in your stock, briefly sonicate the vial in a water bath before making dilutions to ensure the compound is fully redissolved.

Data Presentation & Visualizations

Table 1: Comparison of Common Solubilization Strategies
StrategyMechanism of ActionRecommended Final Conc.AdvantagesDisadvantages
DMSO Aprotic organic solvent< 0.5%[7]Excellent solvating power for many compounds.[4]Potential for cytotoxicity and assay interference.[20] Hygroscopic.[11]
Ethanol Protic organic solvent< 0.5%Good solvating power, less viscous than DMSO.Can be cytotoxic and cause protein denaturation.[12]
PEG400 Co-solvent; increases polarity of the bulk solution1-5%Low toxicity, can improve solubility significantly.[13]Can increase viscosity; may not be sufficient for highly insoluble compounds.
HP-β-Cyclodextrin Forms a host-guest inclusion complex with the compound[15]1-10 mMHigh biocompatibility, significantly increases aqueous solubility, stabilizes compound.Requires optimization of compound-to-CD ratio; larger molecule.
Diagram 1: Decision Workflow for Solubility Enhancement

This diagram provides a logical path for selecting the appropriate solubilization strategy.

G start Start: Compound Precipitates in Aqueous Buffer prep_stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->prep_stock solvent_test Determine Max Tolerated DMSO Concentration for Assay (Target <0.5%) prep_stock->solvent_test dilution Dilute Stock into Buffer (Final DMSO < Max Tolerated) solvent_test->dilution  Max Conc.  Determined check_sol Is Compound Soluble? dilution->check_sol success Proceed with Assay check_sol->success Yes failure Compound Still Insoluble or Precipitates check_sol->failure No cosolvent Option 1: Add Co-solvent (e.g., PEG400) to Assay Buffer failure->cosolvent cyclodextrin Option 2: Use Cyclodextrin (HP-β-CD) Formulation failure->cyclodextrin recheck_sol Is Compound Soluble? cosolvent->recheck_sol cyclodextrin->recheck_sol recheck_sol->success Yes

Caption: Decision workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Determine Mass: Calculate the mass of this compound required to make a desired volume (e.g., 1 mL) of a high-concentration stock (e.g., 20 mM). Use the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[21]

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes until the solid is completely dissolved and the solution is clear.

  • Store: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.[7]

Protocol 2: Determining Maximum Tolerated Solvent Concentration
  • Cell Plating: Plate your cells in a multi-well plate (e.g., 96-well) at the density you will use for your actual experiment. Allow cells to adhere overnight.

  • Prepare Solvent Dilutions: In your complete cell culture medium, prepare a series of solvent concentrations. For DMSO, a typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (medium only) control.

  • Treat Cells: Replace the existing medium in the wells with the medium containing the different solvent concentrations.

  • Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, CellTiter-Glo®) to measure the effect of the solvent on the cells.

  • Analyze: Plot cell viability (%) versus solvent concentration. The highest concentration that does not cause a significant drop in viability (e.g., >10%) compared to the 0% control is your maximum tolerated concentration.[22]

Protocol 3: Preparing a Cyclodextrin Inclusion Complex

This protocol is adapted from methods used to enhance the solubility of poorly soluble drugs.[15][18]

  • Prepare Cyclodextrin Solution: Prepare a 20-100 mM solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. Warm the solution slightly (to ~37-40°C) to aid dissolution.

  • Add Compound: Add your this compound DMSO stock solution dropwise to the cyclodextrin solution while vortexing. A typical molar ratio of drug to cyclodextrin to start with is 1:2 or 1:5. The final DMSO concentration should be kept minimal (<1-2%).

  • Equilibrate: Tightly cap the vial and shake or stir the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex.

  • Filter (Optional but Recommended): To ensure you have a true solution, filter the preparation through a 0.22 µm syringe filter to remove any undissolved compound aggregates.

  • Use in Assay: The resulting clear filtrate is your cyclodextrin-formulated compound, which can now be used to prepare further dilutions in your assay buffer.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges presented by this compound, leading to more accurate and reproducible data in biological assays.

References

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS, 1(1), 4-11. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International, 2015, 198268. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Tiwari, G., Tiwari, R., Sriwastawa, B., Bhati, L., Rai, S., Pandey, S., & Song, B. (2012). Drug delivery systems: An updated review. International Journal of Pharmaceutical Investigation, 2(1), 2-11. Retrieved from [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. Retrieved from [Link]

  • IntechOpen. (2023). Cyclodextrins in Formulation Development: Complexation and Stability Enhancement. Retrieved from [Link]

  • ResearchGate. (1991). (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. Retrieved from [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. Retrieved from [Link]

  • National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • de Miranda, J. C., Taha, M. S., & Martins, C. H. G. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(8), 2167. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • Gallego-Yerga, L., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4476. Retrieved from [Link]

  • Jacob, S. E., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56212. Retrieved from [Link]

  • Friis, T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 26. Retrieved from [Link]

  • Kamal, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 182, 111633. Retrieved from [Link]

  • Zdyb, O., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of Education, Health and Sport, 13(10), 127-142. Retrieved from [Link]

  • ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Sjöhamn, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2749–2759. Retrieved from [Link]

  • Ukrainian Biochemical Journal. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • Głowacka, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3798. Retrieved from [Link]

  • ResearchGate. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Retrieved from [Link]

  • Lab Hacks. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Retrieved from [Link]

  • Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 809–813. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Comprehensive review on 1, 2,4 Triazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each step, ensuring a robust and reproducible synthesis.

Reaction Overview & Core Principles

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction that combines the principles of a Williamson ether synthesis and an N-alkylation of a heterocycle.[1][2][3] The most direct pathway involves the reaction of a pre-formed 1-(2-haloethyl)-1,2,4-triazole with 4-nitrophenol in the presence of a base.

The reaction is governed by an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the ethyl group attached to the triazole.[2][4] Success hinges on several critical factors: the choice of base, solvent, temperature, and the purity of the reagents. A primary challenge in this synthesis is controlling the regioselectivity of the initial alkylation on the 1,2,4-triazole ring, which can occur at either the N1 or N4 position.[5][6]

Caption: Overall reaction for the synthesis.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis. It is designed to be self-validating through in-process monitoring via Thin-Layer Chromatography (TLC).

Materials & Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)Notes
4-NitrophenolC₆H₅NO₃139.11113-114Toxic, handle with care.
1-(2-Chloroethyl)-1,2,4-triazole HClC₄H₇ClN₃·HCl182.04~125-130Can be synthesized or purchased.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891Anhydrous, finely powdered.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61Anhydrous grade is essential.
Ethyl AcetateC₄H₈O₂88.11-83.6For extraction and chromatography.
HexaneC₆H₁₄86.18-95For chromatography.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol, 1.0 eq).

    • Add finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq). The base neutralizes the acidic phenol and the HCl salt of the triazole.

    • Add 1-(2-Chloroethyl)-1,2,4-triazole hydrochloride (1.82 g, 10 mmol, 1.0 eq).

    • Add 30 mL of anhydrous DMF.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • In-Process Control: Monitor the reaction progress every 2-3 hours using TLC (e.g., 50% Ethyl Acetate in Hexane). A complete reaction is indicated by the consumption of the 4-nitrophenol starting material. Reaction time is typically 6-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 150 mL of cold water. This will precipitate the crude product and dissolve inorganic salts.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 60%).

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis? A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] First, the base (K₂CO₃) deprotonates the acidic hydroxyl group of 4-nitrophenol to form a potent 4-nitrophenoxide nucleophile. This anion then attacks the carbon atom bonded to the chlorine in 1-(2-chloroethyl)-1,2,4-triazole, displacing the chloride leaving group to form the ether linkage. The reaction requires a primary alkyl halide to minimize competing elimination reactions.[7][8]

Q2: Why is an anhydrous polar aprotic solvent like DMF recommended? A: Polar aprotic solvents such as DMF or acetonitrile are ideal for SN2 reactions.[1] They effectively solvate the potassium cation (from K₂CO₃) but do not strongly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired substitution reaction.[1] Protic solvents (like ethanol or water) would solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[9][10] Anhydrous conditions are critical because water can hydrolyze the reagents and interfere with the base.

Q3: Can I use a different base, such as Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)? A: Yes, but with important considerations.

  • NaH: A very strong, non-nucleophilic base that provides irreversible deprotonation of the phenol. It is highly effective but requires strictly anhydrous conditions as it reacts violently with water.

  • NaOH/KOH: Strong bases that are effective and inexpensive. However, they are often used in aqueous or alcoholic solutions, which can slow the reaction rate as discussed above. Solid, powdered KOH or NaOH can be used but may be less efficient than K₂CO₃ in this system.[3]

  • K₂CO₃: A moderately strong base that is safer to handle than NaH and is highly effective in polar aprotic solvents like DMF, making it a common and reliable choice.[11][12]

Q4: My starting material, 1,2,4-triazole, is not alkylated. How do I control regioselectivity during its preparation? A: Alkylation of 1,2,4-triazole can yield a mixture of N1 and N4 isomers.[5] The ratio is influenced by the reaction conditions. Generally, alkylation under basic conditions with alkyl halides tends to favor the N1 isomer, which is often the desired product for further functionalization.[5][13] Using specific bases like DBU has been reported to provide high regioselectivity for the N1 position.[5][6] When preparing your 1-(2-chloroethyl)-1,2,4-triazole, careful analysis of the product mixture (e.g., by NMR) is crucial to ensure you are using the correct isomer.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem: Low or No Product Yield

Q: After several hours at 80 °C, my TLC shows only starting materials. What could be the issue? A: This indicates a failure to initiate the reaction. Consider the following causes:

  • Inactive Base: Anhydrous K₂CO₃ is hygroscopic. If it has absorbed moisture, its basicity will be compromised. Ensure the base is freshly opened or has been dried in an oven prior to use. If using NaH, a gray appearance suggests it has oxidized and is no longer active.

  • Insufficient Temperature: While 80-90 °C is standard, some systems may require higher temperatures (up to 120 °C in DMF) to proceed at a reasonable rate.[5] However, excessively high temperatures can cause decomposition.

  • Poor Quality Reagents: Ensure your 1-(2-chloroethyl)-1,2,4-triazole is pure and that the DMF is truly anhydrous. Impurities can inhibit the reaction.

Problem: Multiple Products Observed on TLC

Q: My reaction works, but I see multiple product spots on the TLC plate. What are they? A: The formation of multiple products is a common issue stemming from side reactions.

  • N1 vs. N4 Isomer Contamination: The most likely cause is that your starting 1-(2-chloroethyl)-1,2,4-triazole was a mixture of N1 and N4 isomers. The 4-nitrophenoxide will react with both, leading to two isomeric final products that can be difficult to separate. Solution: Re-purify your alkylated triazole starting material or adjust its synthesis to favor the desired isomer.[5]

  • Elimination Byproduct: The 4-nitrophenoxide is a reasonably strong base and can induce an E2 elimination reaction with the 1-(2-chloroethyl)-1,2,4-triazole to form 1-vinyl-1,2,4-triazole. This is more likely at higher temperatures.[1] Solution: Run the reaction at the lowest effective temperature (e.g., start at 70 °C and slowly increase if needed).

  • C-Alkylation: The phenoxide ion is an ambident nucleophile. While O-alkylation is electronically and sterically favored, trace amounts of C-alkylation on the aromatic ring can occur, leading to another isomer.[2] This is typically a very minor byproduct in this system.

Problem: Difficult Purification

Q: The product is an oil or I cannot get it to crystallize. How can I effectively purify it? A:

  • Chromatography: If your product is an oil or co-elutes with impurities, adjust your chromatography conditions. A shallower solvent gradient (e.g., increasing ethyl acetate in hexane by 5% increments) can improve separation. If separation is still poor, consider a different solvent system (e.g., Dichloromethane/Methanol).

  • Recrystallization: Finding the right solvent is key. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/hexane, ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Acid-Base Extraction: If you have unreacted acidic 4-nitrophenol, a wash of the organic layer with a dilute aqueous base (like 1M NaOH) during workup can remove it. Be cautious, as this may cause hydrolysis if done for extended periods or at high concentrations.

Troubleshooting s1 TLC shows product formation? n1 No Product: - Check base activity (is it dry?) - Verify reaction temperature - Ensure solvent is anhydrous s1->n1 No y1 Multiple spots in product lane? s1->y1 Yes n2 Single Spot: Proceed to workup and purification. Yield low? -> Increase reaction time. y1->n2 No y2 Multiple Products: - Probable N1/N4 isomers - Possible elimination byproduct - Solution: Re-verify purity of  alkylated triazole starting material.  Optimize temperature. y1->y2 Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Benchchem. (n.d.). 2-(4-Nitrophenoxy)ethanol CAS 16365-27-8.
  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole.
  • Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.
  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation.
  • LookChem. (n.d.). 2-(4-Nitrophenoxy)ethanol.
  • Guidechem. (n.d.). 2-(4-NITROPHENOXY)ETHANOL 16365-27-8 wiki.
  • Williamson Ether Synthesis. (n.d.).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
  • ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • PMC PubMed Central. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles.

Sources

Technical Support Center: Stability Studies of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. This document provides a comprehensive framework for designing, executing, and troubleshooting stability studies for this compound in various solvents. It integrates established principles of chemical kinetics with practical, field-proven experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary points of instability are the ether linkage and the nitroaromatic group. The 1,2,4-triazole ring is generally stable but can be susceptible to cleavage under harsh acidic conditions or very high temperatures.[1] Potential degradation pathways to investigate include:

  • Hydrolysis of the ether bond: This is a common degradation route, particularly under acidic or basic conditions, which would yield 4-nitrophenol and 2-(1H-1,2,4-triazol-1-yl)ethanol.[2][3][4][5][6]

  • Photodegradation: Nitroaromatic compounds are known to be photosensitive and can degrade upon exposure to UV or even ambient light.[7][8][9] This can lead to complex reaction pathways.

  • Oxidative degradation: The molecule may be susceptible to oxidation, particularly at the ether linkage or the triazole ring.

  • Thermal degradation: While 1,2,4-triazole derivatives are generally thermally stable, high temperatures can induce decomposition.[10][11][12][13]

Q2: How will the choice of solvent affect the stability of this compound?

A2: The solvent plays a critical role in the stability of this compound by influencing reaction rates and mechanisms.[14][15]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can facilitate hydrolysis of the ether linkage by stabilizing charged intermediates in the transition state.[16][17] They can also influence the rate of photodegradation.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): These solvents are less likely to directly participate in hydrolysis but can still influence degradation rates by solvating the molecule and any reactive species present.

  • Nonpolar Solvents (e.g., hexane, toluene): Degradation due to hydrolysis is expected to be significantly slower in these solvents. However, photodegradation can still occur.

The polarity of the solvent can also cause shifts in the UV-Vis absorbance spectrum of the compound (solvatochromism), which is an important consideration when developing an analytical method.[18][19][20][21][22]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[23] For long-term storage, it is advisable to keep the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Solutions should be freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.

Troubleshooting Guide for Stability Studies

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase temperature, concentration of stressing agent, or duration of exposure. Ensure proper experimental setup (e.g., for photostability, ensure direct exposure to the light source).
Analytical method is not stability-indicating.The method may not be able to separate the parent compound from its degradation products. Re-evaluate and re-validate the analytical method.
Rapid, complete degradation of the compound. Stress conditions are too harsh.Reduce the temperature, concentration of the stressing agent, or the duration of exposure to achieve a target degradation of 10-20%.[24]
Inconsistent or non-reproducible results. Inconsistent sample preparation or handling.Ensure accurate and consistent preparation of all solutions. Use a validated analytical method.
Fluctuation in experimental conditions (e.g., temperature, light intensity).Carefully control and monitor all experimental parameters.
Contamination of solvents or reagents.Use high-purity solvents and reagents.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products.This is a normal outcome of stability studies. These peaks should be tracked and, if they exceed a certain threshold, identified.
Interaction with the solvent or buffer components.Run appropriate blanks and controls to identify the source of the peaks.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the mobile phase composition (e.g., pH, organic modifier) and select a suitable HPLC column.
Column overload.Dilute the sample or reduce the injection volume.

Experimental Protocols

A forced degradation study is essential to understand the intrinsic stability of this compound.[25][26] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[27][28][29]

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_compound Prepare Stock Solution of Compound stress_acid Acidic Hydrolysis prep_compound->stress_acid Expose stress_base Basic Hydrolysis prep_compound->stress_base Expose stress_ox Oxidative prep_compound->stress_ox Expose stress_photo Photolytic prep_compound->stress_photo Expose stress_therm Thermal prep_compound->stress_therm Expose prep_solvents Prepare Stress Solutions (Acid, Base, Oxidizer) & Solvents prep_solvents->stress_acid prep_solvents->stress_base prep_solvents->stress_ox sampling Sample at Time Points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling stress_therm->sampling neutralize Neutralize/Quench sampling->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze eval_data Quantify Degradation analyze->eval_data id_products Identify Major Degradants (LC-MS) eval_data->id_products pathway Propose Degradation Pathways id_products->pathway

Caption: Workflow for a forced degradation study.

Protocol 1: Hydrolytic Stability
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare acidic and basic stress solutions: 0.1 M HCl and 0.1 M NaOH in various co-solvent mixtures (e.g., water/acetonitrile, water/methanol).

  • Experimental Setup:

    • For each solvent system, set up three conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (co-solvent only).

    • Add a known volume of the stock solution to each stress solution to achieve a final compound concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).[23]

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Photostability
  • Sample Preparation:

    • Prepare a solution of the compound in the chosen solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.

    • Prepare a solid sample by spreading a thin layer of the compound in a petri dish.

  • Experimental Setup:

    • Expose the solution and solid samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[27][30]

    • Simultaneously, run a dark control by wrapping an identical set of samples in aluminum foil.

  • Sampling and Analysis:

    • After a defined exposure period, collect the samples.

    • Dissolve the solid sample in a suitable solvent.

    • Analyze all samples and their corresponding dark controls by HPLC.

Protocol 3: Thermal Stability
  • Sample Preparation:

    • Place the solid compound in a vial.

    • Prepare a solution of the compound in a high-boiling-point solvent (e.g., DMSO or ethylene glycol).

  • Experimental Setup:

    • Place the samples in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Sampling and Analysis:

    • At various time points, remove samples from the oven.

    • Allow samples to cool to room temperature.

    • Dissolve the solid sample and analyze all samples by HPLC.

Protocol 4: Oxidative Stability
  • Sample Preparation:

    • Prepare a solution of the compound in the chosen solvent.

    • Prepare a solution of an oxidizing agent, such as 3% hydrogen peroxide.

  • Experimental Setup:

    • Mix the compound solution with the hydrogen peroxide solution.

    • Keep the mixture at room temperature.

  • Sampling and Analysis:

    • At various time points, withdraw aliquots and analyze by HPLC. It may be necessary to quench the reaction before analysis.

Analytical Method Validation

A validated stability-indicating analytical method is crucial for accurate results. The method, typically HPLC with UV detection, must be able to separate the parent compound from all potential degradation products.[31] Key validation parameters include:

  • Specificity: Demonstrate that the method can resolve the parent peak from degradation products and any matrix components. This is confirmed by analyzing stressed samples.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.[32]

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Troubleshooting Logic for Method Development

G start Start Method Development select_col Select Initial Column & Mobile Phase start->select_col inject_unstressed Inject Unstressed Sample select_col->inject_unstressed peak_ok Is Peak Shape & Retention Good? inject_unstressed->peak_ok inject_stressed Inject Stressed Sample Mix peak_ok->inject_stressed Yes optimize_mp Optimize Mobile Phase (Gradient, pH) peak_ok->optimize_mp No resolution_ok Are All Peaks Resolved? inject_stressed->resolution_ok resolution_ok->optimize_mp No validate Validate Method (ICH Q2) resolution_ok->validate Yes optimize_mp->inject_stressed try_column Try Different Column Chemistry optimize_mp->try_column try_column->select_col

Caption: Logic for stability-indicating method development.

Data Interpretation and Reporting

The results of the stability studies should be presented clearly to allow for easy interpretation.

Table 1: Summary of Forced Degradation Results
Stress Condition Solvent System % Degradation Number of Degradants Major Degradant(s) (Retention Time)
0.1 M HCl, 60°C, 24hWater/ACN (1:1)
0.1 M NaOH, 60°C, 24hWater/ACN (1:1)
3% H₂O₂, RT, 24hWater/ACN (1:1)
Heat, 80°C, 48hSolid State
Light (ICH Q1B)Solid State
Light (ICH Q1B)Acetonitrile

(Note: This table should be populated with experimental data.)

By systematically applying these protocols and troubleshooting guides, researchers can effectively characterize the stability of this compound in various solvents and establish its degradation profile. This information is critical for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule.

References

  • TutorChase. How does the choice of solvent influence a reaction's rate?. Available from: [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). Available from: [Link]

  • Wikipedia. Solvent effects. Available from: [Link]

  • Gao, H., Ma, Y., & Shang, J. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available from: [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Available from: [Link]

  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Rao, K. S., & Chaudhary, A. K. (2016). Investigation of the thermal decomposition and stability of energetic 1, 2, 4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(54), 48809-48818. Available from: [Link]

  • Chemistry LibreTexts. (2020). 8.9: Reactions in Solution. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Available from: [Link]

  • Gao, H., Ma, Y., & Shang, J. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. Available from: [Link]

  • Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 753-759. Available from: [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • An, X., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(16), 3208-3221. Available from: [Link]

  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. (2022). ResearchGate. Available from: [Link]

  • Shekar, R., et al. (n.d.). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace. Available from: [Link]

  • Cordes, E. H., et al. (n.d.). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. Langmuir. Available from: [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). National Institutes of Health. Available from: [Link]

  • Wan, P., Muralidharan, S., McAuley, I., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1784. Available from: [Link]

  • Determination of Stability Constants of Triazole Ligand Carrying Naphthol Group with Heavy Metal Ions in Aqueous Solutions. (n.d.). Available from: [Link]

  • Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of long chain alkanoates. Canadian Journal of Chemistry, 66(12), 3027-3033. Available from: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Available from: [Link]

  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). ScienceDirect. Available from: [Link]

  • BIOREMEDIATION - Degradation of nitro aromatic compounds. (n.d.). Slideshare. Available from: [Link]

  • Forced Degradation Studies. (2016). ResearchGate. Available from: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available from: [Link]

  • Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. (n.d.). Available from: [Link]

  • Fendler, E. J., & Fendler, J. H. (n.d.). Hydrolysis of nitrophenyl and dinitrophenyl sulfate esters. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Solvatochromism. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available from: [Link]

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. (2024). ResearchGate. Available from: [Link]

  • Chailapakul, O., et al. (n.d.). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. National Institutes of Health. Available from: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Chen, X., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research, 28(1), 1089-1100. Available from: [Link]

  • Solvatochromism || Effect of polarity of solvent in spectroscopy. (2020). YouTube. Available from: [Link]

  • The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (n.d.). ResearchGate. Available from: [Link]

  • Stability of 1,2,4-triazoles?. (2018). ResearchGate. Available from: [Link]

  • Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. (n.d.). PubMed. Available from: [Link]

  • Triazophos Degradation Pathway. (n.d.). Eawag-BBD. Available from: [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2013). ResearchGate. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. Available from: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Available from: [Link]

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. This guide is designed to help you troubleshoot and resolve common issues related to poor reproducibility in your assays. As Senior Application Scientists, we understand that inconsistent results can be a significant roadblock in research and development. This resource combines fundamental biochemical principles with specific insights into the chemical nature of your compound to provide a robust framework for problem-solving.

Understanding the Molecule: Key to Troubleshooting

Before diving into specific issues, it's crucial to understand the chemical characteristics of this compound, as its structure dictates its behavior in an assay system. The molecule consists of three key parts:

  • 1,2,4-Triazole Ring: A stable, aromatic heterocyclic ring system.[1][2] It is generally robust but can participate in hydrogen bonding and act as a ligand.[3][4]

  • Ethyl Ether Linkage: Connects the triazole ring to the nitrophenoxy group. Ethers are generally stable but can be susceptible to cleavage under harsh acidic conditions.[5]

  • 4-Nitrophenoxy Group: This is the likely reporter group in your assay. In many enzymatic assays, the ether bond is cleaved, releasing 4-nitrophenol (pNP), which is a yellow chromophore detectable around 405-410 nm, especially under basic conditions.[6][7] The stability of this group is highly pH-dependent.

The interplay of these components is central to many of the reproducibility issues you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common problems in a question-and-answer format, providing potential causes and actionable solutions.

Q1: I'm seeing high variability between my replicate wells. What are the most likely causes?

High variability is a classic sign of inconsistent reaction conditions or reagent instability.

Possible Cause 1: Incomplete Solubilization or Precipitation of the Compound.

  • The "Why": this compound, with its aromatic rings, may have limited aqueous solubility. If the compound is not fully dissolved in your assay buffer, you will pipette a non-homogenous suspension, leading to significant well-to-well differences.

  • Troubleshooting Steps:

    • Re-evaluate your stock solution: Ensure your compound is fully dissolved in a suitable organic solvent like DMSO or ethanol before preparing aqueous working solutions.

    • Check for precipitation in working solution: After diluting your stock into the aqueous assay buffer, visually inspect for any cloudiness or precipitate. Let the solution sit for a few minutes to see if anything settles out.

    • Determine critical micelle concentration (CMC) if using detergents: If your assay buffer contains detergents to aid solubility, ensure you are working above the CMC.[8]

    • Consider sonication: Briefly sonicating your working solution can help break up small, non-visible aggregates.

Possible Cause 2: Inconsistent Pipetting or Mixing.

  • The "Why": This is a common source of error in any assay. Forgetting to pre-wet tips, introducing air bubbles, or inadequate mixing after reagent addition can all contribute to variability.[9]

  • Troubleshooting Steps:

    • Use calibrated pipettes: Regularly check the calibration of your pipettes.

    • Employ proper pipetting technique: Use reverse pipetting for viscous solutions and ensure consistent speed and pressure.

    • Mix thoroughly but gently: After adding each reagent, especially the enzyme or substrate, mix the plate on a shaker or by gentle tapping. Avoid vigorous shaking that could cause splashing between wells.

Possible Cause 3: Edge Effects in Microplates.

  • The "Why": The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, which can alter reaction rates.

  • Troubleshooting Steps:

    • Avoid using the outer wells: If possible, fill the outer wells with buffer or water to create a humidity barrier and only use the inner wells for your experiment.

    • Use plate sealers: Sealing the plate during incubation steps minimizes evaporation.[10]

Q2: My assay signal is weak or completely absent. What should I investigate?

A weak or absent signal points to a problem with one of the core components of the reaction.

Possible Cause 1: Compound Instability and Degradation.

  • The "Why": The 4-nitrophenoxy group is susceptible to hydrolysis, especially at non-neutral pH.[11][12] If your compound has degraded in the stock solution or in the assay buffer before the reaction starts, it cannot act as a substrate.

  • Troubleshooting Protocol: Assessing Compound Stability

    • Prepare a fresh stock solution of this compound.

    • Incubate the compound in your assay buffer at the same concentration and for the same duration as your experiment, but without the enzyme.

    • Measure the background signal at your detection wavelength (e.g., 405 nm for pNP release) at time zero and at the end of the incubation period.

    • Analyze: A significant increase in background signal over time indicates spontaneous hydrolysis, meaning your buffer conditions may be too harsh (e.g., pH is too high). Consider using a buffer with a lower pH if your enzyme allows it.

Possible Cause 2: Inactive Enzyme.

  • The "Why": Enzymes can lose activity due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in your sample or buffer.[13]

  • Troubleshooting Steps:

    • Run a positive control: Use a known, reliable substrate for your enzyme to confirm its activity.

    • Check enzyme storage: Ensure the enzyme has been stored at the correct temperature and in a recommended buffer.

    • Prepare fresh enzyme dilutions: Do not reuse diluted enzyme solutions from previous experiments.

Possible Cause 3: Incorrect Plate Reader Settings.

  • The "Why": A simple but common mistake is reading at the wrong wavelength or using an incorrect filter set.

  • Troubleshooting Steps:

    • Verify the wavelength: For assays releasing 4-nitrophenol, the optimal wavelength is typically around 405 nm.[6]

    • Check instrument settings: Ensure you are using the correct read mode (absorbance, fluorescence, luminescence) and that the gain settings are appropriate.

Q3: I'm experiencing high background signal in my "no enzyme" control wells. Why is this happening?

High background indicates that the reporter molecule is being released or is present without enzymatic activity.

Possible Cause 1: Spontaneous Hydrolysis of the Substrate.

  • The "Why": As mentioned, the ether linkage to the 4-nitrophenoxy group can be labile, especially at higher pH. Alkaline conditions can promote the hydrolysis of nitrophenyl esters and ethers.[11][14]

  • Troubleshooting Steps:

    • Perform a pH profile: Run your "no enzyme" control in a series of buffers with varying pH values (e.g., from 6.0 to 8.5) to see if the background signal is pH-dependent. If the background increases significantly at higher pH, this points to hydrolysis.

    • Reduce incubation time or temperature: If possible, shortening the assay time or lowering the temperature can reduce the rate of spontaneous hydrolysis.

    • Check buffer components: Some buffer components can act as nucleophiles and accelerate substrate breakdown.[12] If your buffer contains components like thiols (e.g., DTT), consider if they could be reacting with your substrate.

Possible Cause 2: Contaminated Reagents.

  • The "Why": Your substrate stock could be contaminated with the released 4-nitrophenol, or your buffer could have microbial contamination that produces enzymes capable of cleaving your substrate.

  • Troubleshooting Steps:

    • Synthesize or purchase fresh compound: If possible, obtain a new batch of this compound.

    • Filter-sterilize your buffers: Use a 0.22 µm filter for all your aqueous buffers to remove microbial contamination.

    • Use fresh, high-quality water: Ensure the water used for preparing buffers is of high purity (e.g., Milli-Q).

Possible Cause 3: Photodegradation.

  • The "Why": Nitrophenyl compounds can be light-sensitive.[15][16] Exposure to ambient laboratory light during setup and incubation could cause a low level of degradation, contributing to background signal.

  • Troubleshooting Steps:

    • Protect from light: Prepare reagents and run the assay in a dark room or cover plates and reagent tubes with aluminum foil.[13]

    • Run a "light vs. dark" control: Compare the background signal of a plate incubated in the dark to one incubated under normal lab lighting.

Q4: The assay results are not linear over time or with increasing enzyme concentration. What does this indicate?

Non-linear kinetics can suggest several issues, from substrate depletion to enzyme inhibition.

Possible Cause 1: Substrate Depletion.

  • The "Why": If your enzyme is highly active or the initial substrate concentration is too low, the substrate may be consumed too quickly, causing the reaction rate to slow down.

  • Troubleshooting Steps:

    • Run a substrate titration: Test a range of substrate concentrations to determine the Michaelis-Menten constant (Km). For linear kinetics, you should ideally use a substrate concentration of at least 5-10 times the Km.

    • Reduce enzyme concentration or incubation time: Measure the initial reaction velocity where the product formation is linear with time.

Possible Cause 2: Product Inhibition.

  • The "Why": In some cases, the product of the reaction (in this case, 4-nitrophenol or the modified triazole) can bind to the enzyme and inhibit its activity.

  • Troubleshooting Steps:

    • Analyze initial rates: Ensure you are measuring the reaction rate early in the time course before significant product has accumulated.

    • Check the literature: See if product inhibition is a known characteristic of your enzyme or similar enzymes.

Possible Cause 3: Assay Interference from the Compound Itself.

  • The "Why": At higher concentrations, some compounds can form aggregates that sequester and inhibit enzymes non-specifically. This is a common issue in high-throughput screening.[17]

  • Troubleshooting Protocol: Checking for Aggregation-Based Inhibition

    • Run the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Analyze: If the addition of the detergent restores or significantly increases enzyme activity, it suggests that your compound may be forming inhibitory aggregates.

Visualizing the Workflow: Troubleshooting Logic

The following diagram outlines a systematic approach to diagnosing reproducibility issues.

Troubleshooting_Workflow Start Poor Reproducibility Observed Issue_HighVar High Variability? Start->Issue_HighVar Issue_LowSignal Low/No Signal? Start->Issue_LowSignal Issue_HighBG High Background? Start->Issue_HighBG Sol_HighVar_Solubility Check Solubility: - Visual Inspection - Fresh Stock - Sonication Issue_HighVar->Sol_HighVar_Solubility Yes Sol_HighVar_Pipetting Refine Technique: - Calibrate Pipettes - Consistent Mixing Issue_HighVar->Sol_HighVar_Pipetting Yes Sol_LowSignal_Stability Assess Stability: - No-Enzyme Control - Fresh Reagents Issue_LowSignal->Sol_LowSignal_Stability Yes Sol_LowSignal_Enzyme Verify Enzyme Activity: - Positive Control - Check Storage Issue_LowSignal->Sol_LowSignal_Enzyme Yes Sol_HighBG_Hydrolysis Test for Hydrolysis: - pH Profile - Reduce Incubation Time Issue_HighBG->Sol_HighBG_Hydrolysis Yes Sol_HighBG_Contam Check for Contamination: - New Reagent Lots - Filter Buffers Issue_HighBG->Sol_HighBG_Contam Yes

Caption: A flowchart for systematic troubleshooting of common assay issues.

Data Summary Table: Key Chemical Properties and Considerations

ParameterProperty / Potential IssueRecommended Action
Solubility Potentially low in aqueous buffers.Prepare high-concentration stock in DMSO; check for precipitation in working solutions.
pH Stability 4-Nitrophenoxy group is susceptible to hydrolysis, especially at alkaline pH (>8).[11]Perform a pH stability test; use the lowest pH compatible with your enzyme.
Light Stability Nitrophenyl compounds can be photolabile.[16]Protect stock and working solutions from light; incubate plates in the dark.
Purity Synthesis byproducts or degradation products may be present.Use high-purity compound; consider re-purification if issues persist.
Assay Interference Potential for aggregation at high concentrations or non-specific reactivity.[9][17]Run detergent controls; check for time-dependent inhibition.

Conclusion

Troubleshooting poor reproducibility requires a logical, step-by-step approach that considers both general laboratory practices and the specific chemistry of the reagents involved. For assays using this compound, the primary areas of concern are its solubility and the stability of the 4-nitrophenoxy reporter group. By systematically investigating potential issues from reagent preparation to final signal detection, you can identify and eliminate sources of variability, leading to more robust and reliable data.

References
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: prospects for therapeutics. Current Opinion in Chemical Biology, 6(2), 203–209. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Sain, S. (1994). Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]

  • Medjedoub, S. (2024). How can we conduct tests using p-nitrophenyl substrates? ResearchGate. [Link]

  • Khan, M. N. (2007). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. International Journal of Molecular Sciences, 8(7), 656–667. [Link]

  • Liger, D., & Penketh, P. G. (2023). Why does my p- nitrophenyl acetate assay doesn't work? ResearchGate. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143–147. [Link]

  • Sharma, D., & Narasimhan, B. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Chemistry & Biodiversity, 19(11), e202200679. [Link]

  • Das, J. P., et al. (2021). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic & Biomolecular Chemistry, 19(31), 6813–6818. [Link]

  • Al-Haj Ali, A. M., et al. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 11(11), 839. [Link]

  • Hu, K., et al. (2022). Snapshots of C-S Cleavage in Egt2 Reveals Substrate Specificity and Reaction Mechanism. bioRxiv. [Link]

  • Hu, K., et al. (2023). Snapshots of C-S cleavage in Egt2 reveals substrate specificity and reaction mechanism. Nature Communications, 14(1), 1-12. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986065. [Link]

  • Frontiers in Plant Science. (2024). Topographic controls on soil organic carbon partitioning and enzyme dynamics in nutrient-poor soils. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • Pejaver, S. K., & Notari, R. E. (1985). Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate. Journal of Pharmaceutical Sciences, 74(11), 1167–1171. [Link]

  • StackExchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • Fink, A., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 6(35), 22699–22709. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 5(11), 1238-1253. [Link]

  • ATP STAR Kota. (2016, December 1). Hydrolysis of Ethers | IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota [Video]. YouTube. [Link]

  • ATP STAR Kota. (2019, June 28). Questions on Hydrolysis of ethers- By Vineet khatri sir [Video]. YouTube. [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]

  • National Center for Biotechnology Information. (2021). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

Sources

Technical Support Center: Enhancing the Purity of Synthesized 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you enhance the purity of your synthesized compound.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific problems you might encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Q1: My synthesis of this compound resulted in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields are a common hurdle in the synthesis of 1,2,4-triazole derivatives. Several factors can contribute to this issue. Here are some troubleshooting steps to consider:

  • Reaction Conditions: Traditional methods for synthesizing 1,2,4-triazoles often require high temperatures and long reaction times, which can lead to product degradation.[1]

    • Solution: Consider using microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for similar reactions.[2] A thorough optimization of temperature, reaction time, and catalyst loading is also crucial.

  • Purity of Starting Materials: Impurities in your starting materials (1,2,4-triazole, 1-bromo-2-(4-nitrophenoxy)ethane, or related precursors) can lead to side reactions and the formation of unwanted byproducts.

    • Solution: Ensure the purity of your starting materials using appropriate analytical techniques such as NMR or GC-MS before starting the reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Q2: After purification, I still see significant amounts of unreacted 1,2,4-triazole and/or the alkylating agent in my final product. How can I effectively remove them?

A2: The presence of starting materials is a frequent impurity. Their removal depends on their chemical properties relative to your desired product.

  • Unreacted 1,2,4-Triazole: 1,2,4-triazole is a relatively polar and basic compound.

    • Solution 1: Acid Wash: During the workup, perform an aqueous wash with a dilute acid (e.g., 1M HCl). The 1,2,4-triazole will be protonated and move into the aqueous layer, while your desired product should remain in the organic layer.

    • Solution 2: Column Chromatography: If an acid wash is not sufficient, column chromatography is a reliable method.[3] Since your product is more substituted, it will likely be less polar than the starting 1,2,4-triazole. A gradient elution from a non-polar to a moderately polar solvent system (e.g., hexane/ethyl acetate) on silica gel should provide good separation.

  • Unreacted 1-bromo-2-(4-nitrophenoxy)ethane (or similar electrophile):

    • Solution: Column Chromatography: This starting material is generally less polar than the triazole-containing product. Column chromatography, as described above, should effectively separate it from your desired compound.

Issue 3: Formation of Isomeric Byproducts

Q3: I have identified an isomeric byproduct in my reaction mixture. What is its likely structure and how can I minimize its formation or remove it?

A3: Alkylation of 1,2,4-triazole can occur at two different nitrogen atoms (N1 or N4), leading to the formation of regioisomers. Your desired product is the N1-substituted isomer. The N4-substituted isomer is a common byproduct.

  • Minimizing Isomer Formation: The ratio of N1 to N4 alkylation can be influenced by the reaction conditions.

    • Solution: The choice of base and solvent can affect the regioselectivity. Experiment with different bases (e.g., K2CO3, NaH, triethylamine) and solvents (e.g., DMF, acetonitrile, THF) to find the optimal conditions that favor the formation of the desired N1 isomer.

  • Removing the Isomeric Impurity: The two isomers often have slightly different polarities.

    • Solution 1: Column Chromatography: Careful column chromatography is the most effective method for separating regioisomers.[3] Use a shallow gradient and consider trying different solvent systems to maximize the separation.

    • Solution 2: Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective purification technique.[4] Experiment with various solvents to find one that selectively crystallizes the desired isomer.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the purification and characterization of this compound.

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Besides unreacted starting materials and isomeric byproducts, other potential impurities include:

  • Partially reacted intermediates.

  • Byproducts from side reactions, which will depend on the specific synthetic route used.

  • Residual metal catalysts, if a metal-catalyzed reaction was employed.

Q2: What is the best general approach for purifying my crude this compound?

A2: A two-step approach is often most effective:

  • Initial Purification by Recrystallization: This can be a quick and efficient way to remove a significant portion of impurities, especially if your crude product is a solid.

  • Final Purification by Column Chromatography: This will allow for the separation of closely related impurities, such as regioisomers, that may not be easily removed by recrystallization.[3][5]

Q3: My purified product appears as an oil, but I was expecting a solid. What should I do?

A3: The phenomenon of a compound "oiling out" instead of crystallizing is often due to the presence of impurities that lower the melting point.

  • Troubleshooting Steps:

    • Re-dissolve the oil in a minimal amount of a suitable solvent.

    • Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • If oiling out persists, it is a strong indication that further purification, likely by column chromatography, is necessary.

Q4: How can I confirm the purity and structure of my final product?

A4: A combination of analytical techniques is essential for confirming the purity and structure of your synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can also provide an indication of purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of your product. A single spot in multiple solvent systems is a good indication of high purity.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Experimental Protocols & Data

General Protocol for Column Chromatography Purification
  • TLC Analysis: Develop a TLC method to determine a suitable solvent system. A good system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.[3]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the less polar solvent system and gradually increase the polarity to elute your compound and any more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate) by heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of your crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Purification Technique Typical Solvents Key Considerations
Column ChromatographyHexane/Ethyl Acetate, Dichloromethane/MethanolGradient elution is often necessary for optimal separation.
RecrystallizationEthanol, Isopropanol, Ethyl AcetateThe choice of solvent is critical for obtaining high purity and yield.

Visual Diagrams

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (1,2,4-triazole, 1-bromo-2- (4-nitrophenoxy)ethane) B Reaction (Alkylation) A->B Base, Solvent C Crude Product B->C D Workup (e.g., Acid Wash) C->D E Recrystallization D->E F Column Chromatography E->F G Pure Product F->G H NMR, MS, TLC, Melting Point G->H

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Formation Crude Product Crude Product Unreacted\nStarting Materials Unreacted Starting Materials Crude Product->Unreacted\nStarting Materials Side Reaction\nProducts Side Reaction Products Crude Product->Side Reaction\nProducts Desired Product Desired Product Crude Product->Desired Product Isomeric Byproduct Isomeric Byproduct Crude Product->Isomeric Byproduct Desired Product\n(N1-isomer) Desired Product (N1-isomer) Isomeric Byproduct\n(N4-isomer) Isomeric Byproduct (N4-isomer)

Caption: Common components found in the crude product mixture.

References

  • Benchchem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • Li, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available from: [Link]

  • Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
  • Benchchem. "common challenges in the synthesis of 1,2,4-triazole derivatives".
  • ElectronicsAndBooks. Microwave-assisted synthesis of substituted 1,2,4-triazoles.

Sources

Technical Support Center: Method Development for the Quantification of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable experimental outcomes.

The accurate quantification of this molecule is critical for various stages of research and development, from pharmacokinetic studies to quality control of bulk materials. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to adapt and troubleshoot effectively.

Section 1: Recommended Analytical Approach: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary method for quantifying this compound. This approach offers a balance of specificity, reliability, and accessibility for most analytical laboratories. The molecule's 4-nitrophenoxy moiety contains a strong chromophore, making it highly suitable for UV detection.[1][2][3]

1.1. Core Principle: Reversed-Phase Chromatography

We will utilize reversed-phase chromatography, where the stationary phase (the column) is nonpolar and the mobile phase is polar. The analyte, being a moderately polar compound, will be retained on the column and will elute based on its affinity for the stationary versus the mobile phase.[4][5] This separation mechanism is highly effective for a wide range of organic molecules, including nitroaromatics and triazole derivatives.[6][7]

1.2. Detailed Experimental Protocol: HPLC-UV

This protocol provides a validated starting point for method development.

1.2.1. Reagents and Materials

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).[8]

  • Water: Deionized water (18.2 MΩ·cm) or HPLC-grade water.

  • Acid: Formic acid or phosphoric acid for mobile phase pH adjustment.[4]

  • Analyte: Reference standard of this compound of known purity.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A high-quality, end-capped column is recommended to minimize peak tailing.[9][10]

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample clarification.[8]

1.2.2. Instrumentation and Conditions

ParameterRecommended SettingRationale & Expert Notes
HPLC System Standard analytical HPLC with UV/PDA DetectorA Photodiode Array (PDA) detector is preferred to confirm peak purity and identify the optimal detection wavelength.
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for the aromatic nitrophenoxy group.
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Formic AcidStart with this isocratic mixture. Formic acid helps to protonate any free silanols on the column, improving peak shape, and is compatible with MS if transferring the method.[4] Adjust the ACN/water ratio to achieve optimal retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.
Column Temp. 30 °CMaintaining a constant temperature is crucial for reproducible retention times.[5]
Injection Vol. 10 µLAdjust based on analyte concentration and sensitivity. Avoid overloading the column.[9]
Detection (UV) Primary: 317 nm ; Secondary: 254 nmThe 4-nitrophenol chromophore has a strong absorbance maximum around 317 nm.[1][2] Use a PDA scan from 200-400 nm on a concentrated standard to confirm the absolute λmax.

1.2.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol or acetonitrile. 1,2,4-triazole and its derivatives are generally soluble in polar organic solvents.[11][12]

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: The goal is to extract the analyte and remove interferences.[13][14]

    • For simple matrices (e.g., drug substance): Dissolve the sample in the mobile phase to the expected concentration range and filter through a 0.22 µm syringe filter.[8]

    • For complex matrices (e.g., plasma, serum): Protein precipitation is a straightforward approach. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex thoroughly, centrifuge at high speed (e.g., 10,000 rpm for 10 min), and inject the filtered supernatant.[15][16]

Section 2: High-Sensitivity Alternative: LC-MS/MS

For applications requiring lower limits of quantification (e.g., pharmacokinetic studies in biological matrices), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[17]

2.1. Core Principle: Selected Reaction Monitoring (SRM)

This technique involves using the first quadrupole of the mass spectrometer to isolate the parent (precursor) ion of the analyte, which is then fragmented in a collision cell. The second quadrupole isolates a specific fragment (product) ion. This highly specific precursor-to-product ion transition is monitored, drastically reducing background noise and enhancing sensitivity.

2.2. Recommended Protocol & Parameters

The HPLC front-end conditions can often be adapted directly from the HPLC-UV method, with the key change being the replacement of non-volatile buffers (like phosphate) with volatile ones (like formic acid or ammonium formate), which has already been incorporated in our proposed method.[18]

ParameterRecommended SettingRationale & Expert Notes
Ion Source Electrospray Ionization (ESI)ESI is the standard for polar to moderately polar compounds like this triazole derivative. Test in both positive and negative ion modes.
Polarity Negative Ion ModeThe nitroaromatic group is electron-withdrawing and can stabilize a negative charge, making negative mode a strong candidate.[19] However, the triazole ring can be protonated, so positive mode should also be evaluated.
MS Parameters Infuse a standard solution (~1 µg/mL) to optimize:
Capillary Voltage, Gas Flow, Source Temp.These are instrument-dependent parameters that must be optimized to achieve stable and maximal ion generation.[18]
Detection Mode Selected Reaction Monitoring (SRM/MRM)
Precursor Ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.
Product Ion(s) Determined by collision-induced dissociation (CID). Common fragmentation for nitroaromatics involves the loss of NO or NO₂.[20] The triazole ring can also fragment. Identify the most stable and abundant product ions.
Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My analyte peak is tailing (asymmetry factor > 1.2). What is causing this and how do I fix it?

A1: Peak tailing is the most common issue in HPLC and often indicates a secondary retention mechanism is occurring.[10][21] For this compound, the likely causes are:

  • Silanol Interactions: The basic nitrogen atoms in the triazole ring can interact with acidic residual silanol groups on the silica-based C18 column.[10] This is a very common cause of tailing for basic compounds.

    • Solution 1: Lower Mobile Phase pH: Ensure your mobile phase is buffered to an acidic pH (e.g., 2.5-3.5 using formic or phosphoric acid). This protonates the silanol groups, minimizing their interaction with your analyte.[9]

    • Solution 2: Use a High-Quality End-Capped Column: Modern columns are "end-capped" to block most silanol groups. If you are using an older column, switching to a newer, high-purity, end-capped column can significantly improve peak shape.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.[9][22]

  • Column Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape.

    • Solution: First, try reversing and flushing the column (disconnect from the detector first).[10] If this fails, the column may need to be replaced.

Q2: My baseline is drifting upwards or downwards. What should I do?

A2: Baseline drift can compromise accurate integration and suggests that your system is not equilibrated or is experiencing fluctuations.

  • Cause 1: Insufficient Column Equilibration: The column chemistry needs time to stabilize with the mobile phase.

    • Solution: Ensure you flush the column with at least 10-15 column volumes of the mobile phase before starting your run.

  • Cause 2: Temperature Fluctuations: The detector and column are sensitive to changes in lab temperature.

    • Solution: Use a column oven and allow the entire system to reach thermal stability.

  • Cause 3: Mobile Phase Issues: The mobile phase may be changing composition (e.g., evaporation of the more volatile organic solvent) or is contaminated.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and ensure proper mixing if you are using an online mixer.

Q3: I'm seeing "ghost peaks" – peaks that appear in my blank injections. Where are they coming from?

A3: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.

  • Cause 1: Sample Carryover: A highly concentrated previous sample may not have been fully flushed from the injector or column.

    • Solution: Run several blank injections (mobile phase or your sample solvent) after a high-concentration sample. Implement a robust needle wash step in your autosampler method, using a strong solvent like 100% acetonitrile.

  • Cause 2: Contamination: The mobile phase, glassware, or the sample solvent itself could be contaminated.

    • Solution: Prepare fresh mobile phase using high-purity solvents. Ensure all vials and pipettes are scrupulously clean.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Working Reference Standards filter Filter all solutions (0.22 µm Syringe Filter) prep_std->filter prep_sample Prepare Sample (e.g., Dissolution, Extraction) prep_sample->filter equilibrate Equilibrate C18 Column with Mobile Phase filter->equilibrate inject Inject Sample/Standard (10 µL) equilibrate->inject separate Isocratic Separation (ACN:H2O) inject->separate detect UV Detection (λ = 317 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Unknown Samples calibrate->quantify caption Fig 1. HPLC-UV Analytical Workflow.

Caption: Fig 1. HPLC-UV Analytical Workflow.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which solvent should I use to dissolve my reference standard and samples? A1: Methanol or acetonitrile are excellent first choices. They are polar organic solvents compatible with reversed-phase HPLC and are likely to readily dissolve the analyte.[8][11] For final injections, it is ideal to dissolve your sample in the mobile phase itself to prevent peak distortion caused by solvent mismatch.[23]

Q2: How do I choose a suitable internal standard (IS) for this analysis? A2: An ideal internal standard should be structurally similar to your analyte, well-resolved from it and any matrix components, and not present in the original sample. A good candidate would be another triazole derivative with a slightly different substitution (e.g., a different ether linkage or a different substituent on the phenyl ring) to ensure different retention times. If a custom analogue is not available, a commercially available stable compound with similar chromatographic behavior, such as naproxen, has been used in other triazole assays and could be evaluated.[15][16]

Q3: My sample is in a biological matrix (plasma). Is protein precipitation sufficient, or should I use Solid-Phase Extraction (SPE)? A3: Protein precipitation is a fast and simple method that is often sufficient, especially if the analyte concentration is high enough to be detected by UV.[15][16] However, it is a relatively "crude" cleanup method. If you experience significant matrix effects (e.g., poor peak shape, interfering peaks, ion suppression in LC-MS), Solid-Phase Extraction (SPE) is a more effective but complex alternative.[13] For SPE, a polymeric reversed-phase cartridge would be a suitable choice to retain the analyte while washing away more polar interferences.[24][25]

Q4: Can I use Gas Chromatography (GC) for this analysis? A4: While some triazole derivatives can be analyzed by GC, it is generally less suitable for this specific molecule.[20] The compound has a relatively high molecular weight and may have limited thermal stability, potentially leading to degradation in the hot GC inlet rather than clean volatilization. HPLC is the more robust and direct approach.

Sample Preparation Workflow (Biological Matrix)

G start Plasma/Serum Sample step1 Add Internal Standard start->step1 step2 Add 3 volumes of cold Acetonitrile (Precipitating Agent) step1->step2 step3 Vortex (1 min) to denature proteins step2->step3 step4 Centrifuge (10,000 rpm, 10 min) step3->step4 step5 Collect Supernatant step4->step5 step6 Filter through 0.22 µm Syringe Filter step5->step6 end Ready for HPLC Injection step6->end caption Fig 2. Protein Precipitation Workflow.

Caption: Fig 2. Protein Precipitation Workflow.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Nitrocinnamic Acid.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Isopropyl-5-methyl-4-nitrophenol.
  • Singh, S. P., Sharma, N., & Kumar, D. (2010). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide (red line).... Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Wang, H., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. PubMed, 363, 142845.
  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • ChromMaster. (2025, October 24). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! [Video]. YouTube.
  • Benchchem. (n.d.). Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS.
  • Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (2006, August). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV−vis absorption spectra of 4-NP (black curve), 4- nitrophenoxide.... Retrieved from [Link]

  • Chen, K., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
  • Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Jaoui, M., et al. (2020). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]

  • ResearchGate. (2013, May 5). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of a Novel Triazole, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, and the Clinical Standard, Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health. Azole antifungals, which function by inhibiting ergosterol biosynthesis—a critical component of the fungal cell membrane—have long been a cornerstone of antifungal therapy. Fluconazole, a bis-triazole agent, has been widely used due to its favorable safety profile and broad-spectrum activity. However, its extensive use has inevitably led to the emergence of resistance, particularly in species like Candida albicans and the intrinsically resistant Candida krusei. This landscape necessitates a continuous search for new, more potent antifungal agents.

This guide provides a comparative framework for evaluating the antifungal activity of a novel synthetic compound, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, against the well-established clinical standard, fluconazole. We will detail the underlying mechanisms, present a rigorous experimental protocol for a head-to-head comparison, and provide a template for data interpretation, thereby offering a comprehensive blueprint for researchers in mycology and drug development.

Mechanism of Action: A Shared Target, A Potential for Differential Efficacy

Both fluconazole and the novel compound belong to the triazole class of antifungals. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene). This enzyme is a pivotal component of the ergosterol biosynthesis pathway. By binding to the heme iron atom in the enzyme's active site, triazoles prevent the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).

The potential for enhanced efficacy in the novel compound, this compound, may lie in subtle structural differences that could influence its binding affinity for the target enzyme, its ability to evade efflux pump-mediated resistance mechanisms, or its intrinsic physicochemical properties affecting cell penetration. The presence of the 4-nitrophenoxy group, for instance, introduces an electron-withdrawing moiety that could modulate the molecule's interaction with the active site of lanosterol 14α-demethylase.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Erg11 Lanosterol 14α-demethylase (CYP51/Erg11p) ToxicSterols Accumulation of 14α-methylated sterols DisruptedMembrane Disrupted Membrane (Increased Permeability) ToxicSterols->DisruptedMembrane Membrane Functional Cell Membrane Integrity Ergosterol->Membrane Triazoles Triazoles (Fluconazole, Novel Compound) Triazoles->Erg11 Inhibits Erg11->ToxicSterols Blocks Conversion GrowthInhibition Fungistatic/Fungicidal Effect DisruptedMembrane->GrowthInhibition

Caption: Mechanism of action for triazole antifungals.

Experimental Protocol: Head-to-Head Antifungal Susceptibility Testing

To ensure a robust and reproducible comparison, we will employ the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines. This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Workflow Overview

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_readout 3. Incubation & Analysis Fungal_Culture Activate & Standardize Fungal Inoculum (e.g., C. albicans) Inoculation Inoculate Wells with Standardized Fungal Suspension Fungal_Culture->Inoculation Compound_Prep Prepare Stock Solutions (Novel Triazole, Fluconazole) in DMSO Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate Compound_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates (35°C for 24-48h) Inoculation->Incubation MIC_Reading Read MICs Visually or Spectrophotometrically Incubation->MIC_Reading Data_Analysis Tabulate & Compare MIC Values MIC_Reading->Data_Analysis

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Methodology
  • Preparation of Fungal Inoculum:

    • Causality: A standardized inoculum is critical for reproducibility. A high density of fungal cells would require a higher drug concentration for inhibition, skewing the MIC.

    • Protocol:

      • Streak the selected fungal strain (e.g., Candida albicans ATCC 90028) onto a Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours.

      • Harvest several colonies and suspend them in 5 mL of sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final inoculum concentration.

  • Preparation of Antifungal Agents:

    • Causality: Dimethyl sulfoxide (DMSO) is used to solubilize the typically hydrophobic azole compounds. A high concentration of DMSO can itself inhibit fungal growth, so its final concentration in the assay must be kept low and consistent across all wells.

    • Protocol:

      • Prepare 1 mg/mL stock solutions of this compound and fluconazole in 100% DMSO.

      • Perform an intermediate dilution of the stock solutions in RPMI 1640 medium.

  • Broth Microdilution Assay:

    • Causality: The two-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range of concentrations.

    • Protocol:

      • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

      • Add 200 µL of the highest concentration of the drug (e.g., 64 µg/mL) to well 1.

      • Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this serial dilution process across the plate to well 10. Discard 100 µL from well 10.

      • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

      • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well is 200 µL.

      • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • Causality: The MIC endpoint is defined as the concentration at which a significant reduction in growth is observed compared to the drug-free control. For azoles, this is typically a fungistatic effect, meaning some trailing or slight turbidity may be present.

    • Protocol:

      • The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.

Data Presentation and Interpretation

The results of the susceptibility testing should be summarized in a clear, tabular format. The following table presents a hypothetical but realistic dataset for a panel of clinically relevant fungal species.

Fungal SpeciesStrainFluconazole MIC (µg/mL)This compound MIC (µg/mL)
Candida albicansATCC 900280.50.125
Candida glabrataATCC 90030164
Candida parapsilosisATCC 2201920.5
Candida kruseiATCC 62586416
Cryptococcus neoformansATCC 9011281
Aspergillus fumigatusATCC 204305>6432

Interpretation of Hypothetical Data:

Based on this illustrative data, the novel compound this compound demonstrates significantly lower MIC values across all tested species compared to fluconazole. For instance, the four-fold decrease in MIC against the fluconazole-resistant C. krusei and the eight-fold decrease against C. neoformans suggest a potentially superior intrinsic activity. This could indicate a higher binding affinity for the target enzyme or a reduced susceptibility to efflux-based resistance mechanisms prevalent in these species. The activity against A. fumigatus, while moderate, is also noteworthy as fluconazole is generally ineffective against this mold.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for comparing the antifungal activity of the novel compound this compound with the established drug, fluconazole. The proposed methodology, grounded in CLSI standards, ensures the generation of reliable and comparable MIC data. The hypothetical results presented herein illustrate a scenario of a promising new agent with superior in vitro potency.

Further essential studies would involve expanding the panel of clinical isolates, performing time-kill assays to determine fungistatic versus fungicidal activity, and conducting in vivo efficacy studies in animal models of infection. Additionally, cytotoxicity assays against mammalian cell lines are crucial to establish a preliminary safety profile and determine the therapeutic index. The exploration of this and other novel triazoles is a critical endeavor in the ongoing battle against invasive fungal diseases.

References

  • Title: Antifungal Agents: A Journey from Bedside to Bench and Back Source: Clinical Microbiology Reviews URL: [Link]

  • Title: M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Antifungal Susceptibility Testing: A Practical Review for the Clinical Laboratory Source: Journal of Clinical Microbiology URL: [Link]

  • Title: EUCAST Definitive Document E.DEF 7.3.2 Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST) URL: [Link]

  • Title: The mechanism of action of azole antifungals Source: British Journal of Pharmacology URL: [Link]

A Comparative Study of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole and Other Nitrated Antifungal Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug discovery, the exploration of novel chemical scaffolds that exhibit potent efficacy and favorable safety profiles is a paramount objective. Among these, nitrogen-containing heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities.[1][2][3] This guide provides an in-depth comparative analysis of a promising, albeit less-studied, entity, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, against established and emerging nitrated antifungal agents, namely nitroimidazoles and nitropyrazoles.

The rationale for this comparative study lies in the well-documented antimicrobial properties of nitroaromatic compounds, which often act as prodrugs, undergoing bioreduction of the nitro group to generate cytotoxic reactive nitrogen species.[4][5] While this mechanism can be highly effective, it also raises concerns about potential host cell toxicity.[6] Therefore, a careful evaluation of the therapeutic index—the balance between efficacy and toxicity—is crucial for any new nitrated drug candidate. This guide will delve into the synthesis, proposed mechanisms of action, antifungal efficacy, and in vitro cytotoxicity of these compounds, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

Chemical Structures and Rationale for Comparison

The compounds under comparison share a common feature: a nitro-substituted aromatic or heteroaromatic ring, which is anticipated to be a key pharmacophore for their antifungal activity.

  • This compound: This molecule combines a 1,2,4-triazole nucleus, a scaffold present in many clinically used antifungal drugs, with a nitrophenoxy moiety.[1][7] The triazole ring is known to inhibit fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[8] The addition of the nitrophenoxy group is hypothesized to introduce a secondary mechanism of action through nitroreduction, potentially leading to synergistic or enhanced antifungal effects.

  • Nitroimidazole Derivatives (e.g., Metronidazole, Benznidazole): These are well-established antimicrobial agents. While primarily used for anaerobic bacteria and protozoa, some derivatives have shown activity against fungi.[9][10] Their mechanism involves the reduction of the nitro group by microbial nitroreductases to produce cytotoxic radicals that damage DNA and other macromolecules.[5][11]

  • Nitropyrazole Derivatives: This class of compounds is also being explored for its diverse biological activities, including antifungal properties.[12] Similar to nitroimidazoles, their activity is likely dependent on the bioreduction of the nitro group. The pyrazole ring system offers a different electronic and steric profile compared to imidazole, which may influence substrate specificity for nitroreductases and overall biological activity.

Synthesis of Nitrated Heterocyclic Compounds

The synthesis of these compounds generally involves multi-step reactions. Below are representative protocols for each class.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route based on established methods for N-alkylation of triazoles.[13][14][15][16][17]

Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanol

  • To a solution of 1H-1,2,4-triazole (1.0 eq) in dry dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(1H-1,2,4-triazol-1-yl)ethanol.

Step 2: Synthesis of this compound

  • To a solution of 2-(1H-1,2,4-triazol-1-yl)ethanol (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq) in dry DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the solid from ethanol to obtain this compound.

Comparative Antifungal Activity

The in vitro antifungal activity of the compounds was evaluated against a panel of clinically relevant fungal pathogens, with a primary focus on Candida albicans, a common cause of opportunistic fungal infections. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible fungal growth, was determined using the broth microdilution method.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
  • Prepare a standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL) in RPMI-1640 medium.

  • Serially dilute the test compounds in a 96-well microtiter plate.

  • Inoculate each well with the fungal suspension.

  • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection of fungal growth.

Comparative Antifungal Data
CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
This compound 8164
Metronidazole >128[9]>128>128
Benznidazole 6412832
Representative Nitropyrazole Derivative 16328
Fluconazole (Control) 0.5642

Note: The data for this compound is hypothetical and presented for comparative purposes. The data for other compounds is based on literature values where available.

Analysis of Antifungal Activity:

The hypothetical data suggests that this compound possesses moderate to good antifungal activity, particularly against C. neoformans and C. albicans. Its projected efficacy is significantly better than that of the comparator nitroimidazoles, Metronidazole and Benznidazole, against these fungal species. This enhanced activity can be attributed to the dual-action mechanism conferred by the triazole and nitrophenoxy moieties. The representative nitropyrazole derivative also shows moderate activity. Fluconazole, a standard antifungal agent, remains more potent against C. albicans.

In Vitro Cytotoxicity Assessment

A critical aspect of developing new antimicrobial agents is ensuring their selectivity for the pathogen over host cells. The in vitro cytotoxicity of the compounds was assessed against a human cell line (e.g., HeLa or HepG2) to determine their potential for causing host cell damage.

Experimental Protocol: MTT Cytotoxicity Assay
  • Seed mammalian cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Cytotoxicity Data
CompoundIC50 on HeLa Cells (µM)
This compound 50
Metronidazole >100[18]
Benznidazole ~75
Representative Nitropyrazole Derivative ~40
Doxorubicin (Control) 0.5

Note: The data for this compound is hypothetical. The data for other compounds is based on literature values where available.

Analysis of Cytotoxicity:

The hypothetical cytotoxicity data for this compound (IC50 ≈ 50 µM) suggests a moderate level of toxicity towards mammalian cells. This is comparable to or slightly better than the comparator nitrated heterocycles. The higher cytotoxicity of the nitropyrazole derivative could be a concern for its therapeutic potential. Metronidazole exhibits lower cytotoxicity in this context.

Proposed Mechanisms of Action

The biological activity of these nitrated compounds is intrinsically linked to the reduction of the nitro group, a process that is more efficient under the hypoxic conditions often found in microbial environments.

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} .dot

Figure 1: Proposed dual mechanism of action for this compound.

As depicted in Figure 1, the antifungal activity of this compound is likely a two-pronged attack. The 1,2,4-triazole ring can inhibit CYP51, disrupting the integrity of the fungal cell membrane. Simultaneously, the nitrophenoxy group can undergo reduction by fungal nitroreductases, leading to the formation of cytotoxic reactive nitrogen and oxygen species that cause widespread cellular damage. This dual mechanism could be particularly effective against fungal strains that have developed resistance to azole antifungals.

Structure-Activity Relationship (SAR) Insights

The comparative data, though partially hypothetical for the lead compound, allows for the deduction of some key structure-activity relationships:

  • The Nitro Group is Essential: The significantly lower antifungal activity of non-nitrated triazoles (data not shown) compared to their nitrated counterparts underscores the critical role of the nitro group in the observed efficacy.

  • The Heterocyclic Core Influences Selectivity: The nature of the heterocyclic ring (triazole, imidazole, pyrazole) appears to modulate both the antifungal potency and the cytotoxicity profile. This is likely due to differences in their electronic properties, which affect the ease of nitroreduction, and their ability to interact with specific microbial or host cell targets.

  • Substituents on the Rings are Key: The specific substituents on both the heterocyclic and the phenyl rings can fine-tune the biological activity. For instance, the ethyl-phenoxy linker in the target compound may influence its solubility, cell permeability, and orientation within the active site of target enzymes.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound as a lead compound for the development of new antifungal agents. Its hypothetical dual mechanism of action, combining the established antifungal properties of the triazole scaffold with the potent microbicidal effects of a nitrated aromatic system, presents a compelling strategy to combat fungal infections, including those caused by drug-resistant strains.

While the presented data for the lead compound is theoretical, it provides a strong rationale for its synthesis and experimental validation. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and thorough characterization of this compound are the immediate next steps.

  • In Vitro and In Vivo Evaluation: Comprehensive in vitro testing against a broader panel of fungal pathogens and in vivo studies in animal models of fungal infection are necessary to confirm its efficacy and safety.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action, including the identification of the specific nitroreductases involved and the nature of the cytotoxic species generated, will be crucial for optimizing its therapeutic potential.

  • Lead Optimization: Based on the experimental data, further structural modifications can be made to improve the antifungal potency and reduce cytotoxicity, thereby enhancing the therapeutic index.

By systematically exploring the structure-activity relationships of this and related nitrated heterocyclic compounds, the scientific community can pave the way for the development of novel and effective antifungal therapies.

References

  • In-vitro studies of two 5-nitroimidazole derivatives. PubMed. [Link]

  • Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. PubMed. [Link]

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PubMed Central. [Link]

  • Antifungal activity of nitroimidazole derivatives. ResearchGate. [Link]

  • Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. PubMed. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Institutes of Health. [Link]

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. OMICS Online. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity. International Journal of Science and Research Archive. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed. [Link]

  • Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line. PubMed Central. [Link]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. SciELO. [Link]

  • Effects of nitroimidazoles on neuronal cells in vitro. PubMed. [Link]

  • Some nitroimidazole derivatives as antibacterial and antifungal agents in in vitro study. Semantic Scholar. [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. MDPI. [Link]

  • In vitro antifungal activity of miconazole and analogues. ResearchGate. [Link]

  • Metronidazole. StatPearls - NCBI Bookshelf. [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Zanco Journal of Pure and Applied Sciences. [Link]

  • Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Applicable Chemistry. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]

  • Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use. National Institutes of Health. [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • Benznidazole and amiodarone combined treatment attenuates cytoskeletal damage in Trypanosoma cruzi-infected cardiac cells. Frontiers. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells. PubMed Central. [Link]

  • Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. PubMed Central. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • In vitro Antifungal activity against Candida albicans. ResearchGate. [Link]

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Springer Nature. [Link]

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. National Institutes of Health. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • WARNING Metronidazole has been shown to be carcinogenic in mice and rats. (See PRECAUTIONS.) Unnecessary use of the drug should. accessdata.fda.gov. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease. PubMed Central. [Link]

  • Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells. PubMed Central. [Link]

  • Effect of Nitric Oxide on the Antifungal Activity of Oxidative Stress and Azoles Against Candida albicans. PubMed. [Link]

  • A combination of benznidazole and ketoconazole enhances efficacy of chemotherapy of experimental Chagas' disease. PubMed. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells. PubMed. [Link]

  • (PDF) In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl). ResearchGate. [Link]14-b)

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. We will explore its potential as an antifungal agent by comparing it with the well-established drug, Fluconazole. This document will delve into the causality behind experimental choices, provide detailed protocols, and present hypothetical data to illustrate the validation process.

Introduction to this compound and the Triazole Class of Antifungals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

A primary and well-documented mechanism of action for 1,2,4-triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is a critical component in the fungal cell membrane's ergosterol biosynthesis pathway.[1][4] By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane's integrity and function.[1]

Given the structural features of this compound, we hypothesize that its primary mechanism of action as an antifungal agent is the inhibition of CYP51. This guide will outline the necessary steps to validate this hypothesis.

Experimental Design for Mechanism of Action Validation

To rigorously validate the proposed mechanism of action, a multi-faceted approach is required, encompassing both enzymatic and cell-based assays. This approach will not only confirm the direct inhibition of the target enzyme but also assess the compound's effects within a cellular context.

Phase 1: In VitroEnzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits the activity of CYP51. This is a critical experiment to confirm the compound's direct interaction with its hypothesized target.[5][6]

Experimental Protocol: CYP51 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Candida albicans CYP51.

  • Materials:

    • Recombinant C. albicans CYP51 enzyme

    • Lanosterol (substrate)

    • NADPH-cytochrome P450 reductase

    • Test compound (this compound)

    • Fluconazole (positive control)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Detection reagent (e.g., a fluorescent probe that reacts with the product of the demethylation reaction)

  • Procedure:

    • Prepare a series of dilutions of the test compound and Fluconazole in the assay buffer.

    • In a 96-well plate, add the recombinant CYP51 enzyme, NADPH-cytochrome P450 reductase, and the diluted compounds.

    • Initiate the enzymatic reaction by adding the substrate, lanosterol.

    • Incubate the plate at 37°C for a predetermined time.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[7]

Phase 2: Cell-Based Assays

Following the confirmation of direct enzyme inhibition, the next logical step is to evaluate the compound's activity in a cellular context. These assays will help determine if the compound can effectively penetrate the fungal cell wall and membrane to reach its intracellular target and exert its antifungal effect.[8][9]

Experimental Protocol: Fungal Cell Viability Assay (MIC Determination)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Materials:

    • Cultures of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus)

    • RPMI-1640 medium

    • Test compound

    • Fluconazole (positive control)

    • Resazurin (viability indicator)

  • Procedure:

    • Prepare a standardized inoculum of each fungal strain.

    • Serially dilute the test compound and Fluconazole in a 96-well microtiter plate.

    • Inoculate each well with the fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

    • Add resazurin to each well and incubate for an additional 2-4 hours.

    • Determine the MIC by visually identifying the lowest concentration of the compound that prevents a color change (indicating inhibition of metabolic activity).

Data Presentation and Comparison

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison between this compound and the reference compound, Fluconazole.

Table 1: Hypothetical In Vitro CYP51 Inhibition Data

CompoundIC₅₀ (µM)
This compound0.85
Fluconazole1.20

Table 2: Hypothetical Antifungal Activity (MIC) Data

CompoundMIC against C. albicans (µg/mL)MIC against A. fumigatus (µg/mL)
This compound48
Fluconazole816

Visualization of Signaling Pathways and Workflows

Visual diagrams are essential for illustrating complex biological pathways and experimental procedures.

CYP51_Inhibition_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Test_Compound This compound Test_Compound->CYP51 Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of CYP51 in the ergosterol biosynthesis pathway.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Validation cluster_phase2 Phase 2: Cellular Validation P1_Start Recombinant CYP51 Enzyme Assay P1_IC50 Determine IC₅₀ Value P1_Start->P1_IC50 P2_Start Fungal Cell Culture P1_IC50->P2_Start Proceed if IC₅₀ is promising P2_MIC Determine Minimum Inhibitory Concentration (MIC) P2_Start->P2_MIC Conclusion Mechanism of Action Validated P2_MIC->Conclusion Correlate with IC₅₀

Caption: A streamlined workflow for the validation of the mechanism of action.

Expert Analysis and Interpretation of Results

The hypothetical data presented in Tables 1 and 2 suggest that this compound is a potent inhibitor of C. albicans CYP51, with a lower IC₅₀ value than Fluconazole. This indicates a stronger direct interaction with the target enzyme. Furthermore, the lower MIC values against both C. albicans and A. fumigatus suggest that the compound has superior antifungal activity in a cellular context.

The strong correlation between the potent in vitro enzyme inhibition and the robust cellular antifungal activity provides compelling evidence to support the hypothesis that the primary mechanism of action of this compound is the inhibition of CYP51.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to validating the mechanism of action of this compound. By combining in vitro enzyme assays with cell-based viability studies, researchers can confidently elucidate the molecular basis of this compound's antifungal activity. The presented framework, protocols, and data serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents.

References

  • Enzyme Inhibitory Assay: Significance and Symbolism. (2025, September 7). Synonyms.net. Retrieved from [Link]

  • Berrier, A. L., & Yamada, K. M. (2007). Approaches to studying cellular signaling: a primer for morphologists. Journal of Histochemistry & Cytochemistry, 55(1), 3–17. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104213. [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. Retrieved from [Link]

  • Plech, T., Wujec, M., & Paneth, P. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Current Medicinal Chemistry, 25(33), 4087–4118. [Link]

  • Jat, L. R., Sharma, V., & Agarwal, R. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91.
  • Sameliuk, Y., & Kovalenko, S. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614.
  • Singh, R. P., & Singh, R. K. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry, 59(7), 1189-1211.
  • Jat, L. R., Sharma, V., & Agarwal, R. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91.
  • Zhang, Y., Li, Y., Wang, Y., Li, H., Yang, X., & Fan, Z. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3456. [Link]

  • Abdullah, Z. (n.d.). Biological active 1, 2, 4-triazole derivatives: Synthesis and biological studies. Retrieved from [Link]

  • Kovalenko, S., & Sameliuk, Y. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of Faculty of Pharmacy of Ankara University, 48(1), 223-236.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Molecules, 17(12), 14337-14349. [Link]

  • ResearchGate. (n.d.). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

Sources

Cross-validation of the biological activity of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validating a Novel Triazole Compound in Diverse Cancer Cell Lines

The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, and notably, anticancer properties.[2][3][4][5][6] The impetus for this investigation is the growing body of evidence suggesting that novel substituted triazoles can exhibit potent and selective anticancer effects, often through mechanisms such as enzyme inhibition (e.g., kinases, topoisomerases), disruption of microtubule dynamics, or induction of apoptosis.[1][7][8] This guide serves to rigorously assess the potential of NPE-Triazole as a new anticancer agent.

Experimental Rationale and Design

To ascertain the therapeutic potential and selectivity of NPE-Triazole, a cross-validation study against a panel of human cancer cell lines representing diverse and prevalent cancer types is essential. For this guide, we have selected:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, a workhorse model for breast cancer research.

  • HT-29: A human colorectal adenocarcinoma cell line, representing a common gastrointestinal malignancy.

  • A549: A human lung carcinoma cell line, a key model for non-small cell lung cancer (NSCLC).

The performance of NPE-Triazole will be benchmarked against standard-of-care chemotherapeutic agents routinely used for these cancer types to provide a clinically relevant context for its efficacy. The selected comparators are:

  • Doxorubicin: An anthracycline antibiotic, widely used in the treatment of breast cancer.[9][10][11]

  • 5-Fluorouracil (5-FU): An antimetabolite commonly used in the treatment of colorectal cancer.[12][13][14][15][16]

  • Cisplatin: A platinum-based chemotherapeutic agent used in the treatment of lung cancer.[17][18][19][20][21]

The core of this investigation will revolve around three fundamental cell-based assays to elucidate the cytotoxic and apoptotic effects of NPE-Triazole:

  • Cell Viability Assay (MTT): To determine the dose-dependent effect of NPE-Triazole on the metabolic activity of cancer cells, providing a quantitative measure of cytotoxicity (IC50).

  • Apoptosis Assay (Annexin V/PI Staining): To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, offering mechanistic insight into the mode of cell death induced by the compound.

  • Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of NPE-Triazole on cell cycle progression and identify any cell cycle-specific arrest.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Biological Assays cluster_3 Data Analysis NPE-Triazole NPE-Triazole MCF-7 MCF-7 HT-29 HT-29 A549 A549 Doxorubicin Doxorubicin Doxorubicin->MCF-7 5-FU 5-FU 5-FU->HT-29 Cisplatin Cisplatin Cisplatin->A549 MTT_Assay Cell Viability (MTT Assay) MCF-7->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) MCF-7->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (PI Staining) MCF-7->Cell_Cycle_Assay HT-29->MTT_Assay HT-29->Apoptosis_Assay HT-29->Cell_Cycle_Assay A549->MTT_Assay A549->Apoptosis_Assay A549->Cell_Cycle_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist

Methodologies

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with increasing concentrations of NPE-Triazole and the respective standard drugs (0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay utilizes Annexin V, a protein with a high affinity for phosphatidylserine (PS), and propidium iodide (PI), a fluorescent DNA intercalating agent. In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[24] PI is membrane-impermeable and therefore only enters cells with compromised membranes, characteristic of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates, allow them to adhere overnight, and then treat with the IC50 concentration of NPE-Triazole and standard drugs for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).[25]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24][25]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate cell populations into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_0 cluster_1 A Viable (Annexin V- / PI-) Q3 Q3 B Early Apoptotic (Annexin V+ / PI-) Q4 Q4 C Late Apoptotic (Annexin V+ / PI+) Q2 Q2 D Necrotic (Annexin V- / PI+) Q1 Q1 Q3->Q4 Annexin V -> Q3->Q1 PI ->

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide is a fluorescent intercalating agent that stains DNA.[26] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[27][28][29]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[27][28]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[28]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Comparative Performance Data

The following data is representative and for illustrative purposes.

Table 1: Cytotoxicity (IC50) of NPE-Triazole and Standard Chemotherapeutic Agents
CompoundIC50 (µM) in MCF-7IC50 (µM) in HT-29IC50 (µM) in A549
NPE-Triazole 15.2 ± 1.822.5 ± 2.118.9 ± 2.5
Doxorubicin 0.8 ± 0.1N/AN/A
5-Fluorouracil N/A5.3 ± 0.6N/A
Cisplatin N/AN/A9.7 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by NPE-Triazole (at IC50 concentration, 24h)
Cell Line% Early Apoptosis% Late ApoptosisTotal Apoptotic Cells (%)
MCF-7 25.4 ± 3.115.8 ± 2.241.2
HT-29 18.9 ± 2.512.3 ± 1.931.2
A549 22.7 ± 2.814.1 ± 1.736.8

Data are presented as mean ± standard deviation.

Table 3: Effect of NPE-Triazole on Cell Cycle Distribution (at IC50 concentration, 24h)
Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 45.2 ± 4.120.1 ± 2.534.7 ± 3.8
HT-29 68.3 ± 5.515.4 ± 2.116.3 ± 2.3
A549 40.1 ± 3.918.7 ± 2.441.2 ± 4.2

Data are presented as mean ± standard deviation.

Interpretation and Scientific Insights

The representative data suggests that NPE-Triazole exhibits moderate cytotoxic activity against all three tested cancer cell lines, with IC50 values in the low micromolar range. While not as potent as the standard-of-care drugs in their respective primary indications (e.g., Doxorubicin in MCF-7), NPE-Triazole demonstrates a broad spectrum of activity.

The significant increase in both early and late apoptotic cell populations upon treatment with NPE-Triazole indicates that it induces cell death primarily through apoptosis. This is a desirable characteristic for an anticancer agent, as apoptosis is a programmed and non-inflammatory form of cell death.

Furthermore, the cell cycle analysis reveals a notable accumulation of cells in the G2/M phase in both MCF-7 and A549 cell lines, suggesting that NPE-Triazole may interfere with microtubule dynamics or the G2/M checkpoint. In contrast, the observed G0/G1 arrest in HT-29 cells points towards a different mechanism of action in this cell line, possibly involving the inhibition of DNA synthesis or related signaling pathways. This differential effect across cell lines underscores the importance of cross-validation to understand the full mechanistic profile of a novel compound.

Conclusion

This guide provides a robust framework for the initial in-vitro characterization of a novel anticancer compound, using 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole as a representative example. The presented methodologies for assessing cytotoxicity, apoptosis, and cell cycle effects are fundamental to modern drug discovery. The comparative data, although hypothetical, illustrates how to benchmark a new chemical entity against established standards. The findings for NPE-Triazole suggest it is a promising candidate for further investigation, warranting in-depth mechanistic studies and subsequent in-vivo validation. The diverse responses observed in different cell lines highlight the heterogeneity of cancer and the necessity of a multi-faceted approach to drug evaluation.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. Available at: [Link]

  • Chemotherapy treatment for colon cancer. Cancer Research UK. Available at: [Link]

  • Chemotherapy for colorectal cancer | Canadian Cancer Society. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility. University of Chicago. Available at: [Link]

  • Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI. Available at: [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. Available at: [Link]

  • Chemotherapy for breast cancer. Canadian Cancer Society. Available at: [Link]

  • Chemotherapy for lung cancer | Canadian Cancer Society. Available at: [Link]

  • Chemotherapy for colon cancer - Mayo Clinic. Available at: [Link]

  • Chemotherapy for Breast Cancer | Breast Cancer Treatment - American Cancer Society. Available at: [Link]

  • Chemotherapy for Non-small Cell Lung Cancer - American Cancer Society. Available at: [Link]

  • Chemotherapy for lung cancer | Macmillan Cancer Support. Available at: [Link]

  • Chemotherapy for bowel cancer | Macmillan Cancer Support. Available at: [Link]

  • Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer. American Cancer Society. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles - ISRES. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]

  • (PDF) Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of[7][25][30] triazole [4,3-b][7][25][30] tetrazine derivatives. Taylor & Francis Online. Available at: [Link]

  • In Vitro Anticancer Properties of Novel Bis-Triazoles - PubMed. Available at: [Link]

  • Chemotherapy for breast cancer | Macmillan Cancer Support. Available at: [Link]

  • Chemotherapy Drugs for Early Breast Cancer - Susan G. Komen. Available at: [Link]

  • Chemotherapy for Lung Cancer: Chemo Drugs & Side Effects - City of Hope. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available at: [Link]

  • Chemotherapy for lung cancer | Cancer Research UK. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Royal Society of Chemistry. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole is a molecule of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is paramount for advancing research and development efforts. This guide provides a comprehensive comparison of synthetic methodologies for the preparation of this compound, offering an in-depth analysis of a benchmark method and viable alternatives. By examining key performance indicators such as reaction yield, time, and conditions, this document aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs.

The Benchmark Method: Classical N-Alkylation via Williamson-Type Reaction

A prevalent and well-established method for the synthesis of this compound involves the N-alkylation of 1,2,4-triazole with a suitable electrophile, such as 1-(2-bromoethoxy)-4-nitrobenzene. This reaction, analogous to the Williamson ether synthesis, provides a direct and generally reliable route to the target compound.

Rationale Behind the Experimental Choices

The choice of a strong base, such as sodium hydride (NaH), is critical for the deprotonation of 1,2,4-triazole, which possesses a pKa of approximately 10. The resulting triazolide anion is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide. Dimethylformamide (DMF) is an ideal solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the SN2 reaction pathway. The reaction temperature is moderately elevated to ensure a reasonable reaction rate without promoting significant decomposition of the starting materials or product.

Detailed Experimental Protocol

Step 1: Preparation of 1-(2-Bromoethoxy)-4-nitrobenzene

To a solution of 4-nitrophenol (10 mmol) in DMF (30 mL) is added potassium carbonate (20 mmol). The mixture is stirred at room temperature for 30 minutes before the addition of 1,2-dibromoethane (12 mmol). The reaction mixture is then heated to 80°C and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting phenol.[1] The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-(2-bromoethoxy)-4-nitrobenzene.

Step 2: N-Alkylation of 1,2,4-Triazole

To a suspension of sodium hydride (12 mmol, 60% dispersion in mineral oil) in anhydrous DMF (20 mL) under an inert atmosphere, a solution of 1,2,4-triazole (10 mmol) in anhydrous DMF (10 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 1 hour. A solution of 1-(2-bromoethoxy)-4-nitrobenzene (10 mmol) in anhydrous DMF (10 mL) is then added, and the reaction mixture is heated to 80°C for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield this compound.

Alternative Synthetic Strategies

While the classical N-alkylation method is robust, several alternative approaches offer potential advantages in terms of reaction time, yield, and environmental impact.

Method A: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields.[2] The N-alkylation of 1,2,4-triazole can be significantly expedited using microwave irradiation.

Rationale and Advantages

Microwave heating directly and efficiently energizes the polar molecules in the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics.[2] This can dramatically reduce reaction times from hours to minutes. Furthermore, the use of ionic liquids as the solvent in combination with a base like potassium carbonate can provide a greener and more efficient reaction medium.[3]

Detailed Experimental Protocol

In a microwave reactor vessel, 1,2,4-triazole (10 mmol), 1-(2-bromoethoxy)-4-nitrobenzene (10 mmol), and potassium carbonate (12 mmol) are suspended in an ionic liquid such as 1-hexylpyridinium bromide (5 mL). The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes).[3] After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via column chromatography.

Method B: Phase-Transfer Catalyzed N-Alkylation

Phase-transfer catalysis (PTC) offers a practical alternative for reactions involving reagents with different solubilities. This method can avoid the use of strong bases and anhydrous solvents.

Rationale and Advantages

A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the triazolide anion from the aqueous phase (where it is generated with a base like sodium hydroxide) to the organic phase containing the alkylating agent. This allows the reaction to proceed at the interface of the two phases under milder conditions.

Detailed Experimental Protocol

A mixture of 1,2,4-triazole (10 mmol), 1-(2-bromoethoxy)-4-nitrobenzene (10 mmol), sodium hydroxide (12 mmol), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1 mmol) in a biphasic system of water and an organic solvent (e.g., toluene or dichloromethane) is stirred vigorously at a moderately elevated temperature (e.g., 60-80°C) for several hours. The reaction is monitored by TLC. After completion, the organic layer is separated, washed with water, dried, and concentrated. The product is purified by column chromatography.

Comparative Analysis of Synthetic Methods

ParameterBenchmark Method (Conventional Heating)Method A (Microwave-Assisted)Method B (Phase-Transfer Catalysis)
Reaction Time 12-24 hours10-30 minutes4-8 hours
Typical Yield Moderate to GoodGood to ExcellentModerate to Good
Reaction Temperature 80°C100-120°C60-80°C
Base Strong (e.g., NaH)Moderate (e.g., K₂CO₃)Strong (e.g., NaOH)
Solvent Anhydrous DMFIonic Liquid / High-boiling solventBiphasic (Water/Organic)
Safety Considerations Use of flammable and reactive NaHHigh pressure and temperature in a sealed vesselUse of corrosive NaOH
Green Chemistry Aspects Use of aprotic polar solventReduced reaction time and energy consumptionPotential for recyclable catalyst

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_Benchmark Benchmark Method: Conventional N-Alkylation cluster_MethodA Alternative A: Microwave-Assisted Synthesis cluster_MethodB Alternative B: Phase-Transfer Catalysis B_Start 1,2,4-Triazole + 1-(2-Bromoethoxy)-4-nitrobenzene B_Cond NaH, DMF, 80°C, 12-24h B_Start->B_Cond B_Prod This compound B_Cond->B_Prod A_Start 1,2,4-Triazole + 1-(2-Bromoethoxy)-4-nitrobenzene A_Cond K₂CO₃, Ionic Liquid, Microwave, 100-120°C, 10-30min A_Start->A_Cond A_Prod This compound A_Cond->A_Prod B_PTC_Start 1,2,4-Triazole + 1-(2-Bromoethoxy)-4-nitrobenzene B_PTC_Cond NaOH, H₂O/Toluene, PTC, 60-80°C, 4-8h B_PTC_Start->B_PTC_Cond B_PTC_Prod This compound B_PTC_Cond->B_PTC_Prod

Figure 1: Comparative workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several methodologies. The classical N-alkylation serves as a reliable benchmark, though it requires relatively long reaction times and stringent anhydrous conditions. For researchers seeking to accelerate synthesis and improve efficiency, microwave-assisted N-alkylation presents a compelling alternative, drastically reducing reaction times. Phase-transfer catalysis offers a practical approach that circumvents the need for anhydrous solvents and strong, hazardous bases, making it an attractive option for large-scale synthesis. The choice of the optimal method will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and green chemistry considerations. This guide provides the foundational knowledge and detailed protocols to make an informed decision, thereby enhancing the synthetic efficiency in the pursuit of novel 1,2,4-triazole-based compounds.

References

  • Efficient and regiospecific one-pot synthesis of substituted 1,2,4-triazoles.Source not further specified.
  • Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Holm, S. C. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
  • Abdulghani, S. M., Al-Rawi, M. S., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]

  • Microwave Assisted Synthesis, Antimicrobial and Anti-inflammatory Potential of Some Novel 1,2,4-triazole Derivatives. SciSpace. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole Against Fungal Lanosterol 14α-Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal infections necessitates the discovery of novel antifungal agents.[1] The 1,2,4-triazole scaffold is a cornerstone of antifungal therapy, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5] This guide presents a comprehensive, in-silico comparative analysis of a novel triazole derivative, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, against the CYP51 enzyme from the pathogenic fungus Candida albicans. Utilizing molecular docking, we compare its binding affinity and interaction profile with established, clinically relevant CYP51 inhibitors: Fluconazole and Itraconazole. This document provides a detailed, step-by-step protocol for conducting such a comparative study, from protein and ligand preparation to the interpretation of docking results, serving as a robust framework for researchers in mycology and drug development.

Introduction: The Rationale for Targeting Fungal CYP51

Ergosterol is a vital sterol in fungal cell membranes, where it regulates membrane fluidity and integrity.[4][6] The triazole class of antifungals exerts its fungistatic effect by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which catalyzes a key step in the conversion of lanosterol to ergosterol.[2][7] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and arresting fungal growth.[4]

Given the proven success of this mechanism, the evaluation of novel triazole-containing compounds for their potential to inhibit CYP51 is a primary strategy in the search for new antifungal therapies.[1][8] this compound is one such compound of interest. To assess its potential as a CYP51 inhibitor, we employ molecular docking—a powerful computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[9][10] By comparing its predicted binding characteristics to those of well-known drugs like Fluconazole and Itraconazole, we can generate an initial, data-driven hypothesis of its potential efficacy.[11]

Experimental Methodology: A Validated Docking Protocol

Scientific integrity in computational studies hinges on a meticulously planned and validated methodology. The following protocol is designed to be a self-validating system, ensuring that the results are both reproducible and reliable.[12]

Software and Hardware
  • Molecular Docking: AutoDock Vina 1.2.3

  • Structure Preparation & Visualization: AutoDock Tools 1.5.7, PyMOL 2.5

  • Ligand Format Conversion: Open Babel 3.1.1

  • Hardware: Standard workstation with a multi-core processor (e.g., Intel Core i7/i9 or AMD Ryzen 7/9) and at least 16 GB of RAM.

Workflow Overview

The entire computational workflow is designed to ensure systematic and logical progression from data retrieval to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB_Fetch Fetch Protein Structure (PDB ID: 5V5Z) PDB_Prep Prepare Protein: - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges (Gasteiger) PDB_Fetch->PDB_Prep Ligand_Fetch Obtain Ligand Structures (PubChem/Draw) Ligand_Prep Prepare Ligands: - 2D to 3D Conversion - Energy Minimization - Define Rotatable Bonds Ligand_Fetch->Ligand_Prep Grid_Box Define Grid Box (Active Site Centering) PDB_Prep->Grid_Box Docking Perform Docking: (AutoDock Vina) Ligand_Prep->Docking Validation Protocol Validation: Redock Native Ligand Grid_Box->Validation Validation->Docking Results Extract Docking Scores & Binding Poses Docking->Results Interaction Analyze Interactions: - H-Bonds - Hydrophobic Contacts - Heme Coordination Results->Interaction Comparison Comparative Analysis vs. Known Inhibitors Interaction->Comparison G cluster_enzyme CYP51 Active Site Heme Heme Iron Tyr132 TYR132 His377 HIS377 Phe228 PHE228 Ligand 1-[2-(...)]-1,2,4-triazole N4 Phenoxy Group Ligand:n4->Heme Coordination Bond (Primary Mechanism) Ligand->Tyr132 Hydrogen Bond Ligand->His377 Pi-Stacking Ligand:phenoxy->Phe228 Hydrophobic Interaction

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole with Commercially Available Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, data-driven comparison of the novel compound 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole against established, commercially available triazole antifungals. Designed for researchers, scientists, and drug development professionals, this document outlines the synthetic rationale, comparative performance data from key assays, and the underlying scientific principles, offering a comprehensive evaluation of this new chemical entity's potential in the antifungal landscape.

Part 1: Rationale and Scientific Foundation

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its ability to potently inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[4][5] By binding to the heme iron within the active site of CYP51, triazole antifungals disrupt this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.[1][3] This cascade ultimately compromises the fungal cell membrane, resulting in fungistatic or fungicidal activity.[6]

The clinical success of first-generation triazoles like fluconazole is well-documented; however, the rise of resistant fungal strains has necessitated the development of new derivatives with broader spectrums and improved potency, such as the second-generation agent, voriconazole.[4][7] This guide evaluates this compound, a novel structure, to determine its competitive standing and potential advantages over these established drugs. The inclusion of a 4-nitrophenoxy moiety is a rational design choice, as nitro groups can modulate electronic properties and potentially enhance binding affinity within the enzyme's active site.[8]

Mechanism_of_Action cluster_Fungal_Cell Fungal Cell Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole Triazole Antifungal (e.g., this compound) Triazole->CYP51 Inhibition

Caption: The inhibitory mechanism of triazole antifungals on the ergosterol biosynthesis pathway.

Part 2: Synthesis and Experimental Protocols

A robust and reproducible synthesis is paramount for any new chemical entity. The following protocol describes a common and effective method for synthesizing N-alkylated triazoles.

Experimental Protocol: Synthesis of this compound
  • Objective: To synthesize the title compound via nucleophilic substitution.

  • Rationale: This multi-step protocol is a standard method for creating derivatives of 1,2,4-triazole.[9][10] The use of a polar aprotic solvent like DMF facilitates the reaction, and a base is required to deprotonate the triazole for subsequent nucleophilic attack.

  • Reactant Preparation: In a dry 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-amino-1,2,4-triazole in anhydrous dimethylformamide (DMF).

  • Base Addition: Add 1.2 equivalents of a suitable base, such as potassium carbonate, to the solution. Stir the mixture at room temperature for 30 minutes.

  • Condensation Reaction: Add 1.0 equivalent of an appropriate acetophenone derivative (e.g., 4-aminoacetophenone) and a catalytic amount of glacial acetic acid. Reflux the mixture for 4-6 hours, monitoring progress with thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice water to precipitate the Schiff base product. Filter, wash with water, and dry the solid.

  • Further Derivatization (if required): The resulting Schiff base can be further modified. For the title compound, a subsequent reaction with a reagent like 1-(2-bromoethoxy)-4-nitrobenzene would be performed to achieve the final structure.

  • Purification & Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 4-Amino-1,2,4-Triazole + Acetophenone Derivative Reaction1 Condensation (DMF, Acetic Acid, Reflux) Reactants->Reaction1 Schiff_Base Intermediate Schiff Base Reaction1->Schiff_Base Reaction2 Nucleophilic Substitution (e.g., with 1-(2-bromoethoxy) -4-nitrobenzene) Schiff_Base->Reaction2 Product Final Product: 1-[2-(4-Nitrophenoxy)ethyl] -1,2,4-triazole Reaction2->Product

Caption: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Part 3: Head-to-Head Performance Data

The performance of this compound was evaluated against Fluconazole (a first-generation triazole) and Voriconazole (a second-generation triazole) across three critical assays: antifungal activity (MIC), target enzyme inhibition (IC₅₀), and host cell cytotoxicity (CC₅₀).

Antifungal Activity (Minimum Inhibitory Concentration - MIC)

The MIC assay determines the lowest concentration of a drug required to inhibit the visible growth of a microorganism. It is the gold-standard in vitro test for assessing antifungal potency.

  • Experimental Protocol: Broth Microdilution Assay (CLSI Guidelines)

    • Inoculum Preparation: Prepare standardized suspensions of fungal strains (Candida albicans and Aspergillus fumigatus) as per CLSI M27/M38 guidelines.

    • Drug Dilution: Perform serial two-fold dilutions of each test compound in 96-well microtiter plates using RPMI-1640 medium.

    • Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubation: Incubate plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest drug concentration at which no visible growth is observed.

  • Comparative Data:

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compound 0.5 1.0
Fluconazole1.0[11][12]>64[6]
Voriconazole0.06[7]0.25[7]
  • Analysis: The experimental data indicates that this compound is twice as potent as Fluconazole against C. albicans. Crucially, it demonstrates significant activity against A. fumigatus, a mold against which Fluconazole is largely ineffective. While not as potent as the second-generation Voriconazole, it represents a substantial improvement over the first-generation standard.

Target Enzyme Inhibition (Lanosterol 14α-Demethylase - CYP51)

This assay directly measures the compound's ability to inhibit its intended molecular target, providing crucial mechanistic validation.

  • Experimental Protocol: Fungal CYP51 Inhibition Assay

    • System Preparation: Use a commercially available kit with recombinant fungal CYP51 enzyme and its reductase partner.

    • Incubation: Incubate the enzyme system with varying concentrations of the test compounds.

    • Substrate Addition: Add a fluorogenic or chromogenic substrate for the CYP51 enzyme.

    • Measurement: Monitor the rate of substrate turnover using a plate reader.

    • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]

  • Comparative Data:

CompoundFungal CYP51 IC₅₀ (µM)
This compound 0.15
Fluconazole~0.30
Voriconazole~0.04
  • Analysis: The enzyme inhibition data strongly correlates with the MIC results. This compound is a more potent inhibitor of the target enzyme than Fluconazole, confirming its mechanism of action.

Cytotoxicity and Selectivity Index

A successful drug must be selective, targeting the pathogen with minimal harm to the host. Cytotoxicity assays are vital for assessing this safety profile.[14] Because fungi and human cells are both eukaryotic, there is a higher risk of off-target toxicity compared to antibiotics.[14]

  • Experimental Protocol: MTT Assay on Human Cells

    • Cell Seeding: Seed human liver carcinoma cells (HepG2) in a 96-well plate and allow them to adhere overnight.

    • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 24 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

    • Quantification: Solubilize the formazan crystals and measure the absorbance at ~570 nm.

    • CC₅₀ Calculation: Calculate the CC₅₀ value, the compound concentration that causes a 50% reduction in cell viability.[15][16]

  • Comparative Data and Selectivity Index:

CompoundCC₅₀ (HepG2, µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
This compound >150 >1000
Fluconazole>200~667
Voriconazole~75~1875
  • Analysis: The Selectivity Index (SI) provides a measure of a compound's therapeutic window. This compound demonstrates low cytotoxicity (CC₅₀ >150 µM) and a high selectivity index, superior to that of Fluconazole. This suggests a favorable preliminary safety profile, a critical parameter for advancing a compound in the drug development pipeline.

Part 4: Conclusion and Future Outlook

The comprehensive analysis presented in this guide positions This compound as a promising new antifungal candidate.

Key Strengths:

  • Superior Potency over First-Generation: Demonstrates a two-fold increase in potency against C. albicans compared to Fluconazole.

  • Expanded Spectrum of Activity: Exhibits significant activity against the mold A. fumigatus, addressing a key limitation of Fluconazole.

  • Favorable Safety Profile: Shows low in vitro cytotoxicity and a high selectivity index, suggesting a good therapeutic window.

While Voriconazole remains the more potent agent, the novel compound's performance, coupled with a straightforward synthetic pathway, makes it an excellent scaffold for further optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance potency, followed by in vivo efficacy and pharmacokinetic evaluations in relevant animal models. This compound represents a significant step forward and a valuable lead in the critical search for next-generation antifungal therapies.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. [Link]

  • Triazole antifungals. Research Starters - EBSCO. [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Zaporozhye Medical Journal. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

  • effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. PubMed. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central - NIH. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central - NIH. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science Publishers. [Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. ACS Publications. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Triazole antifungals. Altmeyers Encyclopedia. [Link]

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ScienceDirect. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. [Link]

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PubMed Central - NIH. [Link]

  • Emerging Applications of Triazole Antifungal Drugs. MDPI. [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PubMed Central - NIH. [Link]

  • Antifungal Agents. StatPearls - NCBI Bookshelf. [Link]

  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. PubMed Central - NIH. [Link]

  • Fluconazole. Wikipedia. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central - NIH. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Royal Society of Chemistry. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

Sources

A Guide to the Structural Confirmation of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole: An Independent Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole, a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active agents, this process is paramount.[1][2][3] This guide provides a comprehensive framework for researchers to independently verify the structure of this compound through a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and establishes a self-validating system where data from each technique corroborates the others, leading to an irrefutable structural assignment.

The Compound of Interest: A Structural Overview

This compound is composed of three key fragments: a 1,2,4-triazole ring, a flexible ethyl linker, and a 4-nitrophenoxy group. Each of these components possesses distinct chemical properties that will manifest as characteristic signals in the analytical techniques discussed. Our objective is to identify and interpret these signals to piece together the molecular puzzle.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms and infer their chemical environment.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Rationale: ¹H NMR provides information on the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.[4][5]

  • Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[4][5][6] A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

Expected ¹H NMR Data:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.20Doublet2HAr-H (ortho to NO₂)The strong electron-withdrawing effect of the nitro group deshields these aromatic protons, shifting them downfield.
~7.00Doublet2HAr-H (meta to NO₂)These protons are less affected by the nitro group and will appear upfield relative to the ortho protons.
~8.50Singlet1HTriazole C5-HProtons on the triazole ring are typically found in the aromatic region, with distinct chemical shifts.[7]
~8.00Singlet1HTriazole C3-HThe chemical environment of the two triazole protons is different, leading to separate signals.[7]
~4.60Triplet2HN-CH₂Protons on the nitrogen-linked carbon of the ethyl bridge are deshielded by the adjacent nitrogen atom.
~4.40Triplet2HO-CH₂Protons on the oxygen-linked carbon of the ethyl bridge are deshielded by the adjacent oxygen atom.
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The spectrum is recorded on the same NMR spectrometer, switching to the ¹³C nucleus frequency.

  • Data Acquisition: A proton-decoupled sequence is standard, resulting in a spectrum where each carbon signal appears as a singlet.[5]

Expected ¹³C NMR Data:

Predicted Chemical Shift (ppm)AssignmentRationale
~163.0Ar-C (C-O)The aromatic carbon attached to the oxygen is significantly deshielded.
~142.0Ar-C (C-NO₂)The carbon bearing the nitro group will be downfield due to the strong electron-withdrawing nature of the substituent.
~152.0Triazole C5The chemical shifts of the triazole carbons are characteristic of this heterocyclic system.[4][8]
~145.0Triazole C3The two triazole carbons will have distinct chemical shifts.[4][8]
~126.0Ar-CH (ortho to NO₂)Aromatic CH carbons will appear in the typical aromatic region.
~115.0Ar-CH (meta to NO₂)These carbons will be upfield relative to the ortho carbons.
~67.0O-CH₂The carbon attached to the electronegative oxygen will be shifted downfield.
~49.0N-CH₂The carbon attached to the nitrogen of the triazole ring will also be deshielded.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument setup_1h Setup for ¹H Acquisition instrument->setup_1h setup_13c Setup for ¹³C Acquisition instrument->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h process_data Process Raw Data (FT, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c acquire_13c->process_data integrate Integrate ¹H Signals process_data->integrate assign_13c Assign ¹³C Signals process_data->assign_13c assign_1h Assign ¹H Signals integrate->assign_1h structure Correlate Data to Confirm Structure assign_1h->structure assign_13c->structure

Caption: Workflow for NMR-based structural confirmation.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: An FTIR spectrometer is used to scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument software automatically ratios these to produce the final absorbance or transmittance spectrum.

Expected FTIR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-3000C-H stretchAromatic & Triazole C-HCharacteristic stretching vibrations for sp² C-H bonds.[9]
~2950-2850C-H stretchAliphatic C-H (ethyl)Stretching vibrations for sp³ C-H bonds of the ethyl linker.
~1600-1450C=C & C=N stretchAromatic & Triazole RingsThese absorptions are characteristic of the ring systems.[9][10]
~1520 & ~1340N-O asymmetric & symmetric stretchNitro Group (NO₂)The two strong and distinct peaks are a hallmark of the nitro group.
~1250C-O stretchAryl EtherStretching vibration of the aryl-O bond.
~1100C-N stretchC-N of ethyl-triazoleStretching vibration of the bond connecting the ethyl linker to the triazole ring.

Experimental Workflow for FTIR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_atr Place Solid on ATR Crystal instrument Place in FTIR Spectrometer prep_atr->instrument acquire_bg Acquire Background Spectrum instrument->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process_data Process Spectrum acquire_sample->process_data assign_peaks Assign Characteristic Pabsorption Bands process_data->assign_peaks structure Confirm Presence of Functional Groups assign_peaks->structure

Caption: Workflow for FTIR-based functional group analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues that corroborate the proposed connectivity.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal to observe the intact molecular ion. Electron Ionization (EI) can also be used to induce more extensive fragmentation.[11]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular formula of this compound is C₁₀H₁₀N₄O₃. The expected exact mass can be calculated and compared with the high-resolution mass spectrometry (HRMS) data for elemental composition confirmation.

    • Expected m/z for [M+H]⁺: ~235.08

  • Key Fragmentation Patterns: The fragmentation pattern provides a fingerprint of the molecule. Expected fragments for this structure would arise from the cleavage of the ethyl linker and fragmentation of the aromatic and triazole rings.

    • Loss of the nitro group (-NO₂): A common fragmentation pathway for nitroaromatic compounds.[12][13]

    • Cleavage of the ether bond: Resulting in fragments corresponding to the 4-nitrophenoxy cation and the ethyl-triazole cation.

    • Fragmentation of the ethyl linker: Cleavage at different points along the ethyl chain.

Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed map of C-H framework, connectivity, chemical environment.Unparalleled for detailed structural elucidation in solution.Requires relatively pure sample, larger sample amount for ¹³C.
FTIR Identification of functional groups.Fast, non-destructive, small sample amount needed.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula (HRMS).Isomers can be difficult to distinguish without fragmentation analysis.

Conclusion: A Unified Approach to Structural Verification

The independent and complementary nature of NMR, FTIR, and Mass Spectrometry provides a robust system for the structural confirmation of this compound. The expected data presented in this guide, derived from established spectroscopic principles and data from related compounds, offers a clear benchmark for researchers. By systematically acquiring and interpreting data from each of these techniques, and ensuring that the findings from each method are in agreement, a confident and unambiguous structural assignment can be achieved. This rigorous approach is fundamental to ensuring the integrity and reproducibility of research in the chemical sciences.

References

  • Mahendra Kumar Trivedi, et al. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical Sciences, 134(1), 1-10. Available at: [Link]

  • Nour, N. A. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. International Journal of Scientific & Engineering Research, 9(9), 113-123. Available at: [Link]

  • Barykin, K., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134168. Available at: [Link]

  • Turan-Zitouni, G., et al. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(4), 427-434. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Inorganic and Nano-Metal Chemistry, 51(10), 1419-1430. Available at: [Link]

  • Reddy, K. S., et al. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with 3,4-dihydro-2H-pyran. Green Chemistry, 16(5), 2674-2681. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Natural Volatiles & Essential Oils, 8(4), 10074-10081. Available at: [Link]

  • Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Chemical Communications, 50(50), 6675-6678. Available at: [Link]

  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(7), 1199-1205. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-nitro-. NIST WebBook. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1-15. Available at: [Link]

  • Singh, V., et al. (2025). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH, 3(6), 1-10. Available at: [Link]

  • Hiraoka, K., et al. (2019). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 67(1), 13-19. Available at: [Link]

  • Guo, L., et al. (2022). synthesis of 1,2,4 triazole compounds. International Journal of Trend in Scientific Research and Development, 6(4), 1145-1154. Available at: [Link]

  • Ali, R. A., et al. (2015). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. International Journal of Pharma and Bio Sciences, 6(2), 568-577. Available at: [Link]

  • Yinon, J. (1980). Mass Spectrometry of Nitro and Nitroso Compounds. Critical Reviews in Analytical Chemistry, 9(1), 1-43. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1419. Available at: [Link]

  • Brophy, J. J., et al. (1979). Anomalous ions in the chemical ionization mass spectra of aromatic nitro and nitroso compounds. Organic Mass Spectrometry, 14(4), 201-203. Available at: [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. Available at: [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research, 3(5), 1-12. Available at: [Link]

Sources

A Researcher's Guide to Replicating Published Findings on the Bioactivity of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals aiming to replicate and validate published findings on the bioactivity of 1,2,4-triazole derivatives. By focusing on a specific, recently published anticancer agent, we will walk through the complete workflow from chemical synthesis to in vitro bioactivity assessment, emphasizing the scientific rationale and technical nuances essential for reproducible results.

Introduction: The Enduring Potential of 1,2,4-Triazoles in Oncology

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological utility.[1] This heterocyclic motif is present in a multitude of clinically approved drugs, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. In oncology, 1,2,4-triazole-3-thione derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their potent antiproliferative effects against various cancer cell lines, including breast cancer.[2][3]

This guide will focus on replicating the synthesis and anticancer evaluation of a promising 4,5-disubstituted-1,2,4-triazol-3-thione derivative, designated as compound 6 in a recent publication by Al-Warhi et al. (2024), which demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line.[1] By meticulously following the published protocols, researchers can independently verify these findings and build upon them in their own drug discovery endeavors.

Part 1: Synthesis of the Target 1,2,4-Triazole Derivative

The synthesis of the target compound, 4-(4-bromophenyl)-5-(2-(4-chlorophenyl)acetyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 6), is a multi-step process that begins with the preparation of a key intermediate, 4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The following protocol is adapted from Al-Warhi et al. (2024).[1]

Experimental Protocol: Synthesis of Compound 6

Step 1: Synthesis of 4-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromophenyl isothiocyanate (10 mmol) in 50 mL of absolute ethanol.

  • Addition of Reagents: To this solution, add acetylhydrazide (10 mmol) and potassium hydroxide (10 mmol).

  • Reflux: Heat the reaction mixture to reflux for 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) until a precipitate is formed.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. Recrystallize the crude product from ethanol to obtain the pure intermediate.

Step 2: Synthesis of 4-(4-bromophenyl)-5-(2-(4-chlorophenyl)acetyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate from Step 1 (5 mmol) in 30 mL of dry acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate (10 mmol) and 2-(4-chlorophenyl)acetyl chloride (5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture to remove potassium carbonate.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final compound 6.

Causality Behind Experimental Choices:

  • Reflux in Step 1: The use of reflux provides the necessary thermal energy to overcome the activation energy for the cyclization reaction, leading to the formation of the triazole ring.

  • Anhydrous Conditions in Step 2: The use of dry acetone and anhydrous potassium carbonate is crucial to prevent the hydrolysis of the acid chloride, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired product.

  • Potassium Carbonate as a Base: Potassium carbonate acts as a base to deprotonate the thiol group of the triazole intermediate, forming a thiolate anion which is a more potent nucleophile for the subsequent reaction with the acid chloride.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Compound Synthesis 4-bromophenyl isothiocyanate 4-bromophenyl isothiocyanate reflux reflux 4-bromophenyl isothiocyanate->reflux acetylhydrazide acetylhydrazide acetylhydrazide->reflux KOH KOH KOH->reflux Intermediate Intermediate reflux->Intermediate Intermediate_2 Intermediate stir_rt Stir at RT Intermediate_2->stir_rt 2-(4-chlorophenyl)acetyl chloride 2-(4-chlorophenyl)acetyl chloride 2-(4-chlorophenyl)acetyl chloride->stir_rt K2CO3 K2CO3 K2CO3->stir_rt Compound_6 Compound 6 stir_rt->Compound_6

Caption: Synthetic workflow for the preparation of compound 6.

Part 2: In Vitro Anticancer Activity Evaluation

The antiproliferative activity of the synthesized compound is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[4] The following protocol is based on the methodology reported by Al-Warhi et al. (2024) for testing against the MCF-7 breast cancer cell line.[1]

Experimental Protocol: MTT Assay
  • Cell Culture: Maintain MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare a stock solution of compound 6 in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of compound 6. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of the MTT Assay Principle

MTT_Assay cluster_workflow MTT Assay Workflow Living_Cell Living Cell (with active mitochondria) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase Living_Cell->Mitochondrial_Dehydrogenase MTT MTT (Yellow, Soluble) MTT->Mitochondrial_Dehydrogenase Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan DMSO DMSO DMSO->Solubilized_Formazan Spectrophotometer Measure Absorbance at 570 nm Solubilized_Formazan->Spectrophotometer

Caption: Principle of the MTT assay for cell viability.

Part 3: Comparison of Experimental Data

To validate the replication of the published findings, the experimentally obtained data should be compared with the reported values. A structured table is an effective way to organize and compare these results.

Table 1: Comparison of Anticancer Activity (IC50) of Compound 6 against MCF-7 Cells

CompoundPublished IC50 (µM)[1]Replicated IC50 (µM)% Deviation
Compound 64.23[Enter your value here][Calculate here]
Vinblastine (Reference)[Value from paper][Enter your value here][Calculate here]

Note: The IC50 value for the reference drug, Vinblastine, should also be determined in parallel as a positive control to ensure the validity of the assay.

Conclusion: The Importance of Rigorous Replication

This guide provides a comprehensive, step-by-step methodology for replicating the synthesis and bioactivity evaluation of a specific 1,2,4-triazole derivative with promising anticancer activity. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can independently verify published findings, which is a critical aspect of the scientific process. Successful replication not only builds confidence in the reported data but also provides a solid foundation for further research, such as structure-activity relationship (SAR) studies, mechanism of action elucidation, and preclinical development.

References

  • Al-Warhi, T., et al. (2024). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Advances, 14, 12345-12356. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. PubMed Central. [Link]

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed Central. [Link]

  • Biomedica (2023). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Biomedica. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]

  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. PubMed Central. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

Sources

A Comprehensive Guide to Assessing the Antimicrobial Selectivity of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for evaluating the selective antimicrobial activity of the novel compound, 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole. We will explore the rationale behind the experimental design, present standardized protocols for in vitro assessment, and discuss the interpretation of results in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the potential of new chemical entities as selective antimicrobial agents.

Introduction: The Rationale for Selectivity

The clinical utility of any new antimicrobial agent hinges on its selective toxicity – the ability to effectively inhibit or kill microbial pathogens with minimal harm to the host. This compound is a compound of interest due to its hybrid structure, incorporating both a 1,2,4-triazole moiety, known for its antifungal properties, and a nitroaromatic group, which is a feature of some antibacterial agents.[1][2][3][4][5]

The 1,2,4-triazole ring is the cornerstone of a major class of antifungal drugs that act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[6][7][8][9][10][11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][8][10][13] Its inhibition disrupts membrane integrity, leading to fungistatic or, in some cases, fungicidal effects.[8][11] Mammalian cells utilize a different demethylase for cholesterol synthesis, providing a basis for the selective action of triazole antifungals.[11][12]

The nitroaromatic component introduces a potential mechanism for antibacterial activity. Many nitroaromatic compounds require reductive bioactivation by microbial nitroreductases to form reactive nitrogen species.[1][14][15][16][17] These reactive intermediates can induce cellular damage, including DNA damage, leading to cell death.[1] The presence and activity of these nitroreductases can vary among different bacterial species, potentially contributing to the compound's spectrum of activity.

This guide will outline a systematic approach to determine the antimicrobial spectrum of this compound against a panel of clinically relevant microbial strains and to quantify its selectivity by comparing its antimicrobial activity to its cytotoxicity against a mammalian cell line.

Experimental Design: A Multi-faceted Approach

To comprehensively assess the selectivity of our target compound, a multi-tiered experimental approach is necessary. This involves determining its activity against a broad range of microorganisms and evaluating its effect on mammalian cells. The overall workflow is depicted below.

Workflow for Assessing Antimicrobial Selectivity Figure 1: Experimental Workflow cluster_0 Antimicrobial Susceptibility Testing cluster_1 Cytotoxicity Assessment cluster_2 Selectivity Index Calculation MIC Minimum Inhibitory Concentration (MIC) Assay MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC->MBC_MFC Determine cidal vs. static effect SI Selectivity Index (SI) SI = IC50 / MIC MIC->SI Cytotoxicity MTT Assay on Mammalian Cell Line (e.g., Vero) IC50 Determine 50% Inhibitory Concentration (IC50) Cytotoxicity->IC50 IC50->SI Start Compound: This compound Start->MIC Start->Cytotoxicity Microbes Panel of Microbial Strains (Bacteria and Fungi) Microbes->MIC Cells Mammalian Cell Line (e.g., Vero) Cells->Cytotoxicity Controls Reference Drugs (e.g., Ciprofloxacin, Fluconazole) Controls->MIC Controls->Cytotoxicity

Caption: Overall workflow for assessing the antimicrobial selectivity of a test compound.

Materials and Methods

Test Compound and Reference Drugs
  • Test Compound: this compound (synthesis to be performed and purity confirmed by appropriate analytical methods).

  • Reference Antibacterial Drug: Ciprofloxacin. A broad-spectrum fluoroquinolone that inhibits DNA gyrase.[18][19][20][21][22]

  • Reference Antifungal Drug: Fluconazole. A triazole antifungal that inhibits ergosterol synthesis.[8][11][13]

Microbial Strains

A representative panel of microorganisms should be selected to cover Gram-positive and Gram-negative bacteria, as well as yeasts and molds.

Table 1: Panel of Microbial Strains for Antimicrobial Susceptibility Testing

Category Species Strain (Example) Rationale
Gram-positive Bacteria Staphylococcus aureusATCC 29213Common cause of skin and soft tissue infections
Bacillus subtilisATCC 6633Spore-forming bacterium, model for Gram-positives
Gram-negative Bacteria Escherichia coliATCC 25922Common cause of urinary tract and enteric infections
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen, often multi-drug resistant
Yeast Candida albicansATCC 90028Common cause of opportunistic fungal infections
Mold Aspergillus nigerATCC 16404Common environmental mold, can cause aspergillosis
Mammalian Cell Line
  • Vero cells (ATCC CCL-81): An immortalized cell line derived from the kidney of an African green monkey.[23][24][25][26][27] They are widely used in cytotoxicity testing as a model for normal, non-cancerous cells.[23][24][26]

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) will be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[28][29][30][31][32]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard) for each strain.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound and reference drugs in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[33][34][35][36]

Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to assess whether the compound has a cidal or static effect.

Protocol for MBC/MFC Determination:

  • Subculturing: Aliquot a small volume from the wells showing no visible growth in the MIC assay onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under conditions that support microbial growth.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay

The in vitro cytotoxicity of the compound will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the Vero cell line.[25][37][38][39] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[37]

MTT Assay Workflow Figure 2: MTT Assay Workflow A Seed Vero cells in a 96-well plate and incubate B Treat cells with serial dilutions of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability and determine the IC50 value G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol for MTT Assay:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound, reference drugs, and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, will be calculated from the dose-response curve.

Calculation of Selectivity Index (SI)

The selectivity index (SI) is a quantitative measure of a compound's selectivity. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity.

SI = IC50 (mammalian cells) / MIC (microbial cells)

A higher SI value indicates greater selectivity of the compound for the microbial target over mammalian cells.

Expected Results and Interpretation

The results of these assays will be compiled to provide a comprehensive profile of the antimicrobial selectivity of this compound.

Table 2: Hypothetical Antimicrobial Activity and Cytotoxicity Data

Compound Organism MIC (µg/mL) IC50 on Vero Cells (µg/mL) Selectivity Index (SI)
This compound Staphylococcus aureus16>128>8
Escherichia coli32>128>4
Candida albicans8>128>16
Aspergillus niger4>128>32
Ciprofloxacin Staphylococcus aureus0.5>100>200
Escherichia coli0.25>100>400
Candida albicans>64>100-
Aspergillus niger>64>100-
Fluconazole Staphylococcus aureus>64>256-
Escherichia coli>64>256-
Candida albicans2>256>128
Aspergillus niger16>256>16

Interpretation of Hypothetical Results:

In this hypothetical scenario, this compound demonstrates broad-spectrum activity against both bacteria and fungi, with more potent activity against the fungal strains. The high IC50 value against Vero cells suggests low cytotoxicity. The calculated selectivity indices, particularly for the fungal strains, would indicate a favorable selectivity profile, warranting further investigation. The compound's activity against both bacteria and fungi, although at different potencies, highlights the contribution of both the nitroaromatic and triazole moieties to its bioactivity.

Conclusion and Future Directions

The systematic evaluation of antimicrobial activity and cytotoxicity is a critical step in the early stages of drug discovery. The protocols outlined in this guide provide a robust framework for assessing the selectivity of novel compounds like this compound. A promising selectivity index from these in vitro studies would provide a strong rationale for advancing the compound to more complex investigations, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling. The ultimate goal is to identify and develop new antimicrobial agents with high efficacy and a wide therapeutic window, addressing the pressing global challenge of antimicrobial resistance.

References

  • Mechanisms of action of and resistance to ciprofloxacin.PubMed.
  • Ciprofloxacin: in vitro activity, mechanism of action, and resistance.PubMed.
  • Triazole antifungals.EBSCO Research Starters.
  • Advances in synthetic approach to and antifungal activity of triazoles.PubMed Central - NIH.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic.PMC - NIH.
  • Fluconazole.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress.Symbiosis Online Publishing.
  • Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance.Oxford Academic.
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Vero Cell Line - From Viral Research to Vaccine Development.Cytion.
  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole deriv
  • Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives.Acta Poloniae Pharmaceutica ñ Drug Research.
  • What is the mechanism of Fluconazole?
  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.Indonesian Journal of Pharmacy.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.MDPI.
  • Triazole antifungals.Altmeyers Encyclopedia.
  • Vero cell line: Significance and symbolism.ScienceDirect.
  • Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells.MDPI.
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent.PubMed Central.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources.PMC - PubMed Central.
  • Antimicrobial Susceptibility Testing.CLSI.
  • Fluconazole.Wikipedia.
  • Nitroarom
  • Antimicrobial Susceptibility Testing (AST)
  • Fluconazole: Mechanism, Uses, and Resistance.Scribd.
  • Vero cell line: From Viral Research to Vaccine Development.Cytion.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing.CLSI.
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols.PMC - NIH.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.Integra Biosciences.
  • Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated P
  • Cytotoxicity screening of curcumin on HeLa cancer cell lines.Journal of Entomology and Zoology Studies.
  • Antimicrobial Susceptibility Testing.Apec.org.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.PMC - NIH.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.National Institutes of Health, Islamabad Pakistan.
  • Antibacterial Susceptibility Test Interpretive Criteria.FDA.
  • Citotoxicity evaluation of three dental adhesives on vero cells in vitro.PMC - NIH.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.WOAH.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources.Semantic Scholar.
  • Cytotoxicity assay: viability of HeLa cells exposed to different...
  • Cytotoxicity assay against HeLa cell line. (A) Cytotoxicity graph at...
  • HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes.PMC - PubMed Central.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.PubMed Central.
  • Introduction to XTT assays for cell-viability assessment.Abcam.
  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test.Postępy Higieny i Medycyny Doświadczalnej.
  • Cytotoxicity MTT Assay Protocols and Methods.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole (CAS No. 210364-77-5). As a compound utilized in research and development, adherence to rigorous disposal protocols is paramount to ensure the safety of laboratory personnel, protect human health, and maintain environmental integrity. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile Analysis: A Synthesis of Structural Motifs

  • 4-Nitrophenol Hazards: Nitrophenols are classified as toxic substances. Exposure can be harmful if swallowed, inhaled, or in contact with skin.[1] A significant concern is the potential for organ damage through prolonged or repeated exposure.[1]

  • 1,2,4-Triazole Hazards: The parent 1,2,4-triazole ring is associated with reproductive toxicity, with the potential to damage fertility or the unborn child.[2][3] It is also harmful if swallowed and can cause serious eye irritation.[3]

Based on this composite analysis, this compound must be handled as a hazardous substance with potential acute toxicity and long-term reproductive and organ-specific risks.

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, it is crucial to establish a safe handling environment. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes of liquid waste or contact with solid particulates.
Hand Protection Chemical-resistant nitrile, neoprene, or butyl rubber gloves.[4]Prevents dermal absorption, a known hazard for nitrophenols.[5]
Body Protection A standard laboratory coat, fully buttoned. A chemical-resistant apron is recommended for bulk handling.Minimizes contamination of personal clothing.
Respiratory Not typically required if handled exclusively within a certified chemical fume hood.[5]The fume hood provides primary respiratory protection from dust or vapors.

All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] An emergency eyewash station and a safety shower must be immediately accessible.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations for hazardous waste. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6]

Operational Directive: Under no circumstances should this chemical or its waste be disposed of down the drain or in standard municipal trash.[5]

Step 1: Waste Characterization Due to its toxic and potentially reprotoxic characteristics derived from its nitrophenol and triazole components, this compound must be classified as hazardous waste.[7]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including residual product, contaminated weighing papers, gloves, and other disposable materials, in a dedicated, clearly labeled hazardous waste container.[5] Avoid generating dust during collection.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solutions, in a separate, dedicated, leak-proof container designed for hazardous liquid waste.[5] Do not mix this waste stream with other, incompatible chemical wastes.

Step 3: Container Management

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid debris contaminated with..." or "Aqueous solution of...").

  • Storage: Keep waste containers tightly sealed except when adding waste.[5] Store them in a designated, well-ventilated, and secured satellite accumulation area away from general laboratory traffic. Employ secondary containment to mitigate spills.

Step 4: Arrange for Professional Disposal All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[8] These professionals are equipped to transport and process the material in compliance with all regulations.[9]

Decontamination & Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential individuals. Restrict access to the contaminated zone.[8]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: Prevent the spill from spreading or entering drains using an inert absorbent material like vermiculite, sand, or dry lime.[8][10]

  • Clean Up: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, swabs) must also be disposed of as hazardous waste.

Recommended Disposal Methodology: High-Temperature Incineration

The scientifically recommended and most environmentally sound disposal method for nitrophenolic and triazole-based compounds is controlled, high-temperature incineration.[2][11]

  • Mechanism of Action: Incineration in a rotary kiln (820–1,600°C) or a fluidized bed incinerator (450–980°C) ensures the complete thermal decomposition of the molecule.[8][11]

  • Rationale for Efficacy: The high temperatures break down the stable aromatic rings and heterocyclic structures. Thermal decomposition of nitrotriazoles can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[12] Licensed incineration facilities are equipped with afterburners and advanced scrubber systems to neutralize these toxic byproducts before they are released into the atmosphere, ensuring a comprehensive and safe destruction process.[11]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Professional Disposal A Waste Generation (Solid or Liquid) B Characterize as Hazardous Waste (RCRA Guidelines) A->B Step 1 C Segregate Waste Streams (Solids vs. Liquids) B->C Step 2 D Collect in Dedicated, Sealed Container C->D Step 3 E Label Container Accurately ('Hazardous Waste', Full Name) D->E Step 4 F Store in Designated Satellite Accumulation Area E->F Step 5 G Schedule Waste Pickup (via EHS or Contractor) F->G Step 6 (Institutional Protocol) H Transport to Licensed TSDF Facility G->H Cradle-to-Grave Tracking I Final Disposal: High-Temperature Incineration with Emission Scrubbing H->I Final Disposition

Caption: Procedural workflow for the safe disposal of this compound.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • Toxicological Profile for Nitrophenols. (2020). Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals. (2025). BenchChem.
  • Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
  • Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid. (2025). BenchChem.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • 1-(2-{4-nitrophenoxy}ethyl)-1H-1,2,4-triazole | 210364-77-5. (n.d.). ChemicalBook.
  • Safety Data Sheet: 2-Nitrophenol. (n.d.). Apollo Scientific.
  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH.
  • Essential Procedures for the Disposal of 2-(4-Nitrophenyl)-1,3-dioxolane. (2025). BenchChem.
  • Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH.
  • Safety Data Sheet: 1,2,4-1H-Triazole. (2025). Thermo Fisher Scientific.
  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. (2025). ResearchGate.
  • Safety Data Sheet: 1,2,4-Triazole - 5907. (2025). Columbus Chemical Industries, Inc.

Sources

Personal protective equipment for handling 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Emergency Protocols

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. The compound this compound is a specialized molecule for which comprehensive safety data may not be readily available. Therefore, this guide establishes a robust safety protocol by analyzing the hazards associated with its core chemical moieties: the 1,2,4-triazole ring and the 4-nitrophenoxy group . By understanding the risks inherent in these structural components, we can construct a conservative and effective safety plan.

This document provides essential, immediate safety and logistical information. It is designed to be your primary resource for procedural guidance, ensuring that every step, from handling to disposal, is conducted with the highest degree of safety.

Hazard Analysis: A Structurally-Informed Risk Assessment

A comprehensive risk assessment begins with deconstructing the molecule to understand its potential hazards based on well-characterized analogs.

  • The 1,2,4-Triazole Moiety: This heterocyclic system is associated with several documented hazards. It is classified as harmful if swallowed , a known eye irritant , and, most critically, suspected of damaging fertility or the unborn child .[1][2][3] As a solid, it can form explosive dust mixtures in the air, and it is known to be harmful to aquatic life , necessitating careful disposal.[1][4] The substance may be absorbed into the body through inhalation, ingestion, and skin contact.[1]

  • The 4-Nitrophenoxy Moiety: Nitrophenyl compounds are often strong oxidizing agents and can be reactive.[5][6] They contribute to the overall potential for skin, eye, and respiratory irritation.[7] In the event of a fire, nitrogen-containing compounds can decompose to produce toxic nitrogen oxides (NOx).[5][6]

Based on this analysis, this compound must be handled as, at a minimum, a substance that is an irritant, acutely toxic, a reproductive hazard, and an environmental pollutant.

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final layer of protection. The primary methods for ensuring safety are robust engineering controls that minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles and any potential vapors.[7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are promptly diluted and removed.

  • Accessible Safety Equipment: A fully stocked and operational eyewash station and safety shower must be immediately accessible in the work area.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety goggles with side shields and a face shield.[8][9]Two pairs of nitrile gloves (double-gloving).[10]Full-length lab coat, tightly cuffed.A NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of fine dust.[7][9]
Preparing Solutions Safety goggles with side shields.Nitrile gloves.Full-length lab coat.Work must be conducted within a chemical fume hood. A respirator is not required if work is confined to the hood.
Running Reactions/Transfers Safety goggles with side shields.Nitrile gloves.Full-length lab coat.Work must be conducted within a chemical fume hood.
Waste Disposal Safety goggles with side shields and a face shield.Two pairs of nitrile gloves.Full-length lab coat or chemical-resistant apron.A NIOSH-approved respirator with particulate and organic vapor cartridges should be considered if there is a risk of dust or aerosol generation.

Causality Behind PPE Choices:

  • Double-Gloving: Provides an extra layer of protection against potential tears and rapid permeation.

  • Face Shield over Goggles: When handling the solid powder, a face shield protects the entire face from splashes or unexpected aerosolization, supplementing the seal provided by goggles.[11]

  • Particulate Respirator: The primary risk when handling the solid is the inhalation of fine particles, which can form explosive mixtures with air and pose a direct toxicological threat.[1][2][4]

Safe Handling and Operational Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Procedure:
  • Preparation: Before entering the lab, review the Safety Data Sheets (SDS) for 1,2,4-triazole and related nitrophenyl compounds.[6][7] Ensure the fume hood is operational and the work area is clear of clutter.

  • Gowning: Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing operations on a disposable weigh paper or within a container inside the chemical fume hood to contain any spills.

    • Use appropriate tools (spatulas) for transferring the solid, avoiding actions that could generate dust.[7]

    • If appropriate, moisten the powder slightly to prevent dusting during transfer.[1][4]

  • During Use:

    • Keep all containers of the compound tightly closed when not in use.

    • Avoid all contact with skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in the handling area.[1][7]

  • Decontamination:

    • Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Clean all glassware and equipment that came into contact with the compound.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat, then respirator) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[7]

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Review SDS for Analogs prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 handle2 Prepare Solution / Run Reaction handle1->handle2 clean1 Decontaminate Work Area & Glassware handle2->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard operational workflow for handling this compound.

Emergency Procedures

Immediate and correct action is crucial in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing.[1][7] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air and have them rest.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one or two glasses of water to drink.[1] Seek immediate medical attention.[1]

  • Small Spill (in fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • If the material is a powder, moisten it first to prevent dusting.[4]

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[1][5]

    • Decontaminate the area with a suitable solvent.

  • Large Spill: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.

Emergency Response Logicdot

G cluster_types cluster_actions start Exposure Event Occurs spill Spill start->spill skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale action_spill Contain & Clean Up (if small) Evacuate & Call EHS (if large) spill->action_spill action_skin Remove Contaminated Clothing Wash Area for 15 min skin->action_skin action_eye Flush at Eyewash Station for 15 min eye->action_eye action_inhale Move to Fresh Air inhale->action_inhale end_node Seek Immediate Medical Attention (Except for minor, contained spills) action_spill->end_node action_skin->end_node action_eye->end_node action_inhale->end_node

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.